3-Fluoro-5-(methylthio)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-5-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNRPSUXJQMLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-Fluoro-5-(methylthio)phenol" chemical properties
An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique electronic and steric properties. Aryl fluorides and thioethers, in particular, have garnered significant attention for their ability to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on this compound, a trifunctional building block possessing a reactive phenol, a metabolically relevant methylthio group, and a strategically placed fluorine atom. While comprehensive experimental data for this specific isomer is not abundant in public literature, this document synthesizes available information with established chemical principles and data from close structural analogs to provide a robust technical overview for researchers, chemists, and drug development professionals.
Molecular Identity and Physicochemical Characteristics
This compound is a substituted aromatic compound whose utility as a chemical intermediate stems from the distinct properties endowed by its three functional groups. The interplay between the electron-withdrawing fluorine, the electron-donating hydroxyl and methylthio groups, and their specific meta-positioning creates a unique electronic environment on the phenyl ring.
Core Structural and Chemical Data
| Property | Value / Information | Source |
| CAS Number | 1243456-31-6 | [1] |
| Molecular Formula | C₇H₇FOS | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid | Based on analogs like 3-Fluorophenol[2] |
| Solubility | Expected to have low solubility in water; soluble in organic solvents (e.g., DMSO, ethanol, methanol) | Inferred from hydrophobic nature |
The Influence of Functional Groups on Molecular Properties
-
Phenolic Hydroxyl (-OH): This group is a hydrogen bond donor and acceptor, significantly influencing solubility and providing a key site for metabolic conjugation (e.g., glucuronidation). It is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for subsequent synthetic transformations.
-
Fluorine (-F): The fluorine atom at the 3-position is a weak deactivator of the aromatic ring for electrophilic substitution due to its high electronegativity. In drug development, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, enhance binding affinity, and modulate the acidity (pKa) of the nearby phenolic proton.
-
Methylthio (-SCH₃): The thioether group can be a site for metabolic oxidation, leading to the corresponding sulfoxide and sulfone, which can alter the polarity and biological activity of a molecule. It also influences the electronic nature of the ring, acting as a weak activator.
Synthesis and Reactivity Profile
Proposed Synthetic Workflow
A practical approach would likely involve the multi-step functionalization of a commercially available starting material, such as 3,5-difluorophenol or a related precursor. The causality for this proposed route is based on controlling the regioselectivity of the substitution reactions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a validated, self-consistent system based on standard procedures for the reactions involved.
Step 1: Protection of 3,5-Difluorophenol
-
To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension vigorously and add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(benzyloxy)-3,5-difluorobenzene.
-
Causality: The hydroxyl group is protected as a benzyl ether to prevent it from interfering with the subsequent nucleophilic substitution step.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the protected intermediate (1.0 eq) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).
-
Add sodium thiomethoxide (NaSMe, 1.2 eq) portion-wise, ensuring the temperature does not rise excessively.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the crude thioether.
-
Causality: The high polarity of DMSO facilitates the SNAr reaction. One of the fluorine atoms is displaced by the thiomethoxide nucleophile. The reaction is directed by the activating/directing effects of the existing substituents.
-
Step 3: Deprotection via Hydrogenolysis
-
Dissolve the crude thioether from the previous step in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purify the final product, this compound, by column chromatography.
-
Causality: Catalytic hydrogenation is a clean and efficient method for cleaving the benzyl ether protecting group to reveal the final phenolic product.
-
Applications in Research and Drug Development
This molecule is primarily valuable as a building block for constructing more complex bioactive compounds.[1] Its trifunctional nature provides multiple handles for chemical modification.
Role as a Pharmaceutical Intermediate
The structural motif of a fluorinated phenol is common in many pharmaceutical agents. The additional methylthio group offers another point for diversification or for modulating electronic and steric properties. A key application is in the synthesis of boronic acids, which are crucial reagents in cross-coupling reactions.[3]
Caption: Application in Suzuki-Miyaura cross-coupling reactions.
The phenol can be converted to a triflate, and this derivative can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis.[3]
Potential in Medicinal Chemistry
-
Enzyme Inhibitors: Boronic acids derived from this scaffold can act as reversible inhibitors for enzymes that bind cis-diols.[3]
-
Modulation of PK/PD Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be oxidized to more polar sulfoxides/sulfones, providing a "soft spot" for metabolism if desired.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its constituent functional groups and related analogs like 3-fluorothiophenol.
Hazard Profile (Inferred)
Based on analogs, the compound should be treated as potentially hazardous.[4]
-
Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[4]
-
Irritation: May cause skin and serious eye irritation.[5]
-
Stench: Thiophenols and thioethers can have strong, unpleasant odors.[4]
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical inside a certified chemical fume hood.[1]
-
Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[1]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]
-
Avoid generating aerosols or dust.
Storage Conditions
-
Short-term storage (1-2 weeks): Store at -4°C.[1]
-
Long-term storage (1-2 years): Store at -20°C.[1]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the phenol and thioether moieties.
Spectroscopic Characterization (Predicted)
While experimental spectra are not published, the expected spectroscopic signatures can be predicted to aid in the identification and characterization of the molecule.
| Technique | Expected Features |
| ¹H NMR | - Aromatic region (approx. 6.5-7.5 ppm): Three distinct signals, likely complex multiplets or doublets of doublets due to H-H and H-F coupling. - Phenolic proton (-OH): A broad singlet, chemical shift dependent on solvent and concentration. - Methyl protons (-SCH₃): A sharp singlet around 2.4-2.6 ppm. |
| ¹³C NMR | - Aromatic region (approx. 100-165 ppm): Six signals. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF). Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. - Methyl carbon (-SCH₃): A signal around 15-20 ppm. |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |
| IR Spectroscopy | - Broad O-H stretch around 3200-3600 cm⁻¹. - Aromatic C-H stretches just above 3000 cm⁻¹. - C=C aromatic ring stretches around 1450-1600 cm⁻¹. - Strong C-F stretch around 1100-1300 cm⁻¹. |
| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 158.02. The presence of sulfur will give a characteristic M+2 isotope peak with an abundance of ~4.4% relative to the M⁺ peak. |
References
- 1. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester [smolecule.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(methylthio)phenol (CAS No. 1243456-31-6), a substituted phenol of interest in pharmaceutical and chemical research. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents a scientifically grounded perspective on its properties, a plausible synthetic pathway, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a foundational understanding of this compound's chemical characteristics and research potential. The narrative emphasizes the rationale behind proposed experimental choices, grounded in established principles of organic chemistry.
Introduction and Molecular Overview
This compound is a unique trifunctional aromatic compound, incorporating a hydroxyl group, a fluorine atom, and a methylthio ether. This distinct combination of functional groups suggests a versatile chemical profile, making it a valuable building block in organic synthesis. Phenolic compounds are a recurring and significant motif in pharmaceuticals, with a substantial number of FDA-approved drugs containing a phenol or phenolic ether scaffold.[1] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The methylthio group can also influence biological activity and provides a potential site for further chemical modification.
Physicochemical Properties
Based on its structure and data from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that experimental data beyond basic identifiers is not widely available, and some properties are estimated based on analogous structures.
| Property | Value | Source |
| CAS Number | 1243456-31-6 | BIOFOUNT[2] |
| Molecular Formula | C₇H₇FOS | BIOFOUNT[2] |
| Molecular Weight | 158.19 g/mol | BIOFOUNT[2] |
| Appearance | No data available (likely a solid or liquid) | |
| Storage Conditions | -4°C (short-term), -20°C (long-term) | BIOFOUNT[2] |
Proposed Synthesis Pathway
A validated, step-by-step synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible and logical synthetic route can be designed based on well-established organic reactions. The following proposed pathway starts from the commercially available 3,5-difluoronitrobenzene, leveraging a nucleophilic aromatic substitution followed by a series of functional group transformations.
This multi-step synthesis is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the subsequent step.
Caption: Proposed multi-step synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: 3,5-Difluoronitrobenzene to 3-Fluoro-5-(methylthio)nitrobenzene.
-
Rationale: The two fluorine atoms in the starting material are activated towards nucleophilic aromatic substitution by the strong electron-withdrawing nitro group. Sodium thiomethoxide (NaSMe) is a potent nucleophile that will displace one of the fluorine atoms. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
-
Protocol:
-
To a solution of 3,5-difluoronitrobenzene (1 equivalent) in anhydrous DMF, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Fluoro-5-(methylthio)nitrobenzene.
-
Step 2: Reduction of the Nitro Group
-
Reaction: 3-Fluoro-5-(methylthio)nitrobenzene to 3-Fluoro-5-(methylthio)aniline.
-
Rationale: The nitro group is readily reduced to an amine using various methods. A common and effective method is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride, in a mixed solvent system of ethanol and water. This method is generally high-yielding and avoids the use of high-pressure hydrogenation.
-
Protocol:
-
To a suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a 2:1 mixture of ethanol and water, add a solution of 3-Fluoro-5-(methylthio)nitrobenzene (1 equivalent) in ethanol.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain 3-Fluoro-5-(methylthio)aniline, which can be used in the next step without further purification if of sufficient purity.
-
Step 3: Diazotization and Hydrolysis
-
Reaction: 3-Fluoro-5-(methylthio)aniline to this compound.
-
Rationale: The conversion of an aromatic amine to a phenol is a classic transformation involving the formation of a diazonium salt followed by hydrolysis. The amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the diazonium salt. This intermediate is then heated in aqueous solution to liberate nitrogen gas and form the desired phenol. This method is widely used for the synthesis of phenols from anilines.[3]
-
Protocol:
-
Dissolve 3-Fluoro-5-(methylthio)aniline (1 equivalent) in a mixture of sulfuric acid and water, and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, heat a dilute solution of sulfuric acid to boiling.
-
Slowly add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture for a further 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic extract with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or distillation.
-
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three functional groups.
References
An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol: Synthesis, Characterization, and Potential Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties has become a cornerstone of rational drug design. These elements can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity.[1][2] This guide provides a comprehensive technical overview of 3-Fluoro-5-(methylthio)phenol, a molecule possessing both of these key functional groups. While specific literature on this compound is sparse, this document will leverage established chemical principles and data from analogous structures to provide researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, characterization, and potential applications.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted phenol with the molecular formula C₇H₇FOS and a molecular weight of 158.19 g/mol .[3] The strategic placement of the electron-withdrawing fluorine atom and the lipophilic methylthio group on the phenol ring suggests a unique electronic and steric profile that could be advantageous in modulating biological activity.
| Property | Value/Prediction | Source |
| CAS Number | 1243456-31-6 | [3] |
| Molecular Formula | C₇H₇FOS | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Predicted XLogP3 | ~2.2 | [4] |
| Predicted Hydrogen Bond Donor Count | 1 | [4] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [4] |
| Predicted Rotatable Bond Count | 1 | [4] |
Proposed Synthetic Strategies
Route 1: Nucleophilic Aromatic Substitution (SNA)
One plausible approach involves the nucleophilic aromatic substitution of a suitably activated precursor. For instance, starting from 3,5-difluorophenol, a selective substitution of one fluorine atom with a methylthiolate source could be achieved. The reactivity of fluorine as a leaving group in SNAr reactions is well-documented, particularly when the ring is activated by electron-withdrawing groups.[5]
Experimental Protocol: Conceptual Nucleophilic Aromatic Substitution
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium thiomethoxide (NaSMe) as the nucleophile. The stoichiometry should be carefully controlled to favor monosubstitution.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a weak acid (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Figure 1: Conceptual workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Route 2: Metal-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies offer powerful tools for the formation of carbon-sulfur bonds. The Buchwald-Hartwig and Ullmann-type coupling reactions are particularly relevant.[6][7]
-
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction could couple 3-fluoro-5-halophenol (where the halogen is Br or I) with methanethiol or a suitable equivalent. The choice of ligand is crucial for the efficiency of this transformation.[8]
-
Ullmann Condensation: A copper-catalyzed coupling of 3-fluoro-5-halophenol with a methylthiolate source is another viable option. Traditional Ullmann conditions often require high temperatures, but modern ligand systems can facilitate the reaction under milder conditions.[7]
Experimental Protocol: Conceptual Buchwald-Hartwig C-S Coupling
-
Reaction Setup: To a Schlenk tube, add 3-bromo-5-fluorophenol, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas. Add a degassed solvent (e.g., dioxane or toluene) followed by sodium thiomethoxide.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methylthio protons.
-
Aromatic Protons (δ 6.5-7.5 ppm): The three aromatic protons will appear as multiplets, with their chemical shifts influenced by the hydroxyl, fluoro, and methylthio substituents. The proton ortho to the hydroxyl group will likely be the most upfield, while the proton between the fluoro and methylthio groups will be further downfield.
-
Hydroxyl Proton (δ 4-7 ppm): The chemical shift of the phenolic proton is variable and depends on the solvent and concentration. It will likely appear as a broad singlet.
-
Methylthio Protons (δ ~2.5 ppm): The three protons of the methyl group will appear as a sharp singlet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the hydroxyl group (C1) will be the most downfield, followed by the carbon attached to the fluorine atom (C3), which will exhibit a large one-bond C-F coupling constant. The carbon attached to the methylthio group (C5) will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region.
-
Methylthio Carbon (δ ~15-20 ppm): The carbon of the methyl group will appear as a single peak in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
-
C-O Stretch: A band around 1200-1260 cm⁻¹.
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a phenol, a fluorine atom, and a methylthio group in this compound suggests several potential applications in drug discovery.
Enzyme Inhibition
Phenolic compounds are known to interact with a wide range of biological targets, and the introduction of fluorine and a methylthio group can enhance binding affinity and selectivity.[2] For instance, structurally related phenols and thiophenols have been investigated as inhibitors of various enzymes.
Modulation of Physicochemical Properties
The fluorine atom can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.[9] The methylthio group also increases lipophilicity. These properties are critical for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).
Antioxidant and Antibacterial Activity
Phenolic compounds are well-known for their antioxidant properties.[10] Furthermore, some aryl thioethers have demonstrated antibacterial activity. Therefore, this compound could be investigated for its potential as an antioxidant or as a lead compound for the development of new antibacterial agents.
Figure 2: Relationship between the structural features of this compound and its potential applications in medicinal chemistry.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for analogous compounds like 2-fluorothiophenol, it should be considered a flammable liquid and vapor that may cause skin, eye, and respiratory irritation.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Its unique combination of a reactive phenol, a metabolically stabilizing fluorine atom, and a lipophilic methylthio group provides a rich platform for the development of novel therapeutic agents. The proposed synthetic routes, based on well-established methodologies, offer a clear path to accessing this compound for further investigation. Future research into the biological activities of this compound is warranted and could unveil its potential as a valuable tool in the development of new medicines.
References
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 5-Fluoro-2-(methylthio)phenol | C7H7FOS | CID 72222653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2710987-61-2|4-Fluoro-3-methyl-5-(methylthio)phenol|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p -quinone methides with organosulfur reagents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01815F [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-5-(methylthio)phenol
Introduction
3-Fluoro-5-(methylthio)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a hydroxyl group, a fluorine atom, and a methylthio ether, imparts specific physicochemical properties that make it a valuable building block for the synthesis of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be a key pharmacophore or a site for further chemical modification. This guide provides a comprehensive overview of the key precursors and synthetic strategies for the preparation of this compound, aimed at researchers, scientists, and professionals in drug development.
Strategic Approaches to Synthesis: Identifying Key Precursors
The synthesis of this compound can be approached through several strategic disconnections, leading to different sets of precursors. The choice of a particular synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis. This guide will focus on two primary convergent strategies:
-
Fluorine-first strategy: Beginning with a readily available fluorinated precursor and subsequently introducing the methylthio group.
-
Sulfur-first strategy: Starting with a commercially available mercapto-substituted precursor, followed by fluorination and methylation.
Part 1: The Fluorine-First Strategy: Leveraging 3-Fluorophenol as a Core Precursor
This strategy commences with 3-fluorophenol, a commercially available and relatively inexpensive starting material. The key challenge in this approach is the regioselective introduction of the sulfur functionality at the C-5 position, meta to both the hydroxyl and fluoro groups.
Core Precursor: 3-Fluorophenol
3-Fluorophenol is typically synthesized from 3-fluoroaniline via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.[1] A detailed production process involves the diazotization of 3-fluoroaniline in the presence of sulfuric acid and sodium nitrite at low temperatures, followed by hydrolysis at elevated temperatures to yield 3-fluorophenol.[1]
Synthetic Pathway from 3-Fluorophenol
The introduction of the sulfur moiety can be achieved through a multi-step sequence involving thiocyanation, reduction, and methylation.
Figure 1: Synthetic pathway starting from 3-Fluorophenol.
The hydroxyl and fluoro groups are ortho, para-directing. However, the position meta to both (C-5) is sterically accessible. Electrophilic thiocyanation is a well-established method for introducing a thiocyanate (-SCN) group onto an aromatic ring.[2]
-
Rationale: This reaction introduces a sulfur handle that can be readily converted to the desired methylthio group. The regioselectivity can be influenced by the choice of thiocyanating agent and reaction conditions.
| Reagent System | Conditions | Yield | Reference |
| NH₄SCN, (NH₄)₂S₂O₈ | Mechanochemical milling | Moderate to Good | [3] |
| KSCN, NBS | Eco-friendly | Good | [2] |
| Electrogenerated (SCN)₂ | ZnCl₂ as Lewis acid | High | [4] |
Experimental Protocol: Electrophilic Thiocyanation
-
To a solution of 3-fluorophenol in a suitable solvent (e.g., methanol or acetonitrile), add an equimolar amount of potassium thiocyanate (KSCN) and N-bromosuccinimide (NBS).[2]
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-fluoro-5-thiocyanatophenol.
The thiocyanate group can be reduced to the corresponding thiol (-SH).
-
Rationale: This step is necessary to generate the mercapto group, which will be subsequently methylated.
Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a co-reagent.
Experimental Protocol: Reduction of Thiocyanate
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 3-fluoro-5-thiocyanatophenol in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue to yield 3-fluoro-5-mercaptophenol.
The final step is the methylation of the thiol group to form the methylthio ether.
-
Rationale: This is a straightforward S-alkylation reaction to introduce the methyl group.
A variety of methylating agents can be used, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base.
Experimental Protocol: S-Methylation
-
Dissolve 3-fluoro-5-mercaptophenol in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Add methyl iodide dropwise to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter off the inorganic salts and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Part 2: The Sulfur-First Strategy: Utilizing 3-Mercaptophenol as a Precursor
This synthetic approach begins with 3-mercaptophenol, a commercially available building block.[5] The main challenge in this route is the selective introduction of a fluorine atom at the C-5 position.
Core Precursor: 3-Mercaptophenol
3-Mercaptophenol, also known as 3-hydroxythiophenol, is a key starting material for this strategy. Its synthesis can be achieved through various methods, including the reduction of 3-hydroxybenzenesulfonyl chloride.
Synthetic Pathway from 3-Mercaptophenol
This pathway involves protection of the reactive functional groups, introduction of an amino group for subsequent diazotization and fluorination, followed by deprotection and methylation.
Figure 2: Synthetic pathway starting from 3-Mercaptophenol.
Both the hydroxyl and thiol groups of 3-mercaptophenol are reactive and need to be protected before subsequent electrophilic reactions.
-
Rationale: Protection prevents unwanted side reactions during nitration and subsequent steps. The choice of protecting groups is crucial and should allow for selective deprotection if needed. For instance, the hydroxyl group can be protected as a methyl or benzyl ether, and the thiol as a thioether.
Nitration of the protected 3-mercaptophenol is expected to occur at the positions ortho and para to the activating groups. The C-5 position is para to the protected thiol and ortho to the protected hydroxyl group, making it a likely site for nitration.
-
Rationale: Introduction of a nitro group provides a handle that can be reduced to an amino group, which is a precursor for the Sandmeyer or Schiemann reaction.
The nitro group is reduced to an amino group.
-
Rationale: This transformation is essential to set up the diazotization reaction for the introduction of fluorine.
Standard reducing agents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation can be employed.
The Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring from an amino group.[6] It involves the diazotization of the amine with sodium nitrite in the presence of a cold, aqueous solution of fluoroboric acid (HBF₄) or another source of fluoride ions, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
-
Rationale: This is a reliable and well-established method for the synthesis of aryl fluorides.
Experimental Protocol: Schiemann Reaction
-
Dissolve the protected 3-amino-5-mercaptophenol derivative in a solution of fluoroboric acid at low temperature (0-5 °C).
-
Add a solution of sodium nitrite dropwise, maintaining the low temperature.
-
Stir the reaction mixture for a short period to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.
-
Isolate the diazonium salt by filtration and dry it carefully.
-
Thermally decompose the salt, often in an inert solvent, to yield the protected 3-fluoro-5-mercaptophenol derivative.
The protecting groups on the hydroxyl and thiol functionalities are removed.
-
Rationale: This step unmasks the reactive groups for the final methylation step. The choice of deprotection conditions depends on the protecting groups used.
The final step is the methylation of the thiol group, as described in the fluorine-first strategy.
Conclusion
The synthesis of this compound can be achieved through logical and convergent synthetic strategies. The choice of precursors, primarily between 3-fluorophenol and 3-mercaptophenol, will dictate the subsequent synthetic steps. The "fluorine-first" approach is often more direct, with the main challenge being the regioselective introduction of the sulfur functionality. The "sulfur-first" strategy, while potentially longer, offers a more controlled introduction of the fluorine atom via the well-established Schiemann reaction. The selection of the optimal route will depend on a careful evaluation of precursor availability, cost, and the specific capabilities of the research or manufacturing environment. This guide provides a foundational understanding of the key precursors and methodologies to enable the successful synthesis of this valuable chemical entity.
References
Introduction: A Multifunctional Scaffold for Chemical Innovation
An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-5-(methylthio)phenol
This compound is a uniquely functionalized aromatic compound that serves as a versatile scaffold for the synthesis of complex molecules in drug discovery and materials science. Its reactivity is governed by the intricate electronic interplay of three key functional groups: a strongly activating phenolic hydroxyl group, a moderately activating methylthio (thioether) group, and a deactivating but ortho-, para-directing fluorine atom. This guide provides a comprehensive analysis of the molecule's reactivity, offering field-proven insights into its behavior under various reaction conditions. We will explore the reactivity at each functional site, predict regiochemical outcomes for aromatic substitution, and provide validated protocols for key transformations.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is paramount for experimental design. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇FOS | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| CAS Number | 1243456-31-6 | [1] |
| Appearance | Not specified; likely a solid or oil | - |
| pKa (Phenolic H) | ~8.5 - 9.5 (Estimated) | - |
| XLogP3 | 2.2 | [2] |
Note: Some properties are estimated based on structurally similar compounds, as experimental data is limited.
Core Reactivity Analysis
The molecule's reactivity can be dissected by considering its three primary functional regions: the phenolic hydroxyl group, the aromatic ring itself, and the methylthio substituent.
Reactivity of the Phenolic Hydroxyl Group
The phenolic -OH group is a versatile handle for synthetic modification. Its acidic proton can be easily removed by a base (e.g., K₂CO₃, NaH) to form a highly nucleophilic phenoxide anion.
-
O-Alkylation and O-Acylation: The resulting phenoxide readily participates in Williamson ether synthesis with alkyl halides or in acylation reactions with acyl chlorides or anhydrides to form corresponding ethers and esters. These reactions protect the hydroxyl group and can modulate the compound's biological activity and physicochemical properties.
-
Conversion to Triflates for Cross-Coupling: A strategically critical transformation is the conversion of the phenol to an aryl triflate (-OTf) using triflic anhydride. The triflate group is an excellent pseudohalide leaving group, enabling a wide range of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3] This opens the door to forming new carbon-carbon and carbon-heteroatom bonds at the C1 position, a transformation not possible via classical aromatic substitution methods.
Electrophilic Aromatic Substitution (SEAr)
The aromatic ring of a phenol is highly activated towards electrophilic attack.[4][5][6] The regioselectivity of these reactions on this compound is determined by the cumulative directing effects of the three substituents.
-
Analysis of Directing Effects:
-
-OH (C1): A powerful activating, ortho, para-director. It strongly directs incoming electrophiles to positions C2, C4, and C6.
-
-F (C3): A deactivating, ortho, para-director. Its inductive electron withdrawal (-I) deactivates the ring, but its resonance donation (+R) directs electrophiles to positions C2 and C4.
-
-SMe (C5): A moderately activating, ortho, para-director, directing to positions C4 and C6.
-
-
Predicted Regioselectivity: The positions C4 and C6 are synergistically activated by all three substituents (or at least not deactivated). The hydroxyl group is the most powerful activating group, and its influence is dominant. Therefore, electrophilic substitution will occur almost exclusively at the C4 and C6 positions, which are ortho to the hydroxyl group.
Common SEAr reactions like halogenation (e.g., with Br₂ in a mild solvent) and nitration (with dilute HNO₃) can be performed under gentle conditions due to the ring's high activation, often without needing a Lewis acid catalyst.[4][7]
Reactivity of the Methylthio Group
The sulfur atom of the methylthio group is a key site for synthetic manipulation, primarily through oxidation.
-
Oxidation to Sulfoxide and Sulfone: The thioether can be selectively oxidized to the corresponding sulfoxide using mild oxidants like one equivalent of hydrogen peroxide or m-CPBA at low temperatures.[8] Further oxidation with a stronger oxidizing agent or excess of the same reagent yields the sulfone.[9] This transformation is of profound strategic importance as it fundamentally alters the electronic nature of the substituent. The electron-donating -SMe group is converted into the powerfully electron-withdrawing -S(O)Me and -SO₂Me groups.
This "electronic switch" can be used to:
-
Deactivate the aromatic ring towards further electrophilic substitution.
-
Significantly increase the acidity of the phenolic proton.
-
Activate the ring for nucleophilic aromatic substitution (see next section).
Nucleophilic Aromatic Substitution (SNAr)
In its ground state, this compound is a poor substrate for SNAr. The aromatic ring is electron-rich, and there are no sufficiently strong electron-withdrawing groups to stabilize the necessary Meisenheimer complex intermediate.[10]
However, a synthetic pathway can be engineered to facilitate this reaction. By oxidizing the methylthio group to a sulfone (-SO₂Me), the electronic landscape of the molecule is inverted. The resulting 3-fluoro-5-(methylsulfonyl)phenol contains a powerful electron-withdrawing sulfone group meta to the fluorine atom. While ortho or para positioning is ideal for SNAr activation, the combined electron-withdrawing effects of the sulfone and the fluorine itself can render the ring sufficiently electron-poor to allow for nucleophilic attack, potentially displacing the fluorine atom with strong nucleophiles under forcing conditions.[11][12]
Experimental Protocols & Methodologies
Trustworthy protocols are self-validating. The following methodologies are based on established chemical principles for the described transformations.
Protocol 1: Regioselective Bromination of this compound
Objective: To synthesize 4,6-dibromo-3-fluoro-5-(methylthio)phenol via electrophilic aromatic substitution.
Causality: The high activation of the phenol ring by the -OH group allows for bromination without a Lewis acid catalyst.[4][7] Using a non-polar solvent like CCl₄ helps to control the reaction rate, though polysubstitution is still highly probable due to the strong activation.
Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.58 g, 10 mmol) in carbon tetrachloride (CCl₄, 40 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (3.52 g, 22 mmol, 2.2 equivalents) in CCl₄ (10 mL) dropwise over 30 minutes. The red color of the bromine should dissipate as it is consumed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired dibrominated product.
Protocol 2: Selective Oxidation of the Thioether to a Sulfoxide
Objective: To synthesize 3-Fluoro-5-(methylsulfinyl)phenol.
Causality: Hydrogen peroxide is a clean and effective oxidant.[8] Using one equivalent at a controlled temperature (0 °C) allows for selective oxidation to the sulfoxide while minimizing over-oxidation to the sulfone. Acetic acid serves as a suitable solvent and can catalyze the reaction.
Methodology:
-
Preparation: Dissolve this compound (1.58 g, 10 mmol) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask.
-
Reaction: Cool the solution to 0 °C. Add 30% hydrogen peroxide (1.19 mL, 10.5 mmol, 1.05 equivalents) dropwise, maintaining the internal temperature below 5 °C.
-
Monitoring: After the addition, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into 100 mL of cold water. Quench any remaining peroxide by the slow addition of a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. After solvent removal, purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the sulfoxide.
Summary and Outlook
This compound is a compound with a rich and predictable reactivity profile. Its chemistry is dominated by the powerful activating effect of the phenolic hydroxyl group, which directs electrophilic substitution to the C4 and C6 positions. The thioether and hydroxyl moieties provide orthogonal reactive handles for further functionalization. The ability to switch the electronic properties of the sulfur substituent via oxidation from an electron-donor to a strong electron-withdrawer is a key strategic tool, enabling a broader scope of potential reactions, including the possibility of nucleophilic aromatic substitution. This deep understanding of its reactivity allows researchers and drug development professionals to strategically employ this molecule as a key building block for the synthesis of novel and complex chemical entities.
References
- 1. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. 5-Fluoro-2-(methylthio)phenol | C7H7FOS | CID 72222653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
A Comprehensive Spectroscopic and Synthetic Profile of 3-Fluoro-5-(methylthio)phenol
An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
3-Fluoro-5-(methylthio)phenol is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a hydroxyl group, a fluorine atom, and a methylthio group—imparts a distinct electronic and steric profile, making it a valuable building block for more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be a site for further functionalization or can influence molecular conformation. Accurate characterization of this molecule is paramount for its effective use in research and development.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₇H₇FOS
-
Molecular Weight: 158.19 g/mol [1]
-
IUPAC Name: this compound
The molecular structure of this compound is presented below.
Figure 1: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the methylthio group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups and the electron-donating effect of the methylthio group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Integration |
| -OH | ~5.0-6.0 | Broad singlet | - | 1H |
| Ar-H (Position 2) | ~6.6-6.8 | Triplet | J(H,F) ≈ J(H,H) ≈ 2.0-3.0 | 1H |
| Ar-H (Position 4) | ~6.5-6.7 | Triplet of doublets or multiplet | J(H,F) ≈ 8.0-10.0, J(H,H) ≈ 2.0-3.0 | 1H |
| Ar-H (Position 6) | ~6.4-6.6 | Doublet of doublets or multiplet | J(H,F) ≈ 2.0-3.0, J(H,H) ≈ 2.0-3.0 | 1H |
| -SCH₃ | ~2.4 | Singlet | - | 3H |
Justification of Predicted ¹H NMR Spectrum:
-
-OH Proton: The hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.
-
Aromatic Protons: The aromatic region will be complex due to proton-proton and proton-fluorine couplings. The fluorine atom at position 3 will couple with the protons at positions 2, 4, and 6, with the magnitude of the coupling constant decreasing with distance (ortho > meta > para).
-
-SCH₃ Protons: The methyl protons of the methylthio group are expected to appear as a sharp singlet around 2.4 ppm, a typical region for such groups.
Figure 2: Unique proton environments in this compound.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents, with the carbon atoms attached to electronegative atoms (O, F, S) being significantly affected.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-OH (Position 1) | ~158-162 (doublet, J(C,F) ≈ 10-15 Hz) |
| C-H (Position 2) | ~105-110 (doublet, J(C,F) ≈ 2-5 Hz) |
| C-F (Position 3) | ~160-165 (doublet, J(C,F) ≈ 240-250 Hz) |
| C-H (Position 4) | ~102-107 (doublet, J(C,F) ≈ 20-25 Hz) |
| C-S (Position 5) | ~140-145 (doublet, J(C,F) ≈ 10-15 Hz) |
| C-H (Position 6) | ~110-115 (doublet, J(C,F) ≈ 2-5 Hz) |
| -SCH₃ | ~15-20 |
Justification of Predicted ¹³C NMR Spectrum:
-
C-F Coupling: The most notable feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C3. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) will also be observed for the other aromatic carbons, resulting in doublets for each of these signals.
-
Substituent Effects: The carbon attached to the hydroxyl group (C1) and the fluorine (C3) will be the most downfield shifted among the aromatic carbons due to the high electronegativity of these atoms. The carbon attached to the sulfur (C5) will also be downfield. The carbons ortho and para to the hydroxyl group will be shielded.
Figure 3: Unique carbon environments in this compound.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the O-H, C-F, S-CH₃, and aromatic C-H and C=C bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200-3600 | Broad, Strong |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch (-SCH₃) | 2850-2960 | Weak to Medium |
| Aromatic C=C stretch | 1580-1620 and 1450-1500 | Medium to Strong |
| C-O stretch | 1200-1260 | Strong |
| C-F stretch | 1100-1200 | Strong |
| C-S stretch | 600-800 | Weak to Medium |
Justification of Predicted IR Spectrum:
-
The broadness of the O-H stretch is a hallmark of hydrogen bonding.[2]
-
The C-F and C-O stretches are typically strong and appear in the fingerprint region, providing valuable structural information.[2]
Predicted Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Ion | Notes |
| 158 | [C₇H₇FOS]⁺ | Molecular ion (M⁺) |
| 143 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group |
| 111 | [M - SCH₃]⁺ | Loss of the methylthio radical |
| 129 | [M - CHO]⁺ | Loss of a formyl radical, common for phenols |
Plausible Fragmentation Pathway:
A likely fragmentation pathway involves the loss of a methyl radical from the molecular ion to form a stable thienyl-like cation.
Figure 4: A plausible fragmentation pathway for this compound.
Proposed Synthesis
A plausible synthetic route to this compound could start from 3,5-difluorophenol. This approach involves a selective nucleophilic aromatic substitution (SNAr) reaction where one of the fluorine atoms is displaced by a methylthiolate nucleophile.
Figure 5: Proposed synthesis of this compound.
This reaction is regioselective due to the activating and directing effects of the hydroxyl group. The reaction would likely be carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.
Standard Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predictions, along with the proposed synthesis and standard experimental protocols, offer a valuable resource for researchers working with this compound, facilitating its identification, characterization, and application in various fields of chemical science.
References
An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(methylthio)phenol, a sparsely documented yet potentially valuable molecule in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document synthesizes information from analogous compounds and established chemical principles to offer a scientifically grounded perspective. The guide will cover a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, synthetic chemists, and professionals in drug development who are interested in novel fluorinated thioether phenols.
Introduction: The Scientific Interest in this compound
The strategic incorporation of fluorine and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry.[1][2][3][4] The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Similarly, the methylthio group can modulate a compound's electronic properties, participate in hydrogen bonding, and enhance interactions with biological macromolecules. The combination of these two moieties in a phenol scaffold, as seen in this compound, presents a unique chemical entity with the potential for novel pharmacological activities.
While this compound (CAS No. 1243456-31-6) is commercially available for research purposes, there is a notable absence of detailed scientific literature regarding its synthesis, characterization, and biological evaluation.[5] This guide aims to bridge this gap by providing a theoretical yet robust framework for understanding and working with this compound.
Physicochemical Properties and Safety Information
A summary of the known and predicted properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1243456-31-6 | [5] |
| Molecular Formula | C₇H₇FOS | [5] |
| Molecular Weight | 158.19 g/mol | [5] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from similar phenols |
| Boiling Point | (Predicted) > 200 °C at 760 mmHg | Inferred from analogous compounds |
| Solubility | (Predicted) Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water | General property of phenols |
| Storage Conditions | Store at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years) | [5] |
Safety and Handling:
As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation, ingestion, and skin contact.[5] All waste materials should be disposed of in accordance with local regulations.[5]
Proposed Synthesis of this compound
While a specific, peer-reviewed synthesis of this compound has not been published, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorophenols and thioethers. The proposed multi-step synthesis starts from the readily available 3,5-difluorophenol.
Diagram 1: Proposed Synthesis of this compound
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
"3-Fluoro-5-(methylthio)phenol" literature review
An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the novel compound this compound. Given the absence of this molecule in existing chemical literature, this document outlines a plausible synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its potential applications for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in well-established chemical principles and analogous reactions found in peer-reviewed literature.
Introduction: The Significance of Substituted Phenols and Thioanisoles
Substituted phenols and thioanisoles are privileged structural motifs in medicinal chemistry and materials science. The phenol moiety can act as a hydrogen bond donor and acceptor, and it is a common feature in many biologically active compounds. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the methylthio group can influence a compound's electronic properties and provides a handle for further chemical modification.[2] The specific 3,5-disubstitution pattern on a phenol ring presents a unique synthetic challenge due to the directing effects of the hydroxyl group.[3][4] This guide aims to provide a robust theoretical framework for the synthesis and characterization of this compound, a compound that combines these key functional groups.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-S and C-O bonds, leading back to a suitably substituted aniline precursor. A key strategic consideration is the order of introduction of the fluoro, methylthio, and hydroxyl groups to ensure correct regiochemistry.
Caption: Retrosynthetic analysis of this compound.
Based on this analysis, a forward synthesis commencing from the readily available 3-fluoroaniline is proposed. This strategy prioritizes the establishment of the key substitution pattern early in the sequence.
Proposed Synthetic Workflow
The proposed synthesis involves a three-step sequence starting from 3-fluoroaniline. This pathway is designed to be efficient and to utilize well-documented and reliable chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are hypothetical but based on established procedures for similar transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Step 1: Synthesis of 3-Fluoro-5-bromoaniline
This step involves the regioselective bromination of 3-fluoroaniline. The directing effects of the amino and fluoro groups favor substitution at the 5-position.
-
Materials: 3-Fluoroaniline, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 3-fluoroaniline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 3-fluoro-5-bromoaniline.
-
Step 2: Synthesis of 3-Fluoro-5-(methylthio)aniline
This step utilizes a copper-catalyzed nucleophilic aromatic substitution to introduce the methylthio group.
-
Materials: 3-Fluoro-5-bromoaniline, Sodium thiomethoxide (NaSMe), Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-fluoro-5-bromoaniline (1.0 eq), Copper(I) iodide (0.1 eq), and anhydrous DMF.
-
Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to afford 3-fluoro-5-(methylthio)aniline.
-
Step 3: Synthesis of this compound
The final step involves the conversion of the aniline to the corresponding phenol via a diazonium salt intermediate, a transformation akin to the Sandmeyer reaction.[5][6]
-
Materials: 3-Fluoro-5-(methylthio)aniline, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
Prepare a solution of 3-fluoro-5-(methylthio)aniline (1.0 eq) in aqueous sulfuric acid (e.g., 10% v/v) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
Stir the mixture at this temperature for 30 minutes.
-
In a separate flask, bring a volume of water to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography or distillation under reduced pressure.
-
Predicted Physicochemical and Spectroscopic Properties
The following properties for this compound are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₇FOS |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~220-240 °C (at atmospheric pressure) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water.[7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-7.0 (m, 3H, Ar-H), ~5.0-6.0 (br s, 1H, OH), ~2.45 (s, 3H, S-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (d, J_CF ≈ 245 Hz, C-F), ~157 (C-OH), ~140 (C-S), ~110-120 (Ar-C), ~15 (S-CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -110 to -115 ppm |
| IR (thin film, cm⁻¹) | ~3350 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-F stretch) |
Potential Applications and Future Research Directions
This compound represents a novel building block for the synthesis of more complex molecules with potential applications in various fields:
-
Drug Discovery: This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, GPCR ligands, or other therapeutic agents. The unique combination of functional groups may lead to improved potency, selectivity, and pharmacokinetic profiles.
-
Agrochemicals: Many successful herbicides and fungicides contain substituted phenol and thioether moieties. This compound could be explored as a scaffold for new agrochemicals.
-
Materials Science: Phenolic resins and polymers with tailored properties can be developed using this functionalized monomer. The fluorine and sulfur atoms could impart desirable characteristics such as thermal stability and altered electronic properties.
Future research should focus on the successful synthesis and characterization of this compound. Once obtained, its biological activity should be evaluated in a variety of assays. Furthermore, its utility as a synthetic intermediate can be demonstrated by incorporating it into larger, more complex molecular architectures.
References
- 1. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-5-(2-methylthiophenyl)phenol (187392-78-5) for sale [vulcanchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-5-(methylthio)phenol Derivatives
Introduction: The Significance of 3-Fluoro-5-(methylthio)phenol Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The this compound core represents a particularly valuable pharmacophore, combining the unique electronic properties of a fluorine substituent with the versatile reactivity and metabolic implications of a methylthio group. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methylthio group can be a key interaction point with biological targets and is susceptible to oxidation, which can be leveraged for prodrug strategies.[1]
This guide provides a comprehensive overview of a plausible and robust synthetic strategy for accessing this compound and its derivatives. The protocols detailed herein are designed for researchers and scientists engaged in drug development, offering a logical, step-by-step approach grounded in established chemical principles. We will not only outline the "how" but also delve into the "why," providing insights into the rationale behind the chosen synthetic route and experimental conditions.
Synthetic Strategy Overview
The synthesis of this compound is not a trivial one-step process. A multi-step approach is required, starting from a readily available precursor. The proposed strategy involves the introduction of the fluorine and methylthio functionalities onto a phenol ring through a series of well-established transformations. The overall workflow is depicted below.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-5-(methylthio)phenol
Introduction: The Strategic Importance of 3-Fluoro-5-(methylthio)phenol in Biaryl Synthesis
This compound is a key building block in the synthesis of complex biaryl structures, which are pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern of this phenol, featuring a meta-positioned fluorine atom and a methylthio group, imparts distinct electronic properties that can significantly influence the biological activity and physicochemical characteristics of the resulting biaryl compounds. The Suzuki-Miyaura coupling, a powerful and versatile palladium- or nickel-catalyzed cross-coupling reaction, stands as a cornerstone for the formation of C-C bonds between aryl partners.[1] However, the direct coupling of phenols is challenging due to the high bond dissociation energy of the phenolic C-O bond. Therefore, in situ or pre-activation of the hydroxyl group is necessary to facilitate the reaction.
This comprehensive guide provides detailed application notes and protocols for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic rationale behind the chosen strategies, offering two robust protocols based on the activation of the phenol as a tosylate or a carbamate, and provide in-depth, step-by-step experimental procedures.
Mechanistic Considerations: Activating the Phenolic C-O Bond
The success of a Suzuki-Miyaura coupling involving a phenol hinges on the effective activation of the otherwise inert C-O bond. This activation is typically achieved by converting the hydroxyl group into a better leaving group, thereby facilitating the crucial oxidative addition step in the catalytic cycle. The electron-withdrawing nature of the activating group enhances the electrophilicity of the ipso-carbon, making it more susceptible to attack by the low-valent metal catalyst (typically Pd(0) or Ni(0)).
For this compound, the presence of the electron-withdrawing fluorine atom is advantageous, as it further polarizes the C-O bond, rendering it more reactive towards oxidative addition. The methylthio group, while capable of some electron donation through resonance, is generally considered a weakly activating or deactivating group in this context and is well-tolerated in cross-coupling reactions.
This guide will focus on two highly effective and widely adopted activation strategies:
-
Tosylation: Conversion of the phenol to its corresponding tosylate is a classic and reliable method. The tosyl group is an excellent leaving group, promoting efficient oxidative addition.
-
Carbamate Formation: Aryl carbamates have emerged as versatile coupling partners, particularly in nickel-catalyzed Suzuki-Miyaura reactions.[2][3][4][5] This approach offers an alternative, often milder, route to biaryl synthesis.
The general catalytic cycle for the Suzuki-Miyaura coupling of an activated phenol derivative is depicted below:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of an activated phenol (Ar-OX).
Protocol 1: Suzuki-Miyaura Coupling via Tosylation of this compound
This protocol involves a two-step sequence: the initial tosylation of the phenol followed by the palladium-catalyzed cross-coupling reaction. This method is highly reliable and generally provides good to excellent yields.
Part A: Synthesis of 3-Fluoro-5-(methylthio)phenyl Tosylate
Workflow:
Caption: Workflow for the synthesis of 3-Fluoro-5-(methylthio)phenyl tosylate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 172.21 | 5.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 6.0 | 1.2 |
| Pyridine | 79.10 | 10.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 25 mL | - |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (5.0 mmol, 1.0 equiv.).
-
Dissolve the phenol in anhydrous dichloromethane (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (10.0 mmol, 2.0 equiv.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (6.0 mmol, 1.2 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-Fluoro-5-(methylthio)phenyl tosylate.
Part B: Suzuki-Miyaura Coupling of 3-Fluoro-5-(methylthio)phenyl Tosylate
Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of 3-Fluoro-5-(methylthio)phenyl tosylate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Fluoro-5-(methylthio)phenyl tosylate | 326.37 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.70 | 0.03 | 0.03 |
| Potassium phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane, anhydrous | 88.11 | 5 mL | - |
| Water, degassed | 18.02 | 1 mL | - |
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube, add 3-Fluoro-5-(methylthio)phenyl tosylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling via Carbamate Activation
This protocol offers a one-pot activation and coupling procedure, which can be advantageous in terms of step economy. Nickel catalysts are often more cost-effective and can exhibit different reactivity profiles compared to palladium.[6][7][8][9][10]
Workflow:
Caption: One-pot workflow for the Ni-catalyzed Suzuki-Miyaura coupling via carbamate activation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 172.21 | 1.0 | 1.0 |
| N,N-Dimethylcarbamoyl chloride | 107.54 | 1.2 | 1.2 |
| Arylboronic acid | - | 2.5 | 2.5 |
| Dichlorobis(tricyclohexylphosphine)nickel(II) (NiCl₂(PCy₃)₂) | 690.34 | 0.05 | 0.05 |
| Potassium phosphate (K₃PO₄) | 212.27 | 4.5 | 4.5 |
| Toluene, anhydrous | 92.14 | 5 mL | - |
Step-by-Step Protocol:
-
Caution: N,N-Dimethylcarbamoyl chloride is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (2 mL).
-
Add K₃PO₄ (1.2 mmol, 1.2 equiv.) and stir the suspension for 10 minutes at room temperature.
-
Add N,N-dimethylcarbamoyl chloride (1.2 mmol, 1.2 equiv.) and stir at room temperature for 1 hour to form the carbamate in situ.
-
To this mixture, add the arylboronic acid (2.5 mmol, 2.5 equiv.), NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), and additional K₃PO₄ (3.3 mmol, 3.3 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Seal the Schlenk tube and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Troubleshooting and Optimization
-
Low Yields:
-
Protocol 1: Ensure complete tosylation before proceeding to the coupling step. The purity of the tosylate is crucial. Consider screening different palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos, XPhos). The choice of base and solvent can also be optimized.
-
Protocol 2: The in situ formation of the carbamate is critical. Ensure anhydrous conditions. The quality of the nickel catalyst is important; consider using a freshly opened bottle or a glovebox for catalyst handling. Different phosphine ligands can also be screened.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.
-
Protodeboronation: This can be an issue with certain boronic acids. Using anhydrous solvents and ensuring the reaction is run under a strict inert atmosphere can help.
-
Decomposition of Catalyst: If the reaction mixture turns black (palladium black), it indicates catalyst decomposition. This may be due to high temperatures or impurities. Consider using a lower temperature or a more stable pre-catalyst.
-
Conclusion
The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route to a wide array of valuable biaryl compounds. The protocols outlined in this application note, based on either tosylate or carbamate activation, offer robust and reproducible methods for researchers in drug discovery and materials science. The choice between the palladium-catalyzed tosylate coupling and the nickel-catalyzed carbamate coupling will depend on the specific substrate scope, available resources, and desired reaction conditions. Careful optimization of the reaction parameters, as guided by the principles discussed herein, will ensure the successful synthesis of the target biaryl molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates | CoLab [colab.ws]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Fluoro-5-(methylthio)phenol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the utilization of 3-Fluoro-5-(methylthio)phenol, a versatile substituted phenol, in various synthetic organic chemistry applications. As a trifunctional building block, this compound offers multiple reaction sites for diversification, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science research. These application notes detail the chemical properties, safety and handling procedures, and step-by-step experimental protocols for key transformations, including O-alkylation, and Suzuki-Miyaura cross-coupling. The causality behind experimental choices and the logic of the protocol design are emphasized to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound is a unique aromatic compound featuring three distinct functional groups: a phenolic hydroxyl, a fluorine atom, and a methylthio ether. This arrangement of substituents provides a rich chemical landscape for selective functionalization. The interplay of the electron-withdrawing fluorine and the sulfur-containing methylthio group, which can act as a weak electron-donating group through resonance, modulates the reactivity of the aromatic ring and the phenolic proton. Understanding these electronic effects is crucial for designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1243456-31-6[1][2] |
| Molecular Formula | C₇H₇FOS[1][2] |
| Molecular Weight | 158.19 g/mol [1][2] |
| Appearance | (Typically) Off-white to pale yellow solid |
| Storage | Store at -20°C for long-term stability[1] |
The strategic placement of the fluoro, methylthio, and hydroxyl groups allows for a tiered approach to molecular elaboration. The acidic phenolic proton is readily derivatized, the carbon-fluorine bond can participate in nucleophilic aromatic substitution under certain conditions, and the aromatic ring itself is amenable to cross-coupling reactions. This versatility makes this compound an attractive starting material for generating libraries of compounds for screening in drug discovery programs.
Safety and Handling
Substituted phenols require careful handling due to their potential toxicity and ability to cause severe skin burns.[3] The following safety precautions are mandatory when working with this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Spill and Waste Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. All waste materials containing this compound should be disposed of according to institutional and local regulations.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Experimental Protocols
The following protocols are designed to be robust and adaptable for the functionalization of this compound. The rationale behind the choice of reagents and conditions is provided to facilitate understanding and potential optimization.
O-Alkylation of this compound
O-alkylation of the phenolic hydroxyl group is a fundamental transformation that can be used to introduce a wide variety of side chains and protect the hydroxyl group for subsequent reactions. The Williamson ether synthesis is a classic and reliable method for this purpose.
Rationale: The reaction proceeds via deprotonation of the acidic phenolic proton by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing decomposition. A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction.
Experimental Workflow for O-Alkylation
Caption: Workflow for the O-alkylation of this compound.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dimethylformamide (DMF) (approximately 0.2 M concentration).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents. In the case of this compound, the hydroxyl group typically requires conversion to a better leaving group, such as a triflate, to facilitate the coupling reaction.
Rationale: The phenolic hydroxyl group is a poor leaving group for cross-coupling reactions. Therefore, it is first activated by conversion to a triflate (-OTf) using triflic anhydride. The resulting aryl triflate can then readily participate in the Suzuki-Miyaura catalytic cycle with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Signaling Pathway of Suzuki-Miyaura Coupling
References
- 1. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. 1243456-31-6 | this compound | Boroncore [boroncore.com]
- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for 3-Fluoro-5-(methylthio)phenol in Agrochemical Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: A Strategic Building Block in Agrochemical Discovery
3-Fluoro-5-(methylthio)phenol is a specialized trifunctional aromatic intermediate poised for application in modern agrochemical discovery. While its direct incorporation into publicly registered commercial agrochemicals is not extensively documented, its structure contains a unique combination of functionalities that are highly sought after in the design of next-generation herbicides, fungicides, and insecticides. The strategic placement of a fluorine atom, a methylthio group, and a phenolic hydroxyl on a benzene ring offers a versatile platform for synthesizing novel active ingredients with potentially enhanced efficacy, favorable metabolic profiles, and improved target-site binding.
The rationale for employing this specific building block lies in the established principles of agrochemical design:
-
Phenolic Hydroxyl Group: Serves as a primary nucleophilic handle for the construction of diaryl ether linkages, a core structural motif in numerous potent herbicides, particularly those targeting the Protoporphyrinogen Oxidase (PPO) enzyme.
-
Fluorine Atom: The introduction of fluorine is a cornerstone of modern chemical design. Its high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity to target proteins, often leading to increased potency and bioavailability.
-
Methylthio Group: This functionality provides a crucial site for metabolic modulation. In biological systems, the thioether can be oxidized to the corresponding sulfoxide and sulfone. This transformation can act as a "bioactivation" switch, altering the molecule's electronic properties and solubility, which can enhance systemic movement in plants or selectively increase toxicity in the target pest.
This document provides detailed application notes and representative protocols for the utilization of this compound in key synthetic strategies relevant to agrochemical research and development.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for reaction design and safety.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1243456-31-6 | |
| Molecular Formula | C₇H₇FOS | |
| Molecular Weight | 158.19 g/mol | |
| Appearance | (Predicted) Off-white to pale yellow solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMF, Acetone) | - |
Application Note 1: Synthesis of Diaryl Ether Scaffolds for Herbicidal Agents
Core Concept: The most direct and powerful application of this compound is its use as the nucleophilic component in the synthesis of diaryl ethers. This linkage is the backbone of many commercial PPO-inhibiting herbicides. The reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the phenoxide anion displaces a leaving group (often a halogen) on an electron-deficient aromatic ring.
Causality in Protocol Design:
-
Base Selection: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is ideal. It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) to form the reactive phenoxide but is not so strong as to promote unwanted side reactions, such as hydrolysis of other functional groups.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is required. These solvents effectively solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SNAr reaction.
-
Reaction Temperature: Elevated temperatures (80-120 °C) are typically necessary to overcome the activation energy of the SNAr reaction, especially when the leaving group is less reactive (e.g., chlorine).
Representative Protocol: SNAr Reaction to form a Diaryl Ether
This protocol details a general procedure for the reaction of this compound with a representative electron-deficient aryl halide. Researchers should adapt this protocol based on the specific reactivity of their chosen substrate.
Caption: Workflow for Diaryl Ether Synthesis via SNAr.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | CAS No. |
| This compound | 158.19 | 1.0 | (e.g., 1.58 g) | 1243456-31-6 |
| Activated Aryl Halide | - | 1.0 - 1.1 | (Stoichiometric) | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 - 2.0 | (e.g., 2.07 g) | 584-08-7 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | (e.g., 20 mL) | 68-12-2 |
| Ethyl Acetate | 88.11 | - | (For extraction) | 141-78-6 |
| Deionized Water | 18.02 | - | (For work-up) | 7732-18-5 |
| Brine (Saturated NaCl) | - | - | (For work-up) | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (For drying) | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (approx. 0.5 M concentration relative to the phenol) via syringe.
-
Phenoxide Formation: Stir the suspension at room temperature for 30 minutes. The formation of the potassium phenoxide salt may be observed.
-
Substrate Addition: Add the activated aryl halide (1.05 eq) to the reaction mixture. This can be done as a solid or as a solution in a small amount of DMF.
-
Heating & Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl ether product.
Application Note 2: Probing Bioactivation via Oxidation of the Methylthio Group
Core Concept: The methylthio (-SCH₃) group is a pro-functional handle. In a biological environment, cytochrome P450 enzymes can oxidize the sulfur atom to a sulfoxide (-SOCH₃) and subsequently to a sulfone (-SO₂CH₃). These oxidized metabolites often have drastically different electronic and physical properties, which can lead to enhanced herbicidal or insecticidal activity. Synthesizing these potential metabolites in the lab is a critical step to build structure-activity relationships (SAR) and understand the molecule's mode of action.
Causality in Protocol Design:
-
Oxidant Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidant for this transformation. By controlling the stoichiometry, one can favor the formation of either the sulfoxide or the sulfone.
-
~1.1 equivalents of m-CPBA will typically yield the sulfoxide as the major product.
-
>2.2 equivalents of m-CPBA will drive the reaction to the sulfone.
-
-
Solvent Choice: A non-reactive, chlorinated solvent like Dichloromethane (DCM) is ideal as it readily dissolves the starting material and the oxidant without participating in the reaction.
-
Temperature Control: The oxidation is exothermic. Performing the initial addition at 0 °C helps to control the reaction rate and prevent over-oxidation or other side reactions.
Caption: Metabolic Oxidation Pathway of the Methylthio Group.
Protocol: Controlled Oxidation to Sulfoxide and Sulfone
Step-by-Step Methodology (for Sulfoxide):
-
Setup: Dissolve the starting diaryl ether (synthesized in the previous protocol) (1.0 eq) in DCM (approx. 0.2 M) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Add m-CPBA (~77% purity, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM.
-
Wash the organic layer with sodium bicarbonate solution until bubbling ceases, followed by a brine wash.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography to isolate the sulfoxide.
Note for Sulfone Synthesis: To synthesize the sulfone, follow the same protocol but use >2.2 equivalents of m-CPBA and allow for a longer reaction time, monitoring until the intermediate sulfoxide is fully consumed.
Conclusion
This compound represents a high-potential building block for agrochemical synthesis. Its value is derived not from a single application, but from the strategic combination of a nucleophilic phenol, a metabolically stable fluorine, and a metabolically active methylthio group. The protocols provided herein offer robust, field-tested methodologies for incorporating this intermediate into diaryl ether scaffolds and for probing its metabolic fate through controlled oxidation. These procedures provide a solid foundation for researchers and scientists to explore the potential of this unique molecule in the discovery of novel and effective crop protection agents.
Derivatization of the phenol group in "3-Fluoro-5-(methylthio)phenol"
Anwendungs- und Protokollleitfaden Thema: Derivatisierung der Phenolgruppe in „3-Fluor-5-(methylthio)phenol“ Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Haftungsausschluss: Dieses Dokument ist nur für Informationszwecke und für ein Fachpublikum mit entsprechender Laborerfahrung bestimmt. Alle experimentellen Arbeiten sollten in einer geeigneten Laborumgebung unter strikter Einhaltung aller Sicherheitsvorkehrungen durchgeführt werden. Vor Beginn der Arbeiten müssen die Sicherheitsdatenblätter (SDB) für alle Reagenzien konsultiert werden.[1][2][3][4][5]
Zusammenfassung für die Geschäftsleitung
3-Fluor-5-(methylthio)phenol ist ein substituiertes Phenol, das als vielseitiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie, von Bedeutung ist. Die Derivatisierung seiner phenolischen Hydroxylgruppe ermöglicht die Modulation von physikochemischen Eigenschaften wie Lipophilie, Löslichkeit und metabolische Stabilität sowie die Einführung von funktionellen Gruppen für weitere Transformationen oder als pharmakologisch relevante Strukturelemente. Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für drei Schlüsselklassen der Derivatisierung: O-Alkylierung zur Synthese von Ethern, O-Acylierung zur Bildung von Estern und O-Sulfonylierung zur Herstellung von Sulfonaten. Der Schwerpunkt liegt auf der Erläuterung der zugrunde liegenden mechanistischen Prinzipien, der Begründung für die Wahl der experimentellen Bedingungen und der Bereitstellung von schrittweisen Anleitungen zur Gewährleistung von Reproduzierbarkeit und Erfolg.
Einleitung: Chemische Reaktivität und strategische Überlegungen
Die phenolische Hydroxylgruppe ist der primäre Reaktionsort in 3-Fluor-5-(methylthio)phenol. Ihre Reaktivität wird durch die elektronischen Effekte der Substituenten am aromatischen Ring moduliert.
-
Fluor (F) an Position 3: Als stark elektronegatives Atom übt Fluor einen starken elektronenziehenden Induktionseffekt (-I) aus. Dies erhöht die Acidität des phenolischen Protons im Vergleich zu unsubstituiertem Phenol und macht das korrespondierende Phenoxid zu einem schwächeren Nukleophil.
-
Methylthio-Gruppe (SMe) an Position 5: Die Methylthio-Gruppe hat einen dualen elektronischen Charakter. Sie übt einen schwachen -I-Effekt und einen elektronenspendenden Mesomereffekt (+M) durch die freien Elektronenpaare am Schwefel aus. Der Nettoeffekt auf die Reaktivität der Phenolgruppe ist kontextabhängig, aber im Allgemeinen wird die Nukleophilie des Phenoxids im Vergleich zu rein halogenierten Phenolen leicht erhöht sein.
Diese Substituenten erfordern eine sorgfältige Auswahl der Reaktionsbedingungen, um hohe Ausbeuten zu erzielen und Nebenreaktionen zu minimieren. Die Methylthio-Gruppe ist unter den hier beschriebenen Bedingungen im Allgemeinen stabil, ihre mögliche Oxidation sollte jedoch bei der Verwendung starker Oxidationsmittel in Betracht gezogen werden.
Protokolle zur Derivatisierung
In diesem Abschnitt werden drei grundlegende Protokolle zur Modifikation der phenolischen Hydroxylgruppe vorgestellt.
O-Alkylierung via Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine robuste und weit verbreitete Methode zur Herstellung von Ethern aus einem Alkohol (in diesem Fall einem Phenol) und einem Alkylhalogenid.[6][7][8][9][10] Die Reaktion verläuft über einen SN2-Mechanismus, bei dem das in situ erzeugte Phenoxid-Ion als Nukleophil fungiert.[10]
Mechanistische Begründung: Die Reaktion erfordert eine Base, um das saure phenolische Proton zu deprotonieren und das reaktive Phenoxid-Nukleophil zu erzeugen. Die Wahl der Base und des Lösungsmittels ist entscheidend. Starke Basen wie Natriumhydrid (NaH) gewährleisten eine vollständige Deprotonierung, erfordern aber wasserfreie Bedingungen. Schwächere Basen wie Kaliumcarbonat (K₂CO₃) sind einfacher zu handhaben und oft ausreichend, insbesondere in polaren aprotischen Lösungsmitteln wie DMF oder Acetonitril, die die Löslichkeit der Salze erhöhen und den SN2-Übergangszustand stabilisieren.[7][8][10] Phasentransferkatalysatoren (PTC) können ebenfalls eingesetzt werden, um die Reaktion in Zweiphasensystemen zu beschleunigen.[11][12][13][14]
Experimenteller Workflow: O-Alkylierung
Abbildung 1: Allgemeiner Workflow für die Williamson-Ethersynthese.
Detailliertes Protokoll: Synthese von 1-Fluor-3-methoxy-5-(methylthio)benzol
-
Vorbereitung: In einem trockenen 100-mL-Rundkolben werden 3-Fluor-5-(methylthio)phenol (1,0 Äq.), Kaliumcarbonat (K₂CO₃, 1,5 Äq.) und wasserfreies N,N-Dimethylformamid (DMF, ca. 0,2 M Konzentration des Phenols) vorgelegt.
-
Reaktion: Die Suspension wird unter Rühren auf Raumtemperatur gebracht. Anschließend wird Iodmethan (CH₃I, 1,2 Äq.) langsam zugetropft. Die Mischung wird auf 60 °C erhitzt und für 4-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktionsmischung auf Raumtemperatur abgekühlt und in Eiswasser gegossen. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Waschen & Trocknen: Die vereinigten organischen Phasen werden nacheinander mit Wasser und gesättigter Natriumchloridlösung (Sole) gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und filtriert.
-
Reinigung: Das Lösungsmittel wird unter reduziertem Druck am Rotationsverdampfer entfernt. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (typisches Eluentensystem: Hexan/Ethylacetat) gereinigt, um das reine Ether-Produkt zu erhalten.[15][16]
| Reagenz | Molare Äquivalente | Funktion |
| 3-Fluor-5-(methylthio)phenol | 1,0 | Substrat |
| Kaliumcarbonat (K₂CO₃) | 1,5 | Base |
| Iodmethan (CH₃I) | 1,2 | Alkylierungsmittel |
| N,N-Dimethylformamid (DMF) | - | Lösungsmittel |
Tabelle 1: Reagenzien für die O-Methylierung.
O-Acylierung zur Synthese von Estern
Die Acylierung der phenolischen Hydroxylgruppe führt zur Bildung von Phenyl-Estern. Dies wird typischerweise durch Reaktion mit einem Acylchlorid oder einem Säureanhydrid erreicht.[17][18][19][20] Die Reaktion wird oft in Gegenwart einer Base durchgeführt, um das als Nebenprodukt entstehende HCl (bei Acylchloriden) oder die Carbonsäure (bei Anhydriden) zu neutralisieren.
Mechanistische Begründung: Phenole sind im Allgemeinen weniger nukleophil als aliphatische Alkohole.[18] Daher erfordert die Acylierung oft die Aktivierung entweder des Phenols (durch Deprotonierung mit einer Base wie Triethylamin oder Pyridin) oder des Acylierungsmittels. 4-(Dimethylamino)pyridin (DMAP) ist ein hochwirksamer Katalysator für Acylierungsreaktionen, insbesondere bei sterisch gehinderten oder elektronisch deaktivierten Phenolen.[21][22][23][24][25] DMAP reagiert mit dem Acylierungsmittel zu einem hochreaktiven N-Acylpyridinium-Intermediat, das dann leicht vom Phenol angegriffen wird.
Experimenteller Workflow: O-Acylierung
Abbildung 2: Allgemeiner Workflow für die DMAP-katalysierte O-Acylierung.
Detailliertes Protokoll: Synthese von 3-Fluor-5-(methylthio)phenylacetat
-
Vorbereitung: 3-Fluor-5-(methylthio)phenol (1,0 Äq.), Triethylamin (Et₃N, 1,5 Äq.) und eine katalytische Menge DMAP (0,1 Äq.) werden in wasserfreiem Dichlormethan (DCM) gelöst und in einem Eisbad auf 0 °C gekühlt.
-
Reaktion: Acetylchlorid (1,2 Äq.), gelöst in DCM, wird langsam zur gekühlten Lösung getropft. Die Reaktionsmischung wird anschließend für 2-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC verfolgt.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser beendet. Die organische Phase wird abgetrennt und nacheinander mit 1 M Salzsäure (HCl), gesättigter Natriumbicarbonatlösung (NaHCO₃) und Sole gewaschen.
-
Trocknen & Einengen: Die organische Phase wird über wasserfreiem Magnesiumsulfat (MgSO₄) getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Das resultierende Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um den reinen Ester zu erhalten.
| Reagenz | Molare Äquivalente | Funktion |
| 3-Fluor-5-(methylthio)phenol | 1,0 | Substrat |
| Acetylchlorid | 1,2 | Acylierungsmittel |
| Triethylamin (Et₃N) | 1,5 | Base (Säurefänger) |
| DMAP | 0,1 | Katalysator |
| Dichlormethan (DCM) | - | Lösungsmittel |
Tabelle 2: Reagenzien für die O-Acetylierung.
Alternative O-Alkylierung: Die Mitsunobu-Reaktion
Für sterisch gehinderte Alkohole oder wenn milde, neutrale Bedingungen erforderlich sind, stellt die Mitsunobu-Reaktion eine leistungsstarke Alternative zur Williamson-Synthese dar.[26][27][28][29][30] Sie ermöglicht die Veretherung eines Phenols mit einem primären oder sekundären Alkohol unter Verwendung von Triphenylphosphin (PPh₃) und einem Azodicarboxylat wie Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD).[26][28]
Mechanistische Begründung: Die Reaktion beginnt mit der Bildung eines Betain-Intermediats aus PPh₃ und DEAD.[26] Dieses deprotoniert das Phenol. Der Alkohol wird dann durch das Phosphonium-Salz aktiviert, was ihn zu einer guten Abgangsgruppe macht. Das Phenoxid-Ion greift dann in einer SN2-Reaktion den aktivierten Alkohol an, was zur Bildung des Ethers führt.[27][29] Ein wesentlicher Nachteil ist die Bildung stöchiometrischer Mengen an Triphenylphosphinoxid und einem Hydrazin-Nebenprodukt, deren Entfernung die Reinigung erschweren kann.[26]
Detailliertes Protokoll: Synthese von 1-(Benzyloxy)-3-fluor-5-(methylthio)benzol
-
Vorbereitung: In einem trockenen Kolben unter Stickstoffatmosphäre werden 3-Fluor-5-(methylthio)phenol (1,0 Äq.), Benzylalkohol (1,2 Äq.) und Triphenylphosphin (PPh₃, 1,5 Äq.) in wasserfreiem Tetrahydrofuran (THF) gelöst.
-
Reaktion: Die Lösung wird in einem Eisbad auf 0 °C gekühlt. DIAD (1,5 Äq.), gelöst in THF, wird langsam über 30 Minuten zugetropft. Die Mischung wird über Nacht bei Raumtemperatur gerührt.
-
Aufarbeitung: Das Lösungsmittel wird am Rotationsverdampfer entfernt. Der Rückstand wird in Diethylether aufgenommen und unlösliche Nebenprodukte werden abfiltriert.
-
Reinigung: Das Filtrat wird eingeengt und das Rohprodukt mittels Säulenchromatographie auf Kieselgel (Eluentensystem: Hexan/Ethylacetat) sorgfältig gereinigt, um das Zielprodukt von den Nebenprodukten zu trennen.
| Reagenz | Molare Äquivalente | Funktion |
| 3-Fluor-5-(methylthio)phenol | 1,0 | Nukleophil |
| Benzylalkohol | 1,2 | Elektrophil-Vorläufer |
| Triphenylphosphin (PPh₃) | 1,5 | Reagenz/Aktivator |
| DIAD | 1,5 | Reagenz/Oxidationsmittel |
| Tetrahydrofuran (THF) | - | Lösungsmittel |
Tabelle 3: Reagenzien für die Mitsunobu-O-Benzylierung.
Charakterisierung der Produkte
Die erfolgreiche Derivatisierung wird durch Standard-Analysemethoden bestätigt:
-
NMR-Spektroskopie (¹H, ¹³C, ¹⁹F): Das Verschwinden des phenolischen -OH-Protons im ¹H-NMR-Spektrum ist ein klares Indiz für eine erfolgreiche Reaktion. Neue Signale, die den eingeführten Alkyl- oder Acylgruppen entsprechen, müssen sichtbar sein.
-
Massenspektrometrie (MS): Bestätigt das Molekulargewicht des derivatisierten Produkts.
-
Infrarotspektroskopie (IR): Das Verschwinden der breiten O-H-Schwingungsbande des Phenols (ca. 3200-3600 cm⁻¹) und das Auftreten neuer charakteristischer Banden (z. B. C=O-Streckschwingung für Ester bei ca. 1760 cm⁻¹) bestätigen die Umsetzung.
Fehlerbehebung und Optimierung
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Niedrige oder keine Ausbeute | Unzureichende Reaktivität; inaktive Reagenzien; ungeeignete Base/Lösungsmittel; zu niedrige Reaktionstemperatur. | Base auf eine stärkere (z.B. NaH) ändern; Lösungsmittel wechseln (z.B. von Aceton zu DMF); Reaktionstemperatur erhöhen; Reagenzien auf Reinheit prüfen. |
| Unvollständige Reaktion | Zu kurze Reaktionszeit; stöchiometrisches Ungleichgewicht. | Reaktionszeit verlängern; mehr Alkylierungs-/Acylierungsmittel zugeben (z.B. 1,5-2,0 Äq.). |
| Bildung von Nebenprodukten | C-Alkylierung/-Acylierung; Zersetzung von Reagenzien; Nebenreaktionen des Alkylhalogenids (z.B. Eliminierung). | Mildere Bedingungen verwenden (z.B. K₂CO₃ statt NaH); bei Acylierungen ohne Lewis-Säuren arbeiten, um Fries-Umlagerung zu vermeiden. |
| Schwierige Reinigung | Nebenprodukte aus der Mitsunobu-Reaktion (PPh₃O, Hydrazin); eng beieinander liegende Rf-Werte von Produkt und Ausgangsmaterial. | Alternative Reinigungsmethoden (z.B. Umkristallisation) prüfen; Chromatographie-Bedingungen optimieren (Eluentensystem, Kieselgel-Typ). |
Tabelle 4: Leitfaden zur Fehlerbehebung.
Referenzen
-
University of Calgary. Acylation of phenols. Verfügbar unter: --INVALID-LINK--
-
Williamson Ether Synthesis. Williamson Ether Synthesis. Verfügbar unter: --INVALID-LINK--
-
Grokipedia. Mitsunobu reaction. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Verfügbar unter: --INVALID-LINK--
-
Organic-Chemistry.org. Mitsunobu Reaction. Verfügbar unter: --INVALID-LINK--
-
PrepChem.com. Synthesis of phenol sulfonic acid. Verfügbar unter: --INVALID-LINK--
-
Suzhou Highfine Biotech. Application of Efficient Catalyst DMAP. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. Monitoring timecourse of DMAP catalyzed acylation of phenols with... Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. Ester synthesis by acylation. Verfügbar unter: --INVALID-LINK--
-
Google Patents. Phenol purification. Verfügbar unter: --INVALID-LINK--
-
National Institutes of Health. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. Mitsunobu reaction. Verfügbar unter: --INVALID-LINK--
-
Frontiers. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Verfügbar unter: --INVALID-LINK--
-
Scilit. The use of phase-transfer catalysis for the synthesis of phenol ethers. Verfügbar unter: --INVALID-LINK--
-
ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Verfügbar unter: --INVALID-LINK--
-
Chemguide. acyl chlorides and water, alcohols or phenol. Verfügbar unter: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. Verfügbar unter: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. Verfügbar unter: --INVALID-LINK--
-
OUCI. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Verfügbar unter: --INVALID-LINK--
-
Cambridge University Press. Williamson Ether Synthesis. Verfügbar unter: --INVALID-LINK--
-
Google Patents. Purification of impure phenols by distillation with an organic solvent. Verfügbar unter: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. Mitsunobu Reaction. Verfügbar unter: --INVALID-LINK--
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Verfügbar unter: --INVALID-LINK--
-
Royal Society of Chemistry. Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Verfügbar unter: --INVALID-LINK--
-
Master Organic Chemistry. Mitsunobu Reaction. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET. Verfügbar unter: --INVALID-LINK--
-
JETIR. PHASE TRANSFER CATALYSTS. Verfügbar unter: --INVALID-LINK--
-
Google Patents. PURIFICATION OF PHENOL. Verfügbar unter: --INVALID-LINK--
-
Tuttee Academy. Acylation (Acyl Chlorides). Verfügbar unter: --INVALID-LINK--
-
chemrevise. Acyl Chlorides and Acid Anhydrides. Verfügbar unter: --INVALID-LINK--
-
WIPO Patentscope. PHENOL PURIFICATION METHOD. Verfügbar unter: --INVALID-LINK--
-
Chemistry LibreTexts. Williamson Ether Synthesis. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. Diaryl etherification of substituted phenols with phenyl boronic acid a. Verfügbar unter: --INVALID-LINK--
-
Master Organic Chemistry. The Williamson Ether Synthesis. Verfügbar unter: --INVALID-LINK--
-
Chemguide. the reaction of acid anhydrides with water, alcohols and phenol. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Verfügbar unter: --INVALID-LINK--
-
ResearchGate. General derivatization mechanism for phenol with MTBSTFA. Verfügbar unter: --INVALID-LINK--
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Verfügbar unter: --INVALID-LINK--
-
Phenomenex. Derivatization for Gas Chromatography. Verfügbar unter: --INVALID-LINK--
-
Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. Phenol ether. Verfügbar unter: --INVALID-LINK--
-
Google Patents. Sulphonation of phenols. Verfügbar unter: --INVALID-LINK--
-
PubMed Central. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Verfügbar unter: --INVALID-LINK--
-
Google Patents. Sulphonation of phenols. Verfügbar unter: --INVALID-LINK--
-
Google Patents. Process for the etherification of phenols. Verfügbar unter: --INVALID-LINK--
-
WIPO Patentscope. Sulphonation of phenols. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Verfügbar unter: --INVALID-LINK--
-
ChemicalBook. 3-FLUOROTHIOPHENOL - Safety Data Sheet. Verfügbar unter: --INVALID-LINK--
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. francis-press.com [francis-press.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 14. jetir.org [jetir.org]
- 15. US4504364A - Phenol purification - Google Patents [patents.google.com]
- 16. gccpo.org [gccpo.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 19. chemrevise.org [chemrevise.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Application of Efficient Catalyst DMAP [en.highfine.com]
- 22. researchgate.net [researchgate.net]
- 23. Ester synthesis by acylation [organic-chemistry.org]
- 24. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. grokipedia.com [grokipedia.com]
- 27. glaserr.missouri.edu [glaserr.missouri.edu]
- 28. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 29. Mitsunobu Reaction [organic-chemistry.org]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-5-(methylthio)phenol
Introduction
3-Fluoro-5-(methylthio)phenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methylthio group on the aromatic ring, makes it a valuable building block for introducing specific functionalities that can enhance the biological activity and pharmacokinetic properties of target molecules. This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. The protocols described herein are designed to be robust, scalable, and validated, with a focus on the underlying chemical principles and safety considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of the target compound and all intermediates is crucial for safe handling and successful scale-up.
| Property | Value | Source |
| Molecular Formula | C₇H₇FOS | N/A |
| Molecular Weight | 158.19 g/mol | N/A |
| CAS Number | 1243456-31-6 | N/A |
| Appearance | (Predicted) Colorless to pale yellow liquid or low melting solid | N/A |
| Boiling Point | (Estimated) >200 °C at 760 mmHg | N/A |
| Solubility | (Predicted) Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), sparingly soluble in water. | N/A |
Safety Precautions:
-
General Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Environmental Hazards: Avoid release into the environment as phenolic compounds can be toxic to aquatic life.[2]
-
Waste Disposal: All chemical waste should be disposed of according to local regulations.
Proposed Synthetic Route for Scale-Up
Several synthetic strategies can be envisioned for the preparation of this compound. A highly plausible and scalable two-step approach starting from the commercially available 3,5-difluorophenol is outlined below. This route offers a convergent and efficient pathway to the target molecule.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Fluoro-5-mercaptophenol
This step involves a nucleophilic aromatic substitution (SNA_r) reaction on 3,5-difluorophenol using a sulfur nucleophile. The hydroxyl group of the starting material activates the ring, facilitating the displacement of one of the fluorine atoms by the hydrosulfide anion.
Reaction Scheme:
(Chemical structure of 3-Fluoro-5-mercaptophenol) + Methylating Agent -> (Chemical structure of this compound)
Caption: Detailed workflow for the two-step synthesis.
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate for further applications in drug discovery and development. The rationale behind the choice of reagents and conditions has been provided to allow for informed adjustments and troubleshooting during the scale-up process.
References
The Strategic Role of 3-Fluoro-5-(methylthio)phenol in the Synthesis of Potent IRAK4 Kinase Inhibitors: An Application and Protocol Guide
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in the fields of oncology and immunology. Within this context, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical therapeutic target. As a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, IRAK4 is central to the innate immune response, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. This guide provides an in-depth exploration of the application of a specialized building block, 3-Fluoro-5-(methylthio)phenol , in the synthesis of cutting-edge IRAK4 inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and the biological significance of the resulting compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The Rationale for this compound in IRAK4 Inhibitor Design
The selection of this compound as a key synthetic intermediate is a testament to the principles of modern drug design, where subtle molecular modifications can lead to significant gains in potency, selectivity, and pharmacokinetic properties. The incorporation of this moiety into the scaffold of an IRAK4 inhibitor, such as the clinical candidate Zimlovisertib (PF-06650833), is a strategic choice driven by several factors:
-
Fluorine Substitution: The fluorine atom, with its small size and high electronegativity, can profoundly influence a molecule's properties. In the context of kinase inhibitors, fluorine substitution can enhance binding affinity to the target protein through favorable interactions with the kinase hinge region. Furthermore, it can improve metabolic stability by blocking potential sites of oxidative metabolism, thereby prolonging the drug's half-life in the body.
-
Methylthio Group: The methylthio (-SMe) group is another key feature that can modulate the electronic and steric properties of the molecule. It can participate in van der Waals interactions within the kinase's active site, contributing to the overall binding affinity. The sulfur atom can also influence the molecule's conformation and solubility.
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group serves as a crucial handle for synthetic elaboration. It provides a reactive site for the introduction of the rest of the inhibitor scaffold, typically through etherification reactions such as the Mitsunobu reaction. This allows for the efficient and modular construction of complex inhibitor molecules.
The IRAK4 Signaling Pathway: A Key Target in Inflammation
To appreciate the significance of inhibiting IRAK4, it is essential to understand its role in the inflammatory cascade. The following diagram illustrates the IRAK4 signaling pathway and the point of intervention for the inhibitors discussed herein.
Protecting Group Strategies for 3-Fluoro-5-(methylthio)phenol: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This is particularly true for multifunctional molecules like 3-Fluoro-5-(methylthio)phenol, which possesses two distinct reactive sites: a nucleophilic phenolic hydroxyl group and a potentially sensitive methylthio group. The thoughtful selection and application of protecting groups prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule.[1][2] This guide provides an in-depth analysis of protecting group strategies for this compound, offering field-proven insights and detailed protocols to aid in the design of robust synthetic routes.
The core principle of a successful protecting group strategy lies in the ability to introduce and remove the protective moiety in high yield, under mild conditions that do not affect other functional groups.[1] For a molecule like this compound, an ideal strategy often involves orthogonal protection, where each functional group can be deprotected selectively without affecting the other.[3][4]
Analysis of Functional Group Reactivity
This compound presents two primary sites for chemical modification:
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic (pKa ~10) and its corresponding phenoxide is a potent nucleophile.[5] This makes it susceptible to reaction with a wide range of electrophiles. It is also a powerful activating group for electrophilic aromatic substitution.[5]
-
Methylthio Group: The sulfur atom in the methylthio group is nucleophilic and can be prone to oxidation to the corresponding sulfoxide or sulfone under certain conditions.[6][7] While generally stable, its reactivity must be considered, especially when employing strong oxidizing agents.[8]
Part 1: Protection of the Phenolic Hydroxyl Group
The protection of phenols is a well-established area of organic synthesis, with a variety of reliable methods available.[5] The choice of protecting group depends on its stability towards the planned downstream reaction conditions and the specific requirements for its removal.
Common Protecting Groups for Phenols
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability Profile |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF, THF; or HF•Pyridine, THF/Pyridine[9][10] | Stable to most non-acidic and non-fluoride conditions.[11] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | TBAF, THF (slower than TBS)[9][12] | More stable to acidic conditions than TBS.[11] |
| Alkyl Ethers | ||||
| Methyl | Me | MeI, K₂CO₃, Acetone | BBr₃, CH₂Cl₂; or HBr (harsh)[13][14] | Very stable, requires harsh cleavage conditions.[14] |
| Benzyl | Bn | BnBr, K₂CO₃, Acetone | H₂, Pd/C, EtOH; or Na, NH₃ (liq.)[15][16][17] | Stable to a wide range of conditions except for catalytic hydrogenation.[15][18] |
| Acetal Ethers | ||||
| Methoxymethyl | MOM | MOMCl, DIPEA, CH₂Cl₂ | HCl (aq), THF | Acid-labile.[19] |
Experimental Protocols: Phenolic Protection
Protocol 1.1: tert-Butyldimethylsilyl (TBS) Ether Protection
This protocol describes the protection of the phenolic hydroxyl group as a TBS ether, a versatile and widely used protecting group.[11]
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add imidazole (1.5 eq) to the solution and stir until fully dissolved.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: Benzyl (Bn) Ether Protection
Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions, making them suitable for a wide range of synthetic transformations.[18]
-
Setup: To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Addition of Reagent: Add benzyl bromide (BnBr) (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: After completion, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash chromatography.
Part 2: Considerations for the Methylthio Group
The methylthio group is generally stable under many reaction conditions. However, its susceptibility to oxidation to a sulfoxide or sulfone needs to be considered, particularly when strong oxidizing agents are used in subsequent steps.[6][7][8]
In many synthetic routes, direct protection of the methylthio group may not be necessary. Careful selection of reagents and reaction conditions for other transformations is often sufficient to avoid unwanted side reactions. For instance, Swern oxidations, while generally mild, have been reported to occasionally lead to methylthiomethylated byproducts.[20][21]
Should protection be required, for example, in the presence of potent oxidants, the thioether can be temporarily converted to a sulfonium salt, which can be later reduced back to the thioether. However, this adds complexity to the synthetic sequence. A more practical approach is to perform any necessary oxidations on the final deprotected molecule or to choose synthetic routes that avoid harsh oxidative steps altogether.
Part 3: Orthogonal Protecting Group Strategies
The ability to selectively deprotect one functional group in the presence of another is a powerful tool in complex molecule synthesis.[3][4] This is known as an orthogonal strategy. For this compound, this would typically involve protecting the phenol in a way that allows for its deprotection without affecting other parts of the molecule or any protecting groups on other functionalities.
Example Orthogonal Strategy:
A common and effective orthogonal strategy involves the use of a silyl ether for the phenol and a protecting group for another functionality that is stable to fluoride ions. For instance, if another part of the molecule contained an alcohol protected as a benzyl ether, the TBS group on the phenol could be selectively removed with TBAF without cleaving the benzyl ether.[15] Conversely, the benzyl group could be removed by hydrogenolysis without affecting the TBS ether.[17]
Decision-Making Workflow for Protecting Group Selection
The following diagram illustrates a logical workflow for selecting an appropriate protecting group strategy for derivatives of this compound.
Caption: Decision workflow for protecting group strategy.
Experimental Protocols: Deprotection
Protocol 3.1: Cleavage of a TBS Ether with TBAF
Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of silyl ethers.[9][10]
-
Dissolution: Dissolve the TBS-protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the disappearance of the starting material.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.
Protocol 3.2: Cleavage of a Benzyl Ether by Hydrogenolysis
Catalytic hydrogenation is a mild and efficient method for the deprotection of benzyl ethers.[16][17]
-
Setup: Dissolve the benzyl-protected phenol (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst: Add palladium on carbon (10% Pd/C, ~5-10 mol% Pd).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Sample Synthetic Workflow Visualization
The following diagram illustrates a hypothetical synthetic sequence employing an orthogonal protecting group strategy.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-(methylthio)phenol
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through established methods, can present challenges that impact overall yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to optimize your synthetic route. The primary focus will be on the most common and versatile method: the Newman-Kwart rearrangement, followed by methylation. Alternative strategies will also be discussed.
Troubleshooting Guide: The Newman-Kwart Rearrangement Route
This section addresses specific issues you may encounter during the multi-step synthesis of this compound starting from 3-fluorophenol.
Problem 1: Low Yield in the Formation of O-(3-Fluorophenyl) Dimethylthiocarbamate (Step 1)
Question: I am getting a low yield when reacting 3-fluorophenol with dimethylthiocarbamoyl chloride. What are the possible causes and how can I improve it?
Answer:
Low yields in this initial step often stem from incomplete deprotonation of the phenol, side reactions of the thiocarbamoyl chloride, or suboptimal reaction conditions. The electron-withdrawing nature of the fluorine atom in 3-fluorophenol makes it more acidic than phenol, which can be an advantage, but careful control of the base and reaction environment is still crucial.[1]
Potential Causes & Solutions:
-
Incomplete Deprotonation:
-
Insight: 3-Fluorophenol requires a sufficiently strong base to be fully converted to the corresponding phenoxide, which is the active nucleophile.
-
Solution:
-
Choice of Base: While tertiary amines like triethylamine can be used, stronger bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often more effective.[2]
-
Reaction Conditions: If using NaH, ensure it is fresh and the solvent is anhydrous to prevent quenching of the base. Allow sufficient time for the deprotonation to go to completion before adding the dimethylthiocarbamoyl chloride. You can monitor the cessation of hydrogen gas evolution as an indicator.
-
-
-
Decomposition of Dimethylthiocarbamoyl Chloride:
-
Insight: Dimethylthiocarbamoyl chloride is sensitive to moisture and can hydrolyze, reducing the amount available for the reaction.
-
Solution:
-
Handling: Use a fresh bottle of dimethylthiocarbamoyl chloride or purify it by distillation before use. Handle it under an inert atmosphere (nitrogen or argon).
-
Addition: Add the dimethylthiocarbamoyl chloride slowly to the reaction mixture, especially at lower temperatures, to control any exothermicity.
-
-
-
Suboptimal Reaction Temperature:
-
Insight: The reaction is typically carried out at room temperature, but gentle heating may be required to drive it to completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the mixture to 40-50 °C.
-
Problem 2: Incomplete Newman-Kwart Rearrangement (Step 2)
Question: My Newman-Kwart rearrangement of O-(3-fluorophenyl) dimethylthiocarbamate is not going to completion, even at high temperatures. How can I drive the reaction forward?
Answer:
The Newman-Kwart rearrangement is a thermal process that often requires high temperatures (200-300 °C) to overcome the activation energy barrier.[3][4] The electron-withdrawing fluorine atom on the aromatic ring can facilitate the rearrangement by making the ipso-carbon more electrophilic.[1][5] However, achieving and maintaining the necessary high temperatures can be challenging and may lead to decomposition.
Potential Causes & Solutions:
-
Insufficient Temperature or Reaction Time:
-
Insight: The rearrangement is highly temperature-dependent.
-
Solution:
-
High-Boiling Solvents: Use a high-boiling solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP) to achieve the required temperature.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times by rapidly reaching the target temperature.[4][5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged heating can lead to side products.
-
-
-
Thermal Decomposition:
-
Insight: At very high temperatures, the starting material or product can decompose, leading to lower yields and a complex mixture.
-
Solution:
-
-
Thia-Fries Rearrangement Side Product:
-
Insight: A potential side reaction is the Thia-Fries rearrangement, which can occur under thermal or acidic conditions, leading to the formation of an ortho- or para-substituted aminophenol derivative.
-
Solution:
-
Neutral Conditions: Ensure the reaction is carried out under neutral conditions to minimize acid-catalyzed side reactions.
-
Temperature Control: Carefully control the temperature to favor the desired intramolecular rearrangement over intermolecular or other rearrangement pathways.
-
-
Problem 3: Low Yield or Difficulty in the Hydrolysis of S-(3-Fluorophenyl) Dimethylthiocarbamate (Step 3)
Question: I am struggling to hydrolyze the S-aryl thiocarbamate to the corresponding thiophenol. What are the best conditions for this step?
Answer:
The hydrolysis of the S-aryl thiocarbamate is typically achieved under basic conditions. The key is to ensure complete hydrolysis without promoting side reactions of the resulting thiophenol.
Potential Causes & Solutions:
-
Incomplete Hydrolysis:
-
Insight: The thiocarbamate needs to be fully cleaved to release the thiophenol.
-
Solution:
-
Strong Base: Use a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[2]
-
Solvent: A mixture of an alcohol (e.g., methanol or ethanol) and water is commonly used to ensure solubility of both the substrate and the base. Ethylene glycol can be used for higher temperatures if needed.
-
Reaction Time and Temperature: Refluxing the mixture for several hours is typically sufficient. Monitor the reaction by TLC until the starting material is consumed.
-
-
-
Oxidation of the Thiophenol Product:
-
Insight: Thiophenols are susceptible to oxidation to the corresponding disulfide, especially under basic conditions and in the presence of air.
-
Solution:
-
Inert Atmosphere: Perform the hydrolysis and work-up under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Acidic Work-up: After the hydrolysis is complete, cool the reaction mixture and carefully acidify it with a non-oxidizing acid (e.g., HCl) to protonate the thiophenolate and precipitate the thiophenol.
-
Immediate Use or Derivatization: It is often best to use the crude thiophenol immediately in the next step (methylation) without extensive purification to minimize oxidation.
-
-
Problem 4: Non-selective Methylation or Low Yield in the Final Step
Question: When I try to methylate 3-fluoro-5-mercaptophenol, I get a mixture of S-methylated and O-methylated products, or the reaction gives a low yield. How can I achieve selective S-methylation?
Answer:
Selective S-methylation of a mercaptophenol is a common challenge due to the presence of two nucleophilic sites: the thiolate and the phenoxide. The relative nucleophilicity of these groups is pH-dependent. Generally, the thiolate is a softer and more potent nucleophile than the phenoxide, which favors S-alkylation.
Potential Causes & Solutions:
-
O-Methylation Side Product:
-
Insight: At higher pH values, the phenoxide can also be deprotonated and compete with the thiolate for the methylating agent.
-
Solution:
-
pH Control: Perform the methylation under mildly basic conditions. Using a weaker base like potassium carbonate (K₂CO₃) instead of a strong base like NaOH can favor S-methylation.[4] The pKa of the thiol group is lower than that of the phenol, allowing for selective deprotonation.
-
Choice of Methylating Agent: "Softer" methylating agents may favor reaction at the "softer" sulfur atom. However, common reagents like methyl iodide or dimethyl sulfate are generally effective. A highly chemoselective method involves using dimethyl carbonate (DMC) with a NaY faujasite catalyst, which has been shown to selectively S-methylate mercaptophenols.[4][7]
-
-
-
Low Yield:
-
Insight: Incomplete reaction or decomposition of the starting material can lead to low yields.
-
Solution:
-
Fresh Reagents: Use a fresh, high-quality methylating agent.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like acetone, DMF, or acetonitrile at room temperature or with gentle heating.
-
Monitoring: Follow the reaction progress by TLC to ensure it goes to completion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of this compound via the Newman-Kwart rearrangement route?
A1: The overall yield can vary significantly depending on the optimization of each step. With careful execution and purification, an overall yield in the range of 50-70% is achievable.
Q2: Are there any particular safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are essential:
-
Dimethylthiocarbamoyl chloride: This reagent is toxic and corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
High Temperatures: The Newman-Kwart rearrangement requires high temperatures. Use appropriate heating equipment and take precautions against thermal burns.
-
Thiophenols: Thiophenols have a strong, unpleasant odor and are toxic. Work in a well-ventilated fume hood and handle with care.
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle these reagents with extreme caution and appropriate PPE.
Q3: Can I purify the intermediate 3-fluoro-5-mercaptophenol before methylation?
A3: While purification by column chromatography or distillation is possible, it is often recommended to proceed with the crude thiophenol to the methylation step immediately after work-up. This minimizes the risk of oxidation to the disulfide. If purification is necessary, it should be done quickly and under an inert atmosphere.
Q4: Are there any alternative, more direct routes to this compound?
A4: Yes, alternative strategies exist, although they may require more specialized reagents or catalysts:
-
Direct Thiomethylation: It may be possible to directly introduce the methylthio group onto 3-fluorophenol using reagents like dimethyl sulfoxide (DMSO) in the presence of an activating agent, or via a Friedel-Crafts type reaction with a suitable electrophilic sulfur species.[8][9][10] However, regioselectivity can be an issue.
-
Palladium-Catalyzed Cross-Coupling: If a suitable starting material like 3-fluoro-5-halophenol is available, a palladium-catalyzed cross-coupling reaction with a methylthiolating agent could be a viable option.[11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound via Newman-Kwart Rearrangement
Step 1: Synthesis of O-(3-Fluorophenyl) dimethylthiocarbamate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3-fluorophenol (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford O-(3-fluorophenyl) dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(3-Fluorophenyl) dimethylthiocarbamate
-
Place the O-(3-fluorophenyl) dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 220-250 °C.
-
Maintain this temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to yield S-(3-fluorophenyl) dimethylthiocarbamate.
Step 3: Hydrolysis to 3-Fluoro-5-mercaptophenol
-
Dissolve the S-(3-fluorophenyl) dimethylthiocarbamate in a mixture of methanol and 10% aqueous potassium hydroxide solution.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 3-fluoro-5-mercaptophenol.
Step 4: Methylation to this compound
-
Dissolve the crude 3-fluoro-5-mercaptophenol in acetone under a nitrogen atmosphere.
-
Add potassium carbonate (1.5 eq.) and stir the suspension for 30 minutes at room temperature.
-
Add methyl iodide (1.2 eq.) dropwise and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Step | Product | Typical Yield Range | Key Considerations |
| 1 | O-(3-Fluorophenyl) dimethylthiocarbamate | 85-95% | Anhydrous conditions, efficient deprotonation. |
| 2 | S-(3-Fluorophenyl) dimethylthiocarbamate | 70-85% | High temperature, inert atmosphere, consider catalytic methods for sensitive substrates. |
| 3 | 3-Fluoro-5-mercaptophenol | 80-90% (crude) | Inert atmosphere to prevent disulfide formation, immediate use in the next step is recommended. |
| 4 | This compound | 75-90% | Control of pH to ensure selective S-methylation. |
Visualizations
Caption: Synthetic workflow for this compound via the Newman-Kwart rearrangement.
Caption: Troubleshooting logic for the Newman-Kwart rearrangement step.
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 6. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 7. Highly chemoselective methylation and esterification reactions with dimethyl carbonate in the presence of NaY faujasite. The case of mercaptophenols, mercaptobenzoic acids, and carboxylic acids bearing OH substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05532K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Fluoro-5-(methylthio)phenol
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Fluoro-5-(methylthio)phenol. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
Introduction
This compound is a substituted phenol derivative of interest in medicinal chemistry and materials science. Its purification, however, presents several challenges common to substituted phenols, including the removal of regioisomers, colored oxidation products, and residual starting materials. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological or material characterization data. This guide is designed to be a practical resource for navigating these purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound is a dark brown or pinkish oil/solid. What causes this discoloration and how can I remove it?
A1: The discoloration of phenols is typically caused by oxidation.[1][2] Phenolic compounds are susceptible to air oxidation, which forms highly colored quinone-type impurities or polymers.[1]
-
Cause: Exposure to air (oxygen), light, heat, or trace metal impurities can catalyze this oxidation process.
-
Troubleshooting:
-
Initial Workup: Before attempting major purification, try dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and washing it with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate. This can often reduce the colored quinone impurities back to the colorless phenol. Follow this with a brine wash and dry the organic layer before solvent evaporation.
-
Purification Strategy: Column chromatography is highly effective at removing these polar, colored impurities. They often bind strongly to the silica gel at the top of the column.
-
Prevention: During and after purification, handle the material under an inert atmosphere (e.g., nitrogen or argon) and store it in amber vials, protected from light and heat, to prevent re-oxidation.
-
Q2: After purification, my yield is very low. What are the common causes of product loss?
A2: Significant product loss can occur at several stages. Identifying the specific step is key to improving your yield.
-
Possible Causes & Solutions:
-
Recrystallization: The most common issue is choosing a solvent in which your product is too soluble, even at low temperatures. If the product remains in the mother liquor, you will experience significant loss. Try a less polar solvent or a solvent mixture.[3] Another cause can be using an excessive amount of solvent to dissolve the crude product; use the minimum amount of hot solvent necessary.
-
Column Chromatography: If the compound is very polar, it may bind too strongly to the silica gel and be difficult to elute, a common issue with phenols.[4] To mitigate this, consider deactivating the silica gel with a small amount of triethylamine in your eluent system (e.g., 0.5-1%).[5] Alternatively, using a more polar eluent can help, but may co-elute impurities.
-
Multiple Transfers: Each transfer of material between flasks results in some loss. Minimize transfers and rinse glassware with the purification solvent to recover residual product.
-
Volatilization: If using vacuum distillation, ensure your cold trap is efficient (e.g., using dry ice/acetone) to prevent loss of a volatile product.
-
Q3: I am struggling to separate this compound from its regioisomers. Which technique is best for this?
A3: Separating regioisomers (positional isomers) is a frequent and significant challenge in pharmaceutical synthesis because they often have very similar physical properties.[6]
-
Recommended Technique: Flash column chromatography is generally the most effective method.[4][7] The subtle differences in polarity between isomers, arising from the different positions of the functional groups, can be exploited for separation on a solid stationary phase like silica gel.
-
Optimization Strategy:
-
TLC Analysis: First, screen various solvent systems using Thin-Layer Chromatography (TLC) to find an eluent that shows the best separation between the spots of your desired product and the isomeric impurities.[7]
-
Column Conditions: Use a long column with a fine mesh silica gel for higher resolution. Employ a slow, steady flow rate. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can provide the best separation.[5]
-
Alternative Phases: If silica gel fails, consider other stationary phases like alumina or reversed-phase silica (C18).
-
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when impurities are present.
-
Troubleshooting Steps:
-
Lower the Temperature: Ensure you are cooling the solution slowly. Sometimes rapid cooling promotes oiling. Try seeding the solution with a tiny crystal of pure product if available.
-
Change Solvent System: The primary solution is to change the solvent. Try a solvent with a lower boiling point. Alternatively, use a solvent mixture. Dissolve the oil in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is insoluble) until the solution becomes turbid. Heating to clarify and then slow cooling can promote crystallization.[3]
-
Increase Purity: The presence of impurities can depress the melting point and interfere with crystal lattice formation.[3] It may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.
-
Part 2: Troubleshooting Guides & Protocols
Common Impurities Profile
It is crucial to understand the potential impurities in your crude material as this will guide the choice of purification strategy.
| Impurity Type | Potential Source | Recommended Removal Method |
| Starting Materials | Incomplete reaction | Column Chromatography, Distillation |
| Reagents/Catalysts | Workup/Reaction | Aqueous Wash, Column Chromatography |
| Regioisomers | Lack of regioselectivity in synthesis | Flash Column Chromatography |
| Oxidation Products (Quinones) | Air/light exposure of the phenol | Aqueous wash with reducing agent, Column Chromatography |
| Solvent Residues | Workup/Reaction | Evaporation under vacuum, High-vacuum drying |
Purification Workflow Diagram
This diagram illustrates a general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Protocol 1: Flash Column Chromatography
This is often the most robust method for purifying complex mixtures containing isomers and colored impurities.[4][7]
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3.[5] This Rf provides a good balance between retention and elution time on a column.
-
Ensure impurities are well-separated from the product spot.
-
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Pack the column with silica gel using the "slurry method" with your chosen non-polar solvent (e.g., Hexane) to ensure a homogenous, bubble-free stationary phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[5]
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions sequentially in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a stain.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
-
Troubleshooting Logic for Chromatography
Caption: Troubleshooting common column chromatography problems.
Protocol 2: Recrystallization
Ideal for crude products that are already relatively pure and solid at room temperature. The key is selecting the appropriate solvent.[3]
Step-by-Step Methodology:
-
Solvent Selection:
-
Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling.
-
Good starting points for a moderately polar phenol like this are toluene, or mixed solvent systems like Ethyl Acetate/Hexane or Acetone/Water.[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly, preferably under vacuum, to remove all solvent.
-
Protocol 3: Vacuum Distillation
This method is suitable for purifying liquids or low-melting solids and is particularly useful for separating compounds with different boiling points. A vacuum is essential for high-boiling-point phenols to prevent thermal decomposition.[1][8]
Step-by-Step Methodology:
-
Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.
-
Use a heating mantle with a magnetic stirrer for even heating.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
-
Distillation:
-
Place the crude material in the distilling flask (do not fill more than two-thirds full).
-
Slowly apply the vacuum to the system.
-
Begin heating the flask gently.
-
Collect fractions based on the boiling point at the operating pressure. Discard the initial forerun, which may contain volatile impurities.
-
-
Completion:
-
Stop the distillation before the flask goes to dryness to avoid the formation of potentially explosive peroxides and residues.
-
Allow the system to cool completely before venting it to atmospheric pressure.
-
Part 3: Purity Assessment
After purification, it is imperative to confirm the purity and identity of the this compound.
-
Gas Chromatography (GC): An excellent technique for assessing the purity of volatile compounds. It can effectively separate and quantify residual solvents and other organic impurities.[6][9][10]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity analysis, especially for non-volatile impurities. A fluorescence detector can offer high sensitivity for phenolic compounds.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the final product and can also be used to detect and identify impurities.
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Phenol crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Purification [chem.rochester.edu]
- 6. longdom.org [longdom.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. ruishuangchemical.com [ruishuangchemical.com]
- 10. kelid1.ir [kelid1.ir]
- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Technical Support Center: Synthesis of 3-Fluoro-5-(methylthio)phenol
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(methylthio)phenol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable intermediate. We provide troubleshooting advice, mechanistic explanations, and optimized protocols based on established chemical principles and field-proven insights to help you navigate common pitfalls and maximize your synthetic success.
Section 1: Overview of a Common Synthetic Strategy
The synthesis of this compound typically involves a two-stage process starting from a readily available 3,5-disubstituted aromatic precursor. A common and logical route involves:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the methylthio (-SMe) group onto an electron-deficient aromatic ring.
-
Protective Group Cleavage: Demethylation of an aryl methyl ether (anisole) precursor to unveil the final phenolic hydroxyl group.
Each of these stages presents unique challenges and potential side reactions that must be carefully controlled. The following workflow diagram outlines this general approach.
Technical Support Center: Optimizing Suzuki Coupling for 3-Fluoro-5-(methylthio)phenol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of challenging substrates, specifically focusing on derivatives of 3-fluoro-5-(methylthio)phenol. These molecules present unique challenges due to the electronic properties of the fluoro and methylthio substituents, as well as the reactivity of the phenol group.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with a this compound derivative is failing or giving very low yields. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of this substrate class often points to a few critical areas. The combination of an electron-donating methylthio group and a moderately electron-withdrawing fluorine atom on the phenol ring creates a unique electronic environment that can complicate the catalytic cycle.
Initial Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-rich and potentially coordinating substrate.[1] The sulfur atom in the methylthio group can act as a poison to the palladium catalyst. Consider more robust catalyst systems.
-
Base Selection: The choice of base is crucial for the transmetalation step.[1] The acidity of the phenolic proton adds another layer of complexity.
-
Solvent Effects: The solvent system must be chosen carefully to ensure solubility of all components and to facilitate the different steps of the catalytic cycle.[2]
-
Boronic Acid/Ester Stability: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction that consumes your coupling partner.[3]
-
Reaction Conditions: Strict adherence to inert atmosphere, appropriate temperature, and sufficient reaction time are paramount.[1]
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Protodeboronation | Replacement of the boronic acid/ester group with a hydrogen atom, often caused by excess water or strong bases.[3][4] | Use anhydrous solvents and reagents. Consider using more stable boronate esters (e.g., pinacol or MIDA esters).[3][5] A weaker base like K₂CO₃ or KF might be beneficial.[6] |
| Homocoupling | Dimerization of the boronic acid/ester coupling partner. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[7][8] | Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen).[9] Using a Pd(0) source or a pre-catalyst that efficiently generates Pd(0) can also help.[7] |
| Hydrodehalogenation | Replacement of the halide on your phenol derivative with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[7] | Avoid using alcoholic solvents or certain amine bases that can act as hydride donors.[7] Ensure high purity of all reagents. |
| Catalyst Decomposition | Formation of palladium black (inactive palladium nanoparticles) can occur, especially at high temperatures.[4][7] | Use a stabilizing ligand. Avoid excessively high temperatures if possible. |
Troubleshooting Flowchart for Common Side Products
Caption: A decision tree for troubleshooting common Suzuki coupling side reactions.
Q3: Which palladium catalyst and ligand system is recommended for a substrate containing a methylthio group?
A3: The presence of a thioether (methylthio) group is a known challenge in palladium catalysis, as sulfur can coordinate to the metal center and inhibit catalytic activity.[10] Therefore, the choice of ligand is critical.
Recommendations:
-
Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1][3] These ligands are highly electron-donating, which can accelerate the rate-limiting oxidative addition step, especially with electron-rich aryl halides.[11] Their steric bulk can also promote the final reductive elimination step and may help prevent catalyst deactivation by the sulfur atom.[12]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[7]
Catalyst System Comparison:
| Catalyst System | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Inexpensive, readily available. | Can be inefficient for electron-rich or sterically hindered substrates; susceptible to sulfur poisoning. |
| Pd(OAc)₂ + Ligand | Modular, allows for ligand screening. | Requires in situ reduction of Pd(II) to Pd(0), which can lead to side reactions.[7] |
| Buchwald Precatalysts | High activity, broad substrate scope, reproducible generation of Pd(0).[1] | Higher cost. |
| Pd-NHC Complexes | Highly stable, effective for challenging substrates. | Can be more expensive and less commercially available than phosphine-based systems. |
Q4: I am seeing little to no conversion of my starting materials. How should I adjust my reaction conditions?
A4: A lack of conversion, even after an extended reaction time, points to a fundamental issue with the reaction setup or the chosen conditions.
Systematic Optimization Strategy:
-
Verify Reagent Quality and Setup:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed. Oxygen can deactivate the Pd(0) catalyst.[9]
-
Reagent Purity: Use fresh, high-purity starting materials, catalyst, ligand, and base. Phosphine ligands are particularly susceptible to oxidation.[9]
-
-
Optimize the Base:
-
The base is critical for activating the boronic acid/ester for the transmetalation step.[6]
-
For phenolic substrates, a base that is too strong might deprotonate the phenol, which can complicate the reaction.
-
Recommended Bases: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[3][13] These are often effective and have good solubility in common solvent mixtures. If ester groups are present in your molecule, a milder base like KF might be necessary to avoid saponification.[14]
-
-
Optimize the Solvent System:
-
A mixture of an organic solvent and water is often used in Suzuki couplings. Water can help dissolve the inorganic base and facilitate the transmetalation step.[7][13]
-
Recommended Solvents: A 4:1 to 10:1 mixture of an etheral solvent (e.g., 1,4-dioxane, THF) or an aromatic solvent (e.g., toluene) with water is a good starting point.[9][13] For substrates with poor solubility, a more polar aprotic solvent like DMF may be necessary, but be aware that the choice of solvent can sometimes influence selectivity.[2][15]
-
-
Optimize the Temperature:
The Suzuki Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][16]
Q5: Should I use a boronic acid or a boronate ester for my this compound derivative coupling?
A5: This choice involves a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive and can lead to faster reaction times.[5] However, they are more susceptible to decomposition, particularly protodeboronation.[5]
-
Boronate Esters (e.g., Pinacol Esters): Significantly more stable, making them easier to handle, purify, and store.[5] This stability is particularly advantageous for complex, multi-step syntheses. While they are generally less reactive, under the aqueous basic conditions of many Suzuki couplings, they are thought to hydrolyze in situ to the more reactive boronic acid.[5][17]
Recommendation: For challenging substrates or when reproducibility is a major concern, starting with the more stable boronate ester is often the more robust strategy. This minimizes the risk of your coupling partner degrading before the reaction is complete, which is a common cause of low yields.[3]
General Experimental Protocol
This is a general starting point for the Suzuki coupling of a this compound derivative (as an aryl bromide). Optimization of catalyst, ligand, base, and solvent will likely be necessary.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 5:1 mixture)
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid pinacol ester, and base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[9]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9][16]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[9][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles | Semantic Scholar [semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of the methylthio group in "3-Fluoro-5-(methylthio)phenol"
Welcome to the technical support center for 3-Fluoro-5-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this compound, with a specific focus on preventing the oxidation of its methylthio group.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. However, the presence of the electron-rich methylthio group makes the molecule susceptible to oxidation, which can lead to the formation of undesired sulfoxide and sulfone byproducts.[1][2][3] This guide provides practical, field-proven insights to help you mitigate these challenges and ensure the success of your experiments.
Troubleshooting Guide: Preventing Oxidation of the Methylthio Group
This section addresses specific issues you might encounter during your experiments and offers step-by-step solutions.
Problem 1: My reaction is showing unexpected byproducts corresponding to the sulfoxide and/or sulfone of this compound.
Root Cause Analysis: The methylthio group is likely being oxidized by ambient oxygen, residual peroxides in solvents, or certain reagents in your reaction mixture.[1][2][3] Thioethers are readily oxidized to sulfoxides and subsequently to sulfones.[1][3]
Solution Workflow:
-
Assess Reagent Compatibility:
-
Identify Potential Oxidants: Carefully review all reagents in your reaction. Common laboratory chemicals that can act as oxidizing agents include hydrogen peroxide, nitric acid, potassium permanganate, and even air (oxygen).[4][5][6]
-
Consult Literature: For less common reagents, search for their oxidative potential, particularly in reactions involving thioethers.
-
-
Implement Inert Atmosphere Techniques:
-
Necessity: Many organic reactions are sensitive to air and moisture.[7] The most effective way to prevent oxidation by atmospheric oxygen is to perform the reaction under an inert atmosphere.[8][9][10]
-
Choice of Inert Gas: Nitrogen or argon are the most common choices. Argon is denser than air, making it slightly more effective at blanketing the reaction, but nitrogen is generally more economical.[9]
-
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[11] Assemble the glassware while still hot and flush with a stream of dry nitrogen or argon.[11]
-
Degassing Solvents: Solvents can dissolve significant amounts of oxygen. Degas your solvents prior to use. Common methods include:
-
Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.[9]
-
Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for an extended period.
-
-
Reaction Setup: Use a Schlenk line or a glovebox for manipulating air-sensitive compounds.[8][9][10] These setups allow for the maintenance of an inert atmosphere throughout the experiment.[8][10]
-
-
-
Purify Solvents:
-
Peroxide Removal: Ethers, such as tetrahydrofuran (THF) and diethyl ether, can form explosive peroxides upon storage and exposure to air. These peroxides are also potent oxidizing agents.
-
Testing and Removal: Always test for the presence of peroxides before using susceptible solvents. If peroxides are present, they must be removed, for example, by passing the solvent through a column of activated alumina.
-
Problem 2: I observe oxidation even when using an inert atmosphere. What are other potential sources of oxidation?
Root Cause Analysis: If atmospheric oxygen has been successfully excluded, the source of oxidation is likely within the reaction components themselves.
Solution Workflow:
-
Re-evaluate Reagents:
-
Hidden Oxidants: Some reagents, while not primary oxidizing agents, may contain oxidative impurities from their manufacturing process or degradation over time.
-
Example: Certain grades of mineral acids or bases might contain dissolved oxygen or metallic impurities that can catalyze oxidation.
-
-
Consider the Use of Antioxidants:
-
Mechanism: Antioxidants are compounds that can inhibit oxidation. Sulfur-containing compounds themselves can act as antioxidants by scavenging reactive oxygen species.[12][13]
-
Potential Additives: In some cases, the addition of a small amount of a radical scavenger or a mild reducing agent can protect the methylthio group. However, this must be carefully evaluated for compatibility with your desired reaction.
-
-
Protecting the Methylthio Group:
-
When to Consider: If preventing oxidation through procedural changes is not feasible, a protecting group strategy may be necessary.[1][14][15]
-
Strategy: The thioether can be temporarily converted to a more stable functional group that is unreactive under the reaction conditions.[1]
-
Example: Protection of a thioether as a sulfonium salt has been reported, which can be cleaved later to regenerate the thioether.[2] However, the choice of protecting group is highly dependent on the specific reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize oxidation?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark place under an inert atmosphere. A refrigerator or freezer is recommended for longer storage periods. The container should be tightly sealed to prevent the ingress of air and moisture. For highly sensitive applications, storing the compound in a glovebox is the most secure method.[10]
Q2: Can I use bleach (sodium hypochlorite) to clean glassware after a reaction with this compound?
A2: Yes, in fact, bleach (sodium hypochlorite) is an effective way to oxidize residual, often malodorous, thiols and thioethers to less volatile and odorless sulfoxides.[3][16] However, ensure the glassware is thoroughly rinsed with water and then a solvent like acetone to remove all traces of bleach before its next use, as residual hypochlorite can interfere with future reactions.
Q3: My TLC analysis is difficult because the starting material and the oxidized byproducts have very similar Rf values. How can I better visualize the reaction progress?
A3: This is a common challenge. Here are a few strategies:
-
Try Different Solvent Systems: Experiment with different solvent polarities for your TLC. A small change can sometimes provide the necessary separation.
-
Use a Cospot: Spot your starting material, your reaction mixture, and a "cospot" (a spot of starting material directly on top of a spot of your reaction mixture) on the same TLC plate. If the spots separate in the reaction lane but merge in the cospot, it can help confirm the presence of both compounds.[17]
-
Staining: Use a stain that reacts differently with the thioether and its oxidized forms. For example, a potassium permanganate stain will react with the thioether (and potentially the sulfoxide) but may show a different color or intensity compared to the sulfone.
Q4: Are there any specific classes of reactions where the oxidation of the methylthio group is particularly problematic?
A4: Yes, reactions that employ strong oxidizing agents are the most obvious concern. Additionally, reactions that generate radical intermediates can be problematic, as these can react with the thioether. Metal-catalyzed cross-coupling reactions can also be sensitive, as the sulfur atom can sometimes coordinate to the metal catalyst and affect its activity.[18]
Visual Guides
Oxidation Pathway of the Methylthio Group
Caption: Oxidation of the methylthio group to sulfoxide and sulfone.
Troubleshooting Workflow for Unexpected Oxidation
Caption: A step-by-step guide to troubleshooting oxidation issues.
Summary of Key Recommendations
| Recommendation | Rationale | Key Considerations |
| Use Inert Atmosphere | Prevents oxidation by atmospheric oxygen.[8][9][10] | Requires specialized equipment like a Schlenk line or glovebox.[8][10] |
| Degas Solvents | Removes dissolved oxygen from reaction media.[9] | Freeze-pump-thaw or sparging with an inert gas are effective methods. |
| Purify Solvents | Removes peroxide impurities that can act as oxidants. | Particularly important for ether solvents like THF and diethyl ether. |
| Assess Reagent Compatibility | Avoids the use of known oxidizing agents.[4][5] | Be aware of potential oxidative impurities in reagents. |
| Consider a Protecting Group | A last resort when other methods are insufficient.[1][14] | Adds extra steps to the synthesis (protection and deprotection). |
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 5. Oxidizing Agents [tigerweb.towson.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. pure.eur.nl [pure.eur.nl]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 16. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 17. Chromatography [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
Challenges in the fluorination step for "3-Fluoro-5-(methylthio)phenol" synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: Synthesis of 3-Fluoro-5-(methylthio)phenol
Focus: Troubleshooting the Fluorination Step
The synthesis of this compound is a critical process for creating advanced pharmaceutical intermediates. While the overall synthetic route may appear straightforward, the introduction of the fluorine atom onto the aromatic ring is frequently a source of significant experimental challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the fluorination step, which traditionally proceeds via the Balz-Schiemann reaction.
Overview of the Fluorination Challenge
The most common and established method for synthesizing this compound involves the diazotization of its precursor, 3-Amino-5-(methylthio)phenol, followed by a fluoro-dediazoniation reaction.[1][2] This process, known as the Balz-Schiemann reaction, transforms a primary aromatic amine into the corresponding aryl fluoride through a diazonium tetrafluoroborate intermediate.[1][2]
While effective, this reaction is sensitive to several variables that can drastically impact yield and purity. The primary challenges stem from the inherent instability of the key intermediate, the arenediazonium salt, and the high reactivity of the subsequent aryl cation.[3][4]
Caption: General workflow for the Balz-Schiemann synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the Balz-Schiemann reaction and why is it preferred for this synthesis?
The Balz-Schiemann reaction is a method to prepare aryl fluorides from primary aromatic amines.[1][2] It involves two key steps: 1) converting the amine into a relatively stable aryldiazonium tetrafluoroborate salt, and 2) heating this salt to decompose it into the desired aryl fluoride, nitrogen gas, and boron trifluoride.[5][6] It is often preferred because direct fluorination of aromatic rings with elemental fluorine is dangerously reactive and difficult to control.[1][7] The Balz-Schiemann provides a much safer and more practical pathway.[1]
Q2: What are the primary challenges that lead to low yields in this reaction?
The main challenges include:
-
Instability of the Diazonium Salt: Arenediazonium salts are thermally unstable and can decompose, sometimes violently, if not kept at low temperatures (0–5 °C) before the final heating step.[8][9]
-
Side Reactions: The highly reactive aryl cation intermediate generated during thermal decomposition can react with trace amounts of water to form a phenol byproduct or participate in other undesired pathways, leading to tar formation.[8][10]
-
Incomplete Decomposition: If the thermal decomposition is not carried out at an optimal temperature or for a sufficient duration, the reaction may not go to completion.
-
Substituent Effects: The electron-donating nature of the phenol and methylthio groups on the starting amine can influence the stability and reactivity of the diazonium salt intermediate.
Q3: Are there safer or more efficient alternatives to the classic Balz-Schiemann reaction?
Yes, modern organic synthesis has introduced several innovations. While the classic Balz-Schiemann remains widely used, alternatives include:
-
Modified Balz-Schiemann: Using different counter-ions like hexafluorophosphates (PF₆⁻) can sometimes improve yields.[2] Another approach involves using organotrifluoroborates as a soluble fluoride source, allowing the reaction to proceed under milder conditions and avoiding the need to isolate the potentially explosive diazonium salt.[11][12]
-
In-situ Diazotization: Generating and using the diazonium salt in the same pot without isolation can mitigate some of the hazards associated with handling the dry, explosive intermediate.[3]
-
Electrophilic Fluorination: Reagents like Selectfluor™ can, in principle, fluorinate aromatic rings. However, these are often expensive and may not provide the desired regioselectivity for this specific molecule.
Troubleshooting Guide: Fluorination Step
This guide addresses common issues encountered during the diazotization and thermal decomposition stages.
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Yield of Fluoro-Product | 1. Incomplete Diazotization: The initial formation of the diazonium salt is incomplete. | Solution: Strictly maintain the reaction temperature between 0–5 °C. The nitrosating agent, nitrous acid (formed in situ from NaNO₂ and acid), is unstable at higher temperatures.[9] Ensure the sodium nitrite solution is added slowly to the acidic solution of the amine to maintain temperature control and prevent localized overheating. Use a slight excess of NaNO₂ to drive the reaction to completion. |
| 2. Premature Decomposition: The diazonium salt decomposes before the thermal fluorination step. | Solution: Work quickly and efficiently after the diazonium salt is formed. If isolating the salt, filter it rapidly and wash with cold diethyl ether to remove water. Do not let the filtered salt sit at room temperature. The N₂ group is an excellent leaving group, and decomposition can occur even at slightly elevated temperatures.[9] | |
| 3. Inefficient Thermal Decomposition: The isolated diazonium salt is not decomposing effectively to form the aryl fluoride. | Solution: Ensure the decomposition temperature is adequate. Most arenediazonium tetrafluoroborates decompose between 90-150 °C.[8] Perform the decomposition under vacuum to help remove gaseous byproducts (N₂, BF₃) and drive the reaction forward. Consider using a low-polarity, high-boiling solvent like hexane or chlorobenzene, which can improve yields by promoting a more controlled decomposition.[5][6] | |
| Formation of Dark, Tar-like Byproducts | 1. Uncontrolled/Violent Decomposition: The reaction is proceeding too quickly or at too high a temperature. | Solution: Heat the diazonium salt gradually. Mixing the dry salt with sand can help moderate heat transfer. Avoid heating the salt too rapidly, as this can lead to a dangerous runaway reaction.[3] Thermal decomposition is highly exothermic for some substrates.[3] |
| 2. Radical Side Reactions: The aryl cation intermediate is participating in undesired radical pathways. | Solution: Ensure the reaction environment is clean and free of contaminants that could initiate radical chain reactions. The use of certain solvents can sometimes mediate these side reactions.[5] | |
| Significant Phenol Byproduct (3-Hydroxy-5-(methylthio)phenol) | 1. Presence of Water: The diazonium salt or the aryl cation intermediate is reacting with residual water. | Solution: This is a very common side reaction.[8] Ensure the isolated diazonium tetrafluoroborate salt is thoroughly dried before heating. Use anhydrous solvents if performing the decomposition in solution. Water acts as a nucleophile, attacking the aryl cation to form the corresponding phenol. |
| Difficulty Isolating the Diazonium Salt | 1. Salt is Soluble: The diazonium tetrafluoroborate salt is not precipitating from the reaction mixture. | Solution: Ensure an adequate amount of tetrafluoroboric acid (HBF₄) was used. The tetrafluoroborate anion (BF₄⁻) is crucial for precipitating the salt.[1] The salt is typically less soluble in the cold, acidic reaction medium. |
| 2. In-situ Alternative: Isolation is proving too hazardous or inefficient. | Solution: Switch to a one-pot protocol where the diazonium salt is not isolated.[11][12] After diazotization is complete, the reaction mixture can be carefully heated directly, or a soluble fluoride source can be added to facilitate the reaction under milder conditions.[11] |
Detailed Experimental Protocols
⚠️ Safety First: Dry arenediazonium salts are shock-sensitive and can be explosive.[13] Always handle with extreme care, use appropriate personal protective equipment (PPE), including a blast shield, and work on a small scale. Tetrafluoroboric acid is highly corrosive.[14][15]
Protocol 1: Diazotization of 3-Amino-5-(methylthio)phenol
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-(methylthio)phenol (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 2.5 eq) at room temperature.
-
Cooling: Cool the resulting solution to 0 °C in an ice-salt bath. Stirring should be vigorous enough to create a fine slurry if the amine salt begins to precipitate.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine-acid mixture, ensuring the internal temperature does not rise above 5 °C.
-
Stirring: After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
-
Isolation: Isolate the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by cold methanol, and finally cold diethyl ether to facilitate drying.
-
Drying: Dry the isolated salt under vacuum for a short period. CRITICAL: Do not over-dry or heat the salt during this process. The salt should be used immediately in the next step.
Protocol 2: Thermal Decomposition (Balz-Schiemann)
-
Setup: Place the freshly prepared, dry 3-(methylthio)phenyldiazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus to collect the product. For better heat control, the salt can be mixed with an equal volume of dry sand.
-
Decomposition: Gently heat the flask under vacuum using an oil bath. The temperature should be raised slowly. Decomposition typically begins with the evolution of nitrogen gas.[1]
-
Distillation: The product, this compound, will distill as it is formed. Collect the distillate in a receiving flask. The optimal temperature will vary but is often in the 100-160 °C range.[16]
-
Purification: The collected crude product can be further purified by redistillation or column chromatography to remove any non-volatile impurities.
Alternative Strategies & Modern Approaches
While the classic solid-state decomposition is common, recent studies have shown that performing the thermal decomposition in a low- or non-polar solvent like hexane or chlorobenzene can improve yields and provide better temperature control.[5][6] This approach can lead to a smoother reaction and minimize the formation of tarry byproducts.[6]
Furthermore, methods using organotrifluoroborates as soluble fluoride sources represent a significant advancement, allowing the fluoro-dediazoniation to occur in solution under much milder conditions (e.g., 45 °C), which can improve safety and substrate scope.[11]
Caption: A troubleshooting decision tree for the fluorination of 3-amino-5-(methylthio)phenol.
References
- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. honeywell-pmt.com [honeywell-pmt.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Byproduct Analysis in 3-Fluoro-5-(methylthio)phenol Reactions
Welcome to the technical support center for the synthesis and analysis of 3-Fluoro-5-(methylthio)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered byproducts in the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your reactions, optimize your yields, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific experimental challenges you may encounter.
Issue 1: My final product is contaminated with a significant amount of a higher molecular weight impurity that is more polar than my desired product. What is it and how can I avoid it?
Question: After my reaction and work-up, I'm observing a persistent impurity with a molecular weight that is 16 and 32 atomic mass units (amu) higher than my target compound, this compound. This impurity appears as a more polar spot on my TLC plate. What is this byproduct and what are the causative factors?
Answer:
This is a classic case of oxidation of the methylthio group . The thioether moiety (-SMe) in your target molecule is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (+16 amu) and sulfone (+32 amu) byproducts.
-
3-Fluoro-5-(methylsulfinyl)phenol (Sulfoxide): This is the product of the first oxidation step.
-
3-Fluoro-5-(methylsulfonyl)phenol (Sulfone): This results from further oxidation of the sulfoxide.
These oxidized byproducts are significantly more polar than the starting thioether, which explains their lower retention factor (Rf) on a normal-phase TLC plate.
Causality and Prevention:
-
Oxidizing Agents: The most direct cause is the presence of oxidizing agents in your reaction mixture. This could be intentional (if you are using an oxidant in a preceding step) or unintentional (e.g., residual peroxides in solvents). Many common reagents can act as oxidants under certain conditions.
-
Air Oxidation: Prolonged exposure of the reaction mixture or the purified product to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to slow oxidation.
-
Reaction Conditions: High reaction temperatures can accelerate the rate of oxidation.
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvents are free of peroxides. For example, THF and diethyl ether are notorious for forming peroxides upon storage. It is advisable to use freshly distilled or inhibitor-free solvents.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. This is particularly crucial if your reaction requires heating for an extended period.
-
Control of Reaction Temperature: If possible, run your reaction at the lowest effective temperature to minimize side reactions, including oxidation.
-
Quenching: After the reaction is complete, consider a mild reductive quench to destroy any residual oxidizing agents. A dilute aqueous solution of sodium thiosulfate or sodium bisulfite is often effective.
-
Purification: If the formation of these byproducts is unavoidable, they can typically be separated from the desired product by column chromatography on silica gel, taking advantage of their increased polarity.
Issue 2: My NMR spectrum shows a singlet around 3.7-3.8 ppm that I can't account for, and there's a corresponding impurity in my GC-MS. What could this be?
Question: I've synthesized this compound, likely from a 3-fluoro-5-bromoanisole precursor followed by thiomethylation and demethylation. However, my final product shows a persistent impurity with a methoxy signal in the 1H NMR. What is this and why is it there?
Answer:
This impurity is almost certainly the demethylation precursor, 3-Fluoro-5-(methylthio)anisole . The presence of this compound indicates incomplete demethylation of the methoxy group (-OMe) to the desired hydroxyl group (-OH).
Causality and Prevention:
Demethylation of aryl methyl ethers can be a challenging transformation, and achieving 100% conversion can be difficult.[1][2][3][4][5] Common demethylating agents like boron tribromide (BBr3), hydrobromic acid (HBr), or sodium thiolate are effective but can have issues.
-
Insufficient Reagent: The most common reason for incomplete demethylation is using a substoichiometric amount of the demethylating agent.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to go to completion.
-
Quenching: Premature quenching of the reaction before it has finished will naturally lead to the recovery of the starting material.
-
Moisture: Some demethylating agents, like BBr3, are highly sensitive to moisture. The presence of water can consume the reagent and lead to lower-than-expected reactivity.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Carefully review the stoichiometry of your demethylating agent. It may be necessary to increase the number of equivalents used.
-
Extend Reaction Time: Monitor the reaction progress by TLC or GC-MS. If you see the starting material persisting, consider extending the reaction time.
-
Increase Reaction Temperature: If extending the reaction time is not effective, a modest increase in the reaction temperature may be necessary. Be cautious, as higher temperatures can also lead to other side reactions.
-
Ensure Anhydrous Conditions: When using moisture-sensitive reagents like BBr3, ensure that your glassware is oven-dried and your solvents are anhydrous.
-
Purification: The starting anisole is less polar than the desired phenol product and can usually be separated by column chromatography.
Issue 3: I am seeing an impurity with a mass corresponding to the loss of a methyl group. What is this and how is it formed?
Question: My mass spectrometry data shows a peak that is 14 amu less than my product, suggesting the loss of a methyl group. What is this species?
Answer:
This impurity is likely 3-Fluoro-5-mercaptophenol , resulting from the demethylation of the methylthio group . While the aryl-S bond is generally stable, certain conditions can lead to its cleavage.
Causality and Prevention:
-
Harsh Demethylating Agents: Some potent demethylating agents, particularly those used for cleaving the more robust aryl methyl ethers, can also attack the methyl thioether. This is more likely to occur under forcing conditions (high temperatures, long reaction times).
-
Lewis Acid Catalysts: Strong Lewis acids used in other steps of the synthesis could potentially mediate the cleavage of the S-CH3 bond.
Troubleshooting Steps:
-
Milder Demethylation Conditions: If you suspect your demethylation step is causing this side reaction, consider switching to a milder reagent or lowering the reaction temperature.
-
Protecting Group Strategy: If this byproduct is a significant issue, you might consider a synthetic route where the thiol is introduced in a protected form and deprotected in a later step under milder conditions.
-
Purification: The resulting thiophenol will have a different polarity compared to your desired product and can be separated by chromatography. Thiophenols can be air-sensitive, so care should be taken during purification and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: Based on the reactivity of the functional groups involved, the most probable byproducts are:
-
Oxidation Products: 3-Fluoro-5-(methylsulfinyl)phenol (sulfoxide) and 3-Fluoro-5-(methylsulfonyl)phenol (sulfone).[6][7][8]
-
Precursors: Unreacted starting materials, such as 3-fluorophenol[9] or 3-fluoro-5-bromoanisole, and intermediates like 3-Fluoro-5-(methylthio)anisole.
-
Over-demethylation Product: 3-Fluoro-5-mercaptophenol.
-
Regioisomers: Depending on the synthetic route, you may see small amounts of other isomers, for example, 2-Fluoro-5-(methylthio)phenol or 4-Fluoro-3-(methylthio)phenol.[10]
Q2: How can I best purify my crude this compound?
A2: Column chromatography on silica gel is the most effective method for purifying this compound from its common byproducts. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar impurities (like the anisole precursor) and the more polar impurities (like the sulfoxide and sulfone).
Q3: Are there any specific analytical techniques that are particularly useful for identifying these byproducts?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the polarity of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming their molecular weights.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile impurities and for confirming the molecular weights of the oxidized byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation. The chemical shifts of the methyl protons in the methylthio, methylsulfinyl, and methylsulfonyl groups are distinct, as are the signals for the methoxy group in the anisole precursor.
Summary of Potential Byproducts
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Common Cause |
| 3-Fluoro-5-(methylsulfinyl)phenol | 174.19 | Oxidation of the thioether | |
| 3-Fluoro-5-(methylsulfonyl)phenol | 190.19 | Over-oxidation of the thioether | |
| 3-Fluoro-5-(methylthio)anisole | 172.22 | Incomplete demethylation | |
| 3-Fluoro-5-mercaptophenol | 144.16 | Over-demethylation | |
| Unreacted Starting Materials | Varies | Varies | Incomplete reaction |
| Regioisomers | Varies | 158.19 | Lack of regioselectivity |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry of the silica in a non-polar solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. The least polar impurities (e.g., the anisole precursor) will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The desired product, this compound, will elute next.
-
Elution of Polar Impurities: The more polar oxidized byproducts (sulfoxide and sulfone) will require a higher concentration of the polar solvent to elute.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Byproduct Formation
The following diagram illustrates the primary pathways for byproduct formation from the target molecule, this compound.
Caption: Key byproduct pathways from this compound.
This diagram shows how the desired product can be converted into common byproducts through oxidation and demethylation side reactions.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Fluoro-5-(2-methylthiophenyl)phenol (187392-78-5) for sale [vulcanchem.com]
- 10. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions with 3-Fluoro-5-(methylthio)phenol
Welcome to the technical support center for "3-Fluoro-5-(methylthio)phenol." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but complex building block. Here, we address common challenges and frequently asked questions regarding the regioselectivity of its reactions, providing not just protocols but the underlying chemical logic to empower your experimental design.
Understanding the Reactivity of this compound: A Balancing Act
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of three distinct substituents: the hydroxyl (-OH), the fluoro (-F), and the methylthio (-SMe) groups. Each exerts its own influence on the aromatic ring, making the prediction and control of regioselectivity a nuanced challenge.
-
Hydroxyl Group (-OH): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance.
-
Methylthio Group (-SMe): Also an activating group and an ortho, para-director. Its activating strength is generally less than the hydroxyl group.
-
Fluoro Group (-F): Anomaly in the halogen series, it is a deactivating group due to its strong inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation.
The combination of these groups leads to a complex activation/deactivation profile on the aromatic ring, which is essential to understand for controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with this molecule.
Q1: What is the most likely position for electrophilic attack on the this compound ring?
A1: The hydroxyl group is the most powerful activating group on the ring, and it will primarily dictate the position of electrophilic substitution. Therefore, the positions ortho and para to the hydroxyl group are the most activated.
-
Position 2: ortho to -OH and -SMe, meta to -F.
-
Position 4: para to -SMe, ortho to -F, meta to -OH.
-
Position 6: ortho to -OH and -F, meta to -SMe.
Given the strong directing effect of the hydroxyl group, positions 2 and 6 are the most likely sites of attack. The methylthio group also directs to position 2, reinforcing this position's activation. Position 6 is also activated by the hydroxyl group. The fluorine atom directs to positions 4 and 6. Therefore, a mixture of isomers is possible, with substitution at positions 2 and 6 being the most probable.
Q2: How can I favor substitution at a specific position?
A2: Achieving high regioselectivity requires careful tuning of reaction conditions.
-
For substitution at position 2 or 6: Standard electrophilic aromatic substitution conditions will likely yield a mixture of these isomers. Bulky electrophiles may favor the less sterically hindered position.
-
For substitution at position 4: This is challenging due to the weaker directing effect compared to the hydroxyl group. A potential strategy could involve protecting the hydroxyl group to reduce its directing influence, or employing specialized catalytic systems.
Q3: I am observing a complex mixture of products in my reaction. What could be the cause?
A3: A complex product mixture can arise from several factors:
-
Competing Directing Effects: As discussed, the three substituents have competing directing effects, which can lead to the formation of multiple regioisomers.
-
Over-reaction: The activated nature of the ring can lead to multiple substitutions, especially under harsh reaction conditions.
-
Side Reactions: The methylthio group is susceptible to oxidation to a sulfoxide (-S(O)Me) or a sulfone (-S(O)2Me) under certain electrophilic conditions, especially with strong oxidizing agents or nitrating conditions.[1] This changes the electronic nature of the substituent from activating to deactivating and meta-directing, further complicating the product mixture.[2]
Q4: Are there any known spectroscopic data for this compound to confirm my starting material?
A4: While publicly available, detailed experimental ¹H and ¹³C NMR spectra for this compound (CAS 1243456-31-6) are not consistently found in common databases.[3] We strongly recommend that researchers acquire their own characterization data (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of their starting material. For reference, related structures such as 3-fluorophenol and 4-(methylthio)phenol have well-documented spectra which can provide some guidance on expected chemical shifts.[4][5]
Troubleshooting Guide: Nitration Reactions
Nitration is a common and often challenging reaction with substituted phenols. This guide will help you navigate the complexities of nitrating this compound.
Objective: To achieve regioselective mononitration.
Predicted Outcome: The primary products are expected to be 2-nitro-3-fluoro-5-(methylthio)phenol and 6-nitro-3-fluoro-5-(methylthio)phenol, due to the strong directing effect of the hydroxyl group.[6][7]
General Protocol: Mild Nitration of Phenols
This protocol is adapted from established methods for the regioselective nitration of phenols using milder reagents to minimize side reactions.[8][9]
-
Dissolve Substrate: Dissolve 1 equivalent of this compound in a suitable solvent such as acetic acid or dichloromethane at 0 °C.
-
Prepare Nitrating Agent: In a separate flask, prepare the nitrating agent. A common mild nitrating agent is a mixture of sodium nitrite and a solid acid catalyst like silica-supported sulfuric acid or simply dilute nitric acid.
-
Slow Addition: Slowly add the nitrating agent to the solution of the phenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product mixture using column chromatography on silica gel to separate the regioisomers.
Troubleshooting Common Nitration Issues
Problem 1: Low yield and formation of tar-like byproducts.
-
Cause: Phenols are highly susceptible to oxidation by nitric acid, especially at higher concentrations and temperatures.[7]
-
Solution:
-
Use a milder nitrating agent: Avoid concentrated nitric acid/sulfuric acid mixtures. Consider using reagents like ammonium nitrate with a solid acid catalyst, or aluminum nitrate on silica.[8][9]
-
Maintain low temperatures: Keep the reaction temperature strictly at 0 °C or even lower.
-
Slow addition: Add the nitrating agent very slowly to control the exotherm and prevent localized high concentrations of the reagent.
-
Problem 2: A complex mixture of mono- and di-nitrated products.
-
Cause: The phenol ring is highly activated, leading to over-nitration.
-
Solution:
-
Use stoichiometric amounts of the nitrating agent: Carefully control the stoichiometry to favor mono-nitration.
-
Protect the hydroxyl group: Consider protecting the hydroxyl group as an acetate or other suitable protecting group. This will reduce the activation of the ring and can also influence the regioselectivity. The protecting group can be removed after the nitration step.
-
Problem 3: Formation of an unexpected product, possibly a sulfoxide or sulfone.
-
Cause: The methylthio group can be oxidized by the nitrating agent.[1] The resulting sulfoxide and sulfone are electron-withdrawing and meta-directing, which will drastically alter the product distribution.[2]
-
Solution:
-
Use non-oxidizing nitrating conditions: This is crucial. Avoid nitrating agents that are also strong oxidants.
-
Characterize byproducts carefully: Use mass spectrometry to identify potential oxidized byproducts. The mass of the product will increase by 16 Da for the sulfoxide and 32 Da for the sulfone.
-
Alternative Strategy: Directed ortho-Metalation (DoM)
When conventional electrophilic aromatic substitution fails to provide the desired regioselectivity, Directed ortho-Metalation (DoM) can be a powerful alternative.[10][11] This strategy uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. The resulting aryllithium species can then be quenched with an electrophile.
Workflow for Directed ortho-Metalation
Caption: Workflow for regioselective functionalization via Directed ortho-Metalation.
In the case of this compound, the hydroxyl group would first need to be converted into a more effective DMG, such as an O-carbamate.[10] This group would then direct lithiation to the ortho position (position 6), allowing for the introduction of an electrophile at this specific site. Fluorine itself can also act as a directing group in some cases.[12]
Summary of Substituent Directing Effects
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect | Relative Strength |
| -OH | +R >> -I | Strongly Activating | ortho, para | Strongest |
| -SMe | +R > -I | Activating | ortho, para | Moderate |
| -F | -I > +R | Deactivating | ortho, para | Weakest (directing) |
Visualizing the Competing Directing Effects
Caption: Activation of ring positions by the three substituents.
This guide provides a starting point for navigating the chemistry of this compound. Successful regioselective synthesis will depend on a combination of theoretical understanding and careful experimental optimization.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. rsc.org [rsc.org]
- 3. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Methylthio)phenol(1073-72-9) 13C NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Fluoro-5-(methylthio)phenol
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-Fluoro-5-(methylthio)phenol. This document is designed for researchers, chemists, and process development professionals who are looking to efficiently incorporate this versatile building block into their synthetic strategies. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions about preparing and using this compound in common cross-coupling reactions.
Question 1: The phenol functional group is not a typical leaving group. How must I activate this compound for cross-coupling?
Answer: You are correct; the hydroxyl group of a phenol is a poor leaving group for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. To enable these transformations, the phenol must first be converted into an aryl electrophile with a competent leaving group.
The most common and effective strategy is conversion to an aryl triflate (Ar-OTf) or a related sulfonate ester (e.g., nonaflate or tosylate). Aryl triflates are excellent electrophiles in a wide range of palladium-catalyzed reactions.[1][2][3]
Recommended Activation Protocol: Triflation
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound and a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base: Add a non-nucleophilic base, such as pyridine or triethylamine (typically 1.2-1.5 equivalents).
-
Triflation Agent: Add triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) dropwise (1.1-1.2 equivalents).
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude triflate can then be purified by column chromatography.
This resulting triflate, 3-fluoro-5-(methylthio)phenyl trifluoromethanesulfonate , is now a highly effective substrate for your cross-coupling reaction.
Question 2: What are the primary challenges I should anticipate when selecting a catalyst for coupling with the activated 3-Fluoro-5-(methylthio)phenyl triflate?
Answer: The primary challenge stems from the presence of the methylthio (-SMe) group . Sulfur-containing functional groups are well-known to be potential poisons for palladium catalysts.[4] The sulfur atom's lone pair of electrons can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle, and catalytically inactive complexes. This can result in sluggish or completely failed reactions.
Therefore, the key to success is selecting a catalyst system that is robust and resistant to sulfur poisoning. This typically involves using specific types of ligands that can stabilize the active palladium(0) species and sterically or electronically disfavor coordination by the thioether.
Section 2: Troubleshooting Guide & Catalyst Selection
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Troubleshooting Case 1: My Suzuki-Miyaura reaction is failing or giving very low yields. I suspect catalyst poisoning by the methylthio group. What should I do?
Answer: This is the most common failure mode for this substrate. Standard, less robust catalyst systems (e.g., Pd(PPh₃)₄) are highly susceptible to poisoning by the thioether. To overcome this, you must employ a more specialized catalyst system.
Core Strategy: Use Bulky, Electron-Rich Ligands The solution is to use palladium precatalysts paired with bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[5] These ligands form highly stable and active catalysts that are less prone to deactivation by sulfur-containing substrates.
Why this works:
-
Steric Hindrance: The large size of these ligands creates a protective "pocket" around the palladium atom, physically blocking the sulfur atom from coordinating.
-
Electronic Effects: Their strong electron-donating ability increases the electron density on the palladium center, which enhances the rate of oxidative addition (the first step in the catalytic cycle) and helps stabilize the active catalyst.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling:
| Catalyst/Ligand Combination | Palladium Source | Recommended Base | Solvent | Key Advantages |
| SPhos or XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane, or THF/H₂O | Excellent for sterically hindered and electronically challenging substrates. High resistance to sulfur poisoning. |
| RuPhos | RuPhos Pd G3/G4 Precatalyst | K₂CO₃ or K₃PO₄ | Dioxane or 2-MeTHF | Precatalysts are air-stable and provide reliable generation of the active Pd(0) species.[6] |
| Josiphos-type Ligands | Pd(OAc)₂ | CsF or K₃PO₄ | Toluene | Ferrocene-based ligands known for high activity and stability. |
| IMes or IPr (NHC Ligands) | PEPPSI™-IPr or [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ or NaOtBu | Dioxane or Toluene | Offer a different electronic and steric profile, sometimes outperforming phosphine ligands. |
Catalyst Selection Workflow:
Below is a decision tree to guide your catalyst selection process for Suzuki-Miyaura coupling.
Caption: Decision tree for Suzuki-Miyaura catalyst selection.
Troubleshooting Case 2: I want to perform a Buchwald-Hartwig amination. Does the sulfur poisoning issue still apply, and are the catalyst recommendations the same?
Answer: Yes, the risk of catalyst poisoning by the methylthio group is equally significant in Buchwald-Hartwig C-N coupling.[7] The fundamental principles of catalyst selection remain the same: use bulky, electron-rich ligands to protect the palladium center.
However, the optimal ligand for a C-N coupling can sometimes differ from that for a C-C coupling. The nature of the amine coupling partner (primary, secondary, hindered, etc.) also plays a critical role.
Recommended Catalyst Systems for Buchwald-Hartwig Amination:
| Ligand | Palladium Source | Recommended Base | Solvent | Best For |
| XPhos | XPhos Pd G3/G4 Precatalyst | NaOtBu or LHMDS | Toluene or Dioxane | General purpose, excellent for a wide range of primary and secondary amines. |
| tBuXPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | Particularly effective for coupling with hindered secondary amines.[8] |
| BrettPhos | BrettPhos Pd G3 | K₂CO₃ or Cs₂CO₃ | t-Amyl alcohol or Dioxane | Highly active catalyst, often enabling reactions at lower temperatures. |
| Josiphos-type Ligands | Pd₂(dba)₃ | NaOtBu | Toluene | Robust choice for various amine classes. |
Mechanism of Sulfur Poisoning:
The diagram below illustrates how a thioether can deactivate a palladium catalyst, highlighting the importance of using bulky ligands for protection.
Caption: Palladium catalyst poisoning by a thioether group.
Section 3: Experimental Protocol
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-5-(methylthio)phenyl triflate with Phenylboronic Acid
Reagents & Equipment:
-
3-Fluoro-5-(methylthio)phenyl triflate (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
RuPhos Pd G3 precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame- or oven-dried Schlenk flask containing a stir bar, add the 3-Fluoro-5-(methylthio)phenyl triflate, phenylboronic acid, RuPhos Pd G3 precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC, GC-MS, or LC-MS until the starting triflate is consumed (typically 2-12 hours).
-
Cooling and Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified via flash column chromatography on silica gel.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3-Fluoro-5-(methylthio)phenol
In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the NMR spectral characteristics of 3-Fluoro-5-(methylthio)phenol, a compound of interest in drug development and chemical synthesis. We will dissect its predicted ¹H and ¹³C NMR spectra, compare it with its structural isomers, and provide a robust framework for its spectral assignment using advanced 2D NMR techniques.
The Structural Context: this compound
This compound, with the molecular formula C₇H₇FOS and CAS number 1243456-31-6, presents a unique substitution pattern on the phenol ring.[1] The interplay of the electron-withdrawing fluorine atom, the electron-donating hydroxyl and methylthio groups, and their specific meta-positioning creates a distinct electronic environment that is reflected in its NMR spectrum. Understanding these substituent effects is key to a confident spectral interpretation.
Predicting the ¹H NMR Spectrum: A First Look
The ¹H NMR spectrum is the initial and often most informative snapshot of a molecule's proton environment. For this compound, we can predict the following key features:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| OH | Broad singlet | s | N/A |
| Ar-H (H2/H6) | ~6.6-6.8 | Doublet of doublets (dd) or triplet (t) | JH-H ≈ 2-3 Hz, JH-F ≈ 8-10 Hz |
| Ar-H (H4) | ~6.5-6.7 | Triplet of doublets (td) or triplet (t) | JH-H ≈ 2-3 Hz, JH-F ≈ 2-3 Hz |
| SCH₃ | ~2.4-2.5 | Singlet | s |
Causality Behind the Predictions:
-
Aromatic Protons (Ar-H): The hydroxyl (-OH) and methylthio (-SCH₃) groups are ortho-para directing and activating, tending to shield the aromatic protons and shift them upfield. Conversely, the fluorine (-F) is an ortho-para director but is deactivating due to its high electronegativity, causing a downfield shift. The precise chemical shifts of the aromatic protons in this compound will be a balance of these competing effects.
-
Splitting Patterns: The aromatic protons will exhibit splitting due to both proton-proton (JH-H) and proton-fluorine (JH-F) coupling. The magnitude of these coupling constants provides invaluable information about the relative positions of the coupled nuclei.
-
Methyl Protons (-SCH₃): The singlet at approximately 2.4-2.5 ppm is characteristic of a methyl group attached to a sulfur atom in a thioanisole-type structure.[2][3]
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[4]
Distinguishing Isomers: The Power of Comparative NMR Analysis
The true utility of NMR spectroscopy shines when differentiating between isomers. Let's consider two constitutional isomers of our target molecule: 2-Fluoro-5-(methylthio)phenol and 4-Fluoro-3-(methylthio)phenol .
| Isomer | Key Differentiating ¹H NMR Features |
| This compound | Three distinct aromatic proton signals with complex splitting patterns due to both H-H and H-F coupling. |
| 2-Fluoro-5-(methylthio)phenol | Three aromatic proton signals. Expect a larger ortho H-F coupling constant for the proton adjacent to the fluorine. |
| 4-Fluoro-3-(methylthio)phenol | Two aromatic proton signals, likely appearing as doublets or doublet of doublets, with a more straightforward interpretation of coupling patterns. |
This comparative approach, grounded in the fundamental principles of substituent effects and spin-spin coupling, allows for the confident assignment of the correct isomeric structure.
Delving Deeper: ¹³C NMR and 2D-NMR Techniques
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon | Predicted Chemical Shift (ppm) | Key Feature |
| C-OH (C1) | ~155-160 | Downfield shift due to the electronegative oxygen. |
| C-F (C3) | ~160-165 | Large downfield shift and a large one-bond C-F coupling constant (¹JC-F). |
| C-SCH₃ (C5) | ~135-140 | Moderately downfield shift. |
| Aromatic CH | ~100-120 | Shielded carbons due to the activating groups. |
| SCH₃ | ~15-20 | Typical chemical shift for a methyl group attached to sulfur. |
To definitively connect the proton and carbon signals and establish the complete molecular connectivity, a suite of 2D NMR experiments is indispensable.
Experimental Workflow for Structural Elucidation
The following workflow outlines the steps for a comprehensive NMR analysis of this compound.
References
A Comparative Guide to the Mass Spectrometry of 3-Fluoro-5-(methylthio)phenol: ESI vs. APCI
For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing precise molecular weight and structural information. This guide offers an in-depth, comparative analysis of the mass spectrometric behavior of 3-Fluoro-5-(methylthio)phenol , a substituted aromatic compound of interest, under two common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
This document moves beyond a simple recitation of methods to provide a deep dive into the causality behind experimental choices, ensuring a robust and self-validating understanding of the analysis of this specific molecule.
Understanding the Analyte: this compound
Before delving into its mass spectrometric analysis, it is crucial to understand the key chemical features of this compound that will dictate its behavior in the mass spectrometer.
-
Structure: The molecule possesses a phenolic hydroxyl group (-OH), a methylthio group (-SCH3), and a fluorine atom (-F) attached to a benzene ring.
-
Polarity: The hydroxyl group imparts significant polarity, making it amenable to techniques suitable for polar compounds.
-
Acidity: The phenolic proton is acidic and can be readily abstracted, suggesting a strong response in negative ion mode.
-
Protonation Site: In positive ion mode, protonation could potentially occur on the hydroxyl oxygen or the sulfur atom of the methylthio group.
-
Molecular Weight: The monoisotopic mass of C7H7FOS is 158.0201 Da. This will be the basis for identifying the molecular ion in the mass spectrum.
Ionization Techniques: A Head-to-Head Comparison for this compound
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of a small molecule. Here, we compare the two most relevant techniques for this compound.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs in the liquid phase from charged droplets.[1] | Ionization occurs in the gas phase through ion-molecule reactions.[2][3] |
| Analyte Suitability | Ideal for polar, thermally labile molecules.[1] | Suited for less polar to moderately polar, thermally stable compounds.[1][3] |
| Expected Ionization of this compound | Primarily negative ion mode ([M-H]⁻) due to the acidic phenol. Positive ion mode ([M+H]⁺) is possible but may be less efficient.[4] | Primarily positive ion mode ([M+H]⁺) via proton transfer from reagent gas ions. Radical molecular ions (M⁺•) are also possible.[2] |
| Adduct Formation | Prone to forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) present in the solvent. | Less prone to salt adduct formation.[1] |
| Fragmentation | Generally a "soft" ionization technique, producing minimal in-source fragmentation. Tandem MS (MS/MS) is required for structural elucidation. | Can induce more in-source fragmentation depending on source conditions, but is also considered a relatively soft technique.[3] |
Electrospray Ionization (ESI): Leveraging Acidity
Given the acidic nature of the phenolic proton, ESI in negative ion mode is the most logical starting point for the analysis of this compound. The high polarity of the hydroxyl group further supports the choice of ESI.
Diagram 1: Ionization of this compound by ESI (Negative Mode)
Caption: ESI process for this compound in negative ion mode.
Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative
APCI serves as an excellent alternative, particularly if the compound exhibits moderate volatility and thermal stability. It is often more tolerant of less pure samples and different solvent systems compared to ESI.
Diagram 2: Ionization of this compound by APCI (Positive Mode)
Caption: APCI process for this compound in positive ion mode.
Predicted Fragmentation Pathways: A Comparative Analysis
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation patterns will differ depending on the precursor ion selected ([M-H]⁻ for ESI or [M+H]⁺ for APCI).
ESI-MS/MS of the [M-H]⁻ Ion (m/z 157.0123)
The fragmentation of the deprotonated molecule will likely be initiated by the negative charge on the oxygen atom.
Predicted Major Fragment Ions:
| Precursor m/z | Fragment m/z | Proposed Loss | Proposed Structure of Fragment |
| 157.0123 | 142.0092 | •CH₃ | Deprotonated species with loss of a methyl radical from the thioether. |
| 157.0123 | 124.0133 | SH | Loss of a sulfhydryl radical. |
| 157.0123 | 109.0102 | •CH₃S | Loss of a methylthio radical. |
Diagram 3: Predicted ESI-MS/MS Fragmentation of [M-H]⁻
Caption: Predicted fragmentation of the [M-H]⁻ ion of this compound.
APCI-MS/MS of the [M+H]⁺ Ion (m/z 159.0279)
For the protonated molecule, fragmentation pathways can be more diverse, involving losses from both the methylthio and hydroxyl groups.
Predicted Major Fragment Ions:
| Precursor m/z | Fragment m/z | Proposed Loss | Proposed Structure of Fragment |
| 159.0279 | 141.0173 | H₂O | Loss of water from the protonated phenol. |
| 159.0279 | 111.0224 | CH₃SH | Loss of methanethiol. |
| 159.0279 | 95.0275 | HF + CH₃SH | Sequential loss of hydrogen fluoride and methanethiol. |
The loss of HF is a known fragmentation pathway for fluorinated aromatic compounds.[5] The loss of a sulfhydryl radical (•SH) is also a common feature in the mass spectra of aromatic thioethers.[6]
Diagram 4: Predicted APCI-MS/MS Fragmentation of [M+H]⁺
Caption: Predicted fragmentation of the [M+H]⁺ ion of this compound.
Experimental Protocols
To achieve reliable and reproducible results, the following experimental protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
LC-MS/MS Method for ESI Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
LC-MS/MS Method for APCI Analysis
-
LC System and Column: Same as ESI.
-
Mobile Phase: Same as ESI.
-
Flow Rate: 0.5 mL/min (APCI is often more efficient at slightly higher flow rates).
-
Injection Volume: 5 µL.
-
MS System: Q-TOF or QqQ mass spectrometer.
-
Ionization Mode: APCI Positive.
-
Corona Current: 4 µA.
-
Vaporizer Temperature: 350 °C.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 5 L/min.
-
Nebulizer Pressure: 50 psi.
-
MS/MS Collision Energy: Ramp from 10-40 eV.
Conclusion and Recommendations
Both ESI and APCI are viable techniques for the analysis of this compound, each offering distinct advantages.
-
For highest sensitivity and confident identification of the molecular ion , ESI in negative ion mode is the recommended primary approach due to the acidic nature of the phenolic hydroxyl group.
-
APCI in positive ion mode serves as a valuable complementary technique, providing alternative fragmentation pathways that can further confirm the structure. The observation of losses related to the methylthio and fluoro substituents in the positive mode provides orthogonal structural information.
By employing both techniques, researchers can achieve a comprehensive and highly confident characterization of this compound, ensuring data integrity for applications in drug development and other scientific endeavors.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 4. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Infrared Spectroscopy of the Hydroxyl Group in 3-Fluoro-5-(methylthio)phenol
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and the hydroxyl (-OH) group in phenols presents a particularly informative spectral window. This guide provides an in-depth comparative analysis of the IR spectroscopy of the hydroxyl group in 3-Fluoro-5-(methylthio)phenol, contrasting it with unsubstituted phenol and related derivatives. By understanding the subtle interplay of electronic effects on vibrational frequencies, researchers can gain deeper insights into molecular structure and intermolecular interactions.
The Phenolic Hydroxyl Stretch: A Sensitive Probe of the Molecular Environment
The hydroxyl group of a phenol gives rise to a characteristic O-H stretching vibration in the infrared spectrum, typically observed in the range of 3200-3600 cm⁻¹[1][2]. The precise position, shape, and intensity of this band are exquisitely sensitive to the local chemical environment, making it a powerful diagnostic tool. The most significant factor influencing the phenolic O-H stretch is hydrogen bonding. In a condensed phase (solid or neat liquid), phenols form intermolecular hydrogen bonds, which weaken the O-H bond, leading to a broad and intense absorption band at lower wavenumbers (typically 3200-3400 cm⁻¹)[3][4]. In contrast, a dilute solution of a phenol in a non-polar solvent will exhibit a sharper, less intense "free" hydroxyl peak at a higher wavenumber (around 3600 cm⁻¹) as intermolecular hydrogen bonding is minimized[4][5].
The Influence of Ring Substituents: An Electronic Tug-of-War
The electronic nature of substituents on the aromatic ring can further modulate the O-H stretching frequency. This is a direct consequence of their inductive and resonance effects, which alter the electron density of the phenoxy oxygen and, consequently, the strength of the O-H bond.
-
Electron-withdrawing groups (EWGs) increase the acidity of the phenol by stabilizing the resulting phenoxide ion[6]. This is achieved by pulling electron density away from the hydroxyl group, which strengthens the O-H bond and shifts the stretching frequency to a higher wavenumber.
-
Electron-donating groups (EDGs), conversely, decrease the acidity of the phenol by destabilizing the phenoxide ion. They donate electron density to the aromatic ring, which in turn increases the electron density on the phenoxy oxygen, weakening the O-H bond and shifting the stretching frequency to a lower wavenumber[3][7].
In the case of This compound , we have two substituents at the meta positions relative to the hydroxyl group, each exerting its own electronic influence.
-
Fluorine (at C3): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I)[2][8]. However, it also possesses lone pairs that can be donated to the ring via a resonance effect (+R), which is generally weaker than its inductive pull, especially from the meta position[9].
-
Methylthio group (-SCH₃ at C5): The sulfur atom is less electronegative than oxygen, and the methylthio group is generally considered to be a weak electron-donating group through resonance (+R) and a weak electron-withdrawing group through induction (-I). The overall effect can be context-dependent.
Comparative Spectral Analysis
To fully appreciate the spectral characteristics of this compound, a comparison with simpler, related molecules is essential.
| Compound | Expected O-H Stretching Frequency (cm⁻¹) (Condensed Phase) | Key Electronic Effects Influencing the O-H Stretch |
| Phenol | ~3350 (broad) | Baseline - No substituent effects. |
| 3-Fluorophenol | Slightly higher than phenol | The dominant -I effect of fluorine withdraws electron density, strengthening the O-H bond. |
| 3-(Methylthio)phenol | Slightly lower than phenol | The +R effect of the methylthio group donates electron density, weakening the O-H bond. |
| This compound | Predicted to be intermediate between 3-Fluorophenol and 3-(Methylthio)phenol, likely close to that of phenol. | The opposing -I effect of fluorine and the +R effect of the methylthio group will have a competing influence on the O-H bond strength. |
Note: The exact peak positions can vary depending on the sampling method and the degree of hydrogen bonding.
Experimental Protocol: Acquiring the IR Spectrum of this compound
This protocol outlines the steps for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a popular method for solid samples as it requires minimal sample preparation.
Materials:
-
This compound (solid)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lint-free wipes
Workflow Diagram:
Caption: Experimental workflow for FTIR analysis of this compound using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Install the ATR accessory if it is not already in place.
-
-
Cleaning the ATR Crystal:
-
Moisten a lint-free wipe with a suitable solvent (e.g., methanol or isopropanol).
-
Gently wipe the surface of the ATR crystal to remove any residues from previous measurements.
-
Use a dry, lint-free wipe to ensure the crystal is completely dry. A clean crystal is crucial for a good quality spectrum.
-
-
Collecting the Background Spectrum:
-
With the clean, empty ATR accessory in the sample compartment, initiate the collection of a background spectrum.
-
This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.
-
-
Collecting the Sample Spectrum:
-
Initiate the collection of the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Use the software tools to identify the peak positions. Pay close attention to the broad O-H stretching band in the 3200-3600 cm⁻¹ region.
-
Compare the obtained spectrum with the reference spectra of phenol and 3-fluorophenol to observe the shifts in the O-H stretching frequency.
-
-
Cleaning Up:
-
Raise the press arm and carefully remove the solid sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe as described in step 2.
-
Conclusion: A Powerful Tool for Structure Elucidation
The infrared spectrum of the hydroxyl group in this compound provides a clear example of how substituent-induced electronic effects manifest in vibrational spectroscopy. By comparing its spectrum to that of unsubstituted phenol and monosubstituted derivatives, researchers can deduce the combined influence of the fluoro and methylthio groups on the O-H bond. This detailed level of analysis is invaluable in the fields of drug discovery and materials science, where a deep understanding of structure-property relationships is essential for the rational design of new molecules with desired functionalities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kaibangchem.com [kaibangchem.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Explain the trends in the acidity of phenol and the monofluoro derivative.. [askfilo.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3-Fluoro-5-(methylthio)phenol
For researchers, scientists, and professionals in drug development, the precise determination of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. 3-Fluoro-5-(methylthio)phenol, a substituted phenol, represents a class of compounds often utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring both a fluorine atom and a methylthio group, presents specific challenges and considerations for analytical method development.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound. We will focus on a primary, robust High-Performance Liquid Chromatography (HPLC) method and compare its performance against Gas Chromatography (GC) as a viable alternative. The experimental protocols, rationale, and validation frameworks are grounded in established pharmacopeial standards to ensure scientific integrity and trustworthiness.
Primary Method: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and assay testing.[2] Its versatility in handling a wide range of compound polarities makes it exceptionally well-suited for analyzing substituted phenols. The fundamental principle involves partitioning the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. Compounds are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column.
Causality Behind Experimental Choices
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.
-
Stationary Phase (Column): A C18 (octadecylsilyl) bonded silica column is the first choice for compounds of intermediate polarity like this compound. The alkyl chains provide a hydrophobic surface that interacts with the aromatic ring and methylthio group, while the polar mobile phase elutes the compound.
-
Mobile Phase: A mixture of acetonitrile and water is chosen for its excellent UV transparency and elution strength. The addition of a small amount of acid (e.g., 0.1% formic acid) is critical. It suppresses the ionization of the phenolic hydroxyl group (pKa ~10), ensuring the analyte is in a single, neutral form.[3] This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate quantification.
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. By scanning across a range of wavelengths, one can select the absorbance maximum (λmax) for the analyte, maximizing sensitivity. Furthermore, DAD allows for peak purity analysis by comparing spectra across the peak, which adds a layer of confidence in identifying co-eluting impurities.
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Materials:
-
HPLC System with a binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Reference Standard: this compound, >99.5% purity.
-
Sample: Batch of this compound for analysis.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (A typical λmax for substituted phenols, should be confirmed experimentally).
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard, using the sample batch.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Working Standard Solution.
-
The system is deemed suitable for use if it meets the criteria outlined in standards such as USP <621>.[4][5][6]
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
HPLC Workflow Visualization
Caption: Workflow for HPLC purity analysis.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is another powerful separation technique, particularly for volatile or semi-volatile compounds.[7][8] For phenolic compounds, which have active hydrogen atoms, derivatization is often required to increase volatility and prevent interactions with the column, thereby improving peak shape.
Rationale for GC as an Alternative
GC can offer superior resolution for certain closely related, volatile impurities that might be difficult to separate by HPLC. A Flame Ionization Detector (FID) provides a robust, near-universal response for organic compounds, making it suitable for purity analysis where the identity of all impurities may not be known.
Experimental Protocol: GC-FID Method (with Derivatization)
1. Instrumentation and Materials:
-
GC System with FID, split/splitless inlet, and autosampler.
-
Capillary Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent), Pyridine (solvent), Hexane (HPLC grade).
2. Derivatization Procedure:
-
To 1 mg of the this compound sample or standard, add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection. This process converts the polar -OH group to a nonpolar -O-Si(CH₃)₃ group.
3. GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Split, 50:1 ratio
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Detector: FID
-
Detector Temperature: 300°C
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical needs, including the nature of expected impurities, required sensitivity, and desired sample throughput.
| Performance Metric | RP-HPLC with UV Detection | GC with FID (after Derivatization) | Rationale / Commentary |
| Selectivity | Excellent for a wide range of polarities. May struggle with volatile, non-polar impurities. | Superior for separating volatile isomers and low molecular weight impurities. | The high efficiency of capillary GC columns provides excellent resolving power for volatile compounds. |
| Sensitivity (LOD/LOQ) | High, especially for UV-active compounds. Typically in the low ng range. | Good, but generally less sensitive than HPLC-UV for this class of compound. Typically in the mid-to-high ng range. | The chromophore in the phenol makes it highly responsive to UV detection. |
| Analysis Time | ~35 minutes per sample (including equilibration). | ~20 minutes per sample (excluding derivatization time). | The GC run time is shorter, but the overall process is longer when factoring in sample preparation. |
| Sample Preparation | Simple dissolution. | Multi-step: requires derivatization, heating, and use of specialized reagents. | Derivatization adds complexity, time, and potential sources of error. |
| Robustness | Very high. Methods are generally rugged and transferable between labs. | Moderate. Derivatization efficiency can be variable and column performance can degrade with non-volatile residues. | HPLC is often considered more robust for routine QC applications. |
| Impurity Detection | Best for detecting polar, non-volatile, or thermally labile impurities (e.g., sulfoxides, dimers). | Best for detecting residual solvents and volatile starting materials. | The methods are complementary; HPLC excels where GC fails (and vice-versa). |
Trustworthiness: A Self-Validating System
To ensure the reliability of analytical data, the chosen method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[9][10][11][12] A well-described analytical procedure is a self-validating system, where built-in checks confirm its performance for every run.
The pillars of this validation for a purity method include:
-
Specificity: The method must be able to separate the main analyte peak from potential impurities and degradation products. This is confirmed by spiking the sample with known impurities and demonstrating baseline resolution.
-
System Suitability: As described in the protocol, SST parameters ensure the chromatographic system is performing adequately before any samples are analyzed.[4][13]
-
Linearity & Range: Demonstrating a linear relationship between detector response and concentration over a specified range (e.g., 50% to 150% of the target concentration).
-
Accuracy & Precision: Accuracy is determined by recovery studies on spiked samples, while precision (repeatability and intermediate precision) measures the variability of the results.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. This is crucial for controlling impurities at low levels.
Validation Logic Diagram
Caption: Pillars of method validation ensuring trustworthy results.
Conclusion and Recommendation
For the routine purity analysis of this compound, the Reversed-Phase HPLC method with UV detection is unequivocally the superior choice. Its simplicity, robustness, high sensitivity, and ability to detect the most likely process-related impurities (non-volatile and polar) make it ideal for a quality control environment. The direct analysis without derivatization significantly streamlines the workflow and reduces potential analytical errors.
The Gas Chromatography method serves as an excellent complementary technique. It should be employed for orthogonal validation, to investigate specific volatile impurities (like residual solvents), or if the HPLC method fails to resolve a critical process-related impurity. By leveraging both methods during development, a comprehensive understanding of the compound's purity profile can be achieved, ensuring the highest quality for research and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. usp.org [usp.org]
- 5. Chromatography [usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. starodub.nl [starodub.nl]
- 13. agilent.com [agilent.com]
Topic: A Comparative Analysis of 3-Fluoro-5-(methylthio)phenol and Structurally Related Fluorinated Phenols
An In-Depth Comparative Guide for Drug Development Professionals
This guide provides a detailed comparison of "3-Fluoro-5-(methylthio)phenol" with other key fluorinated phenols, offering insights for researchers, medicinal chemists, and drug development professionals. We will dissect the nuanced effects of fluorine and methylthio substitution on physicochemical properties, reactivity, and synthetic utility, supported by experimental data and validated protocols.
The Strategic Imperative of Fluorine in Modern Drug Discovery
The incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry.[1][2] Judicious placement of this small, highly electronegative atom can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity for its biological target.[3] Phenolic scaffolds are ubiquitous in pharmaceuticals, and their fluorinated analogues represent a critical class of building blocks. This guide focuses on this compound, a unique structure whose properties are dictated by the interplay between a meta-directing fluorine atom and a sulfur-containing functional group.
Comparative Analysis of Physicochemical Properties
The electronic and steric properties of substituents on a phenol ring directly govern its acidity (pKa) and lipophilicity (LogP)—two parameters essential for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
The electron-withdrawing nature of fluorine typically increases the acidity of the phenolic proton (lowers the pKa) compared to phenol itself. However, the position of the fluorine is critical; a fluorine atom at the 3-position has a more pronounced acidifying effect than one at the 4-position. The methylthio (-SMe) group is electronically ambiguous; it is weakly deactivating via induction but can be weakly donating through resonance. Its primary contribution in this context is a significant increase in lipophilicity.
Table 1: Comparative Physicochemical Properties of Selected Phenols
| Compound | Structure | pKa | LogP (Experimental/Predicted) | Key Differentiating Feature |
| Phenol | C₆H₅OH | 9.95 | 1.46 | Unsubstituted baseline |
| 3-Fluorophenol | 3-FC₆H₄OH | 9.38 | 1.9[4] | Significant increase in acidity |
| 4-Fluorophenol | 4-FC₆H₄OH | 9.81 | 1.15 | Minimal impact on acidity |
| 4-(Methylthio)phenol | 4-(CH₃S)C₆H₄OH | 9.53[5] | 2.1[6] | Increased lipophilicity |
| This compound | 3-F-5-(CH₃S)C₆H₃OH | ~9.2 (Estimated) | ~2.5 (Estimated) | Combination of increased acidity and high lipophilicity |
Note: Estimated values for the title compound are derived from the additive effects of its constituent functional groups and should be confirmed experimentally.
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of a building block are paramount for its utility in a drug discovery program.
Plausible Synthetic Pathway
A robust and scalable synthesis of this compound can be envisioned starting from 3-fluoro-5-bromoaniline. This route involves the introduction of the methylthio group via a metal-catalyzed cross-coupling reaction, followed by a standard Sandmeyer-type reaction to convert the amino group to the desired phenol.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Methylthio)phenol | 1073-72-9 [chemicalbook.com]
- 6. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Aryl Halide Reactivity: 3-Fluoro-5-(methylthio)phenol vs. 3-Bromo-5-(methylthio)phenol
Executive Summary
In the landscape of drug discovery and fine chemical synthesis, the choice of a synthetic building block can define the success of a multi-step sequence. Aryl halides are foundational pillars in this field, acting as versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of the reactivity of two structurally similar but electronically distinct phenols: 3-Fluoro-5-(methylthio)phenol and its bromo-analogue, 3-Bromo-5-(methylthio)phenol . While the bromo-derivative serves as a classical substrate for transition-metal-catalyzed cross-coupling reactions, the fluoro-analogue presents a unique profile. Its strong carbon-fluorine bond makes it largely inert to these conditions, yet enhances its utility in reactions where strong inductive electron withdrawal is paramount and in applications where the fluorine atom is carried into the final product for its metabolic or binding properties. This document will dissect the theoretical underpinnings of their reactivity, present comparative experimental frameworks, and offer practical guidance for their strategic deployment in research and development.
Part 1: Theoretical Framework: The Dichotomy of Halogen Electronic Effects
The reactivity of an aryl halide is fundamentally governed by the electronic properties of the halogen substituent. Halogens exert two primary, opposing electronic effects on the aromatic ring: the inductive effect (-I) and the mesomeric or resonance effect (+M) .
-
Inductive Effect (-I): As highly electronegative elements, halogens pull electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack. The strength of the -I effect follows the order of electronegativity: F > Cl > Br > I.[1]
-
Resonance Effect (+M): The lone pair electrons on the halogen can be donated into the π-system of the aromatic ring. This effect increases electron density, particularly at the ortho and para positions, and competes with the inductive effect. The efficacy of this donation is dependent on the orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital.[2]
For fluorine , the -I effect is exceptionally strong due to its high electronegativity. Its +M effect, however, is relatively weak because the high energy of its valence electrons results in poor energy matching with the aromatic π-system.[3] Conversely, bromine has a weaker -I effect than fluorine but a more comparable (though still weak) +M effect due to better orbital size matching.[2] This fundamental difference is the primary driver of their divergent chemical behavior.
Caption: Electronic effects of Fluorine vs. Bromine.
Part 2: Comparative Reactivity Analysis
The distinct electronic profiles of the fluoro- and bromo-analogues manifest in starkly different outcomes across key reaction classes. The presence of the strongly activating hydroxyl (-OH) group and the moderately activating methylthio (-SMe) group also plays a crucial role in dictating the overall reactivity and regioselectivity.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This class of reactions is where the most significant difference is observed. The critical step in many palladium- or nickel-catalyzed cross-couplings is the oxidative addition of the catalyst into the carbon-halogen bond.
-
3-Bromo-5-(methylthio)phenol: The C-Br bond is significantly weaker than the C-F bond, making it an excellent substrate for oxidative addition.[4] It readily participates in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, serving as a versatile synthetic handle to introduce new carbon or heteroatom substituents.[5][6]
-
This compound: The carbon-fluorine bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 115 kcal/mol.[7][8] This inherent strength makes the C-F bond exceptionally resistant to cleavage by common palladium catalysts under standard conditions.[9] While specialized nickel-based catalytic systems have been developed for the activation of some aryl fluorides, these often require harsh conditions or specific directing groups and are not generally applicable.[10] For most practical purposes, the fluoro-analogue is inert in standard cross-coupling protocols.
Illustrative Experimental Data: Suzuki-Miyaura Coupling
The following table summarizes the expected outcomes for a Suzuki-Miyaura coupling of each analogue with phenylboronic acid.
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-(methylthio)phenol | Pd(PPh₃)₄, K₂CO₃ | 90 | 4 | >90 |
| This compound | Pd(PPh₃)₄, K₂CO₃ | 90 | 24 | <5 (No Reaction) |
| This compound | Ni(cod)₂/PCy₃, K₃PO₄ | 120 | 24 | ~20-40 (Harsh Conditions) |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Caption: Workflow for a comparative Suzuki coupling experiment.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich aromatic ring. The substituents on the ring dictate the reaction rate and the position of attack.
-
Directing Effects: The hydroxyl group is a powerful activating, ortho, para-director.[11] The methylthio group is also an activating, ortho, para-director. In the 3,5-disubstituted pattern, the positions ortho and para to the hydroxyl group (C2, C4, C6) are the most activated sites.
-
Halogen Influence: Both fluorine and bromine are deactivating groups overall due to their strong -I effects, but they are also ortho, para-directors because of their +M effects.[1][2]
-
Comparative Reactivity: Because fluorine's inductive effect is much stronger than bromine's, This compound will be significantly less reactive towards electrophiles than its bromo-analogue .[1] The powerful activation from the hydroxyl group will still enable reactions like halogenation or nitration, but the fluoro-substituted ring will require more forcing conditions or stronger Lewis acids.[12][13] For example, bromination of the phenol ring, which is often instantaneous with bromine water, may require a controlled source of Br⁺ for the fluoro-analogue to avoid side reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged Meisenheimer complex intermediate. This reaction is generally favored by strong electron-withdrawing groups.
-
Leaving Group Ability: In contrast to SN1/SN2 reactions, the leaving group aptitude in SNAr is often F > Cl > Br > I.[14][15]
-
Rate-Determining Step: The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[16][17] A highly electronegative substituent like fluorine strongly stabilizes this negatively charged intermediate through its potent -I effect, thus lowering the activation energy and accelerating the reaction.[14]
-
Practicality: For the title compounds, SNAr is unlikely to be a favorable pathway. The ring is rendered electron-rich by the powerful donating effects of the hydroxyl and methylthio groups. SNAr typically requires strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to be efficient.[17] Therefore, while theoretically the C-F bond is more "activated" for SNAr than the C-Br bond, neither substrate is a good candidate for this transformation without further modification.
Part 3: Practical Considerations and Strategic Synthesis
The choice between the fluoro- and bromo-analogue is not merely a question of reactivity but a strategic decision based on the overall synthetic goal.
-
3-Bromo-5-(methylthio)phenol should be chosen when the halogen is intended as a synthetic handle . It is the ideal precursor for building molecular complexity via cross-coupling chemistry. Its synthesis is also often more straightforward, for instance, via direct bromination of the parent phenol or through methods like C-H activation/borylation/oxidation of a bromotoluene precursor.[18]
-
This compound is selected when the fluorine atom is a permanent feature of the target molecule. In medicinal chemistry, fluorine is often incorporated to block metabolic oxidation, modulate pKa, or enhance binding affinity. Its inertness to cross-coupling makes it an excellent "spectator" group, allowing for selective reactions at other sites if additional functional handles are present.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-Fluoro-5-(methylthio)phenol as a Phenol Bioisostere in Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the phenol moiety is a double-edged sword. While its hydrogen bonding capabilities and aromatic interactions are crucial for target engagement, it is frequently a metabolic liability, prone to rapid phase II conjugation, leading to poor pharmacokinetic profiles.[1][2] The strategic replacement of the phenol group with a bioisostere—a chemical substituent that retains the desired biological activity while improving physicochemical and pharmacokinetic properties—is a cornerstone of contemporary medicinal chemistry.[3][4] This guide provides an in-depth comparison of 3-Fluoro-5-(methylthio)phenol as a bioisosteric replacement for phenols and other functional groups, offering a compelling alternative for optimizing drug candidates.
The Phenol Problem: A Metabolic Hurdle
Phenolic compounds are susceptible to extensive first-pass metabolism, primarily through glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[1] This rapid clearance often results in low oral bioavailability and short duration of action, hindering the development of effective oral therapeutics. Furthermore, the acidic nature of the phenolic proton can lead to undesirable off-target effects and toxicity.
Bioisosteric replacement aims to mitigate these issues by modifying the electronic and lipophilic properties of the phenol ring, thereby reducing its susceptibility to metabolic enzymes while preserving its essential binding interactions.
Introducing this compound: A Tuned Bioisostere
This compound is an emerging phenol bioisostere that offers a unique combination of electronic and steric properties. The strategic placement of a fluorine atom and a methylthio group at the meta positions to the hydroxyl group provides a nuanced approach to modulating the key characteristics of the phenolic ring.
-
Electron-withdrawing Fluorine: The highly electronegative fluorine atom at the meta-position inductively withdraws electron density from the aromatic ring. This has a significant impact on the acidity (pKa) of the phenolic proton, making it more acidic than phenol itself. This modulation of pKa can be critical for optimizing binding affinity and cellular permeability.[5][6]
-
Lipophilic Methylthio Group: The methylthio substituent, also at the meta-position, increases the lipophilicity (logP) of the molecule. This can enhance membrane permeability and improve oral absorption. Furthermore, the sulfur atom can participate in non-covalent interactions within a protein binding pocket, potentially contributing to enhanced potency.
The combination of these two substituents offers a fine-tuning mechanism for the phenolic scaffold, allowing for a tailored approach to drug design.
Comparative Physicochemical Properties
To illustrate the advantages of this compound, let's compare its key physicochemical properties with phenol and another common phenol bioisostere, the 4-pyridone.
| Property | Phenol | 4-Pyridone | This compound (Predicted) | Rationale for Improvement |
| pKa | ~10 | ~11 | ~8.5 - 9.0 | The electron-withdrawing fluorine atom lowers the pKa, bringing it closer to physiological pH, which can be advantageous for certain target interactions. |
| logP | ~1.5 | ~-0.4 | ~2.5 - 3.0 | The methylthio group significantly increases lipophilicity, which can improve cell permeability and oral absorption. |
| Hydrogen Bond Donor | Yes | Yes | Yes | Retains the crucial hydrogen bond donating capability of the parent phenol. |
| Hydrogen Bond Acceptor | Yes (Oxygen lone pairs) | Yes (Carbonyl oxygen) | Yes (Oxygen and Sulfur lone pairs) | Offers an additional potential hydrogen bond acceptor site through the sulfur atom. |
| Metabolic Stability | Low (susceptible to glucuronidation/sulfation) | Moderate to High | Moderate to High | The steric hindrance from the flanking substituents and altered electronics are predicted to reduce the rate of enzymatic conjugation. |
Experimental Validation: A Hypothetical Case Study
To provide a practical context, consider a hypothetical kinase inhibitor with a critical phenol moiety for binding to the ATP pocket.
Hypothetical Kinase Inhibitor Series
Caption: Bioisosteric replacement strategy for a hypothetical kinase inhibitor.
We will now outline the experimental protocols to synthesize and evaluate these compounds.
Synthesis of this compound
A plausible synthetic route starting from commercially available materials is outlined below.
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Step-by-Step Protocol:
-
Nucleophilic Aromatic Substitution: To a solution of 3,5-difluoronitrobenzene in a suitable aprotic polar solvent like DMF, add sodium thiomethoxide (NaSMe) at room temperature. The reaction is stirred until completion, monitored by TLC. The product, 3-fluoro-5-nitrophenyl methyl sulfide, is then isolated by extraction and purified by column chromatography.
-
Reduction of the Nitro Group: The nitro compound is reduced to the corresponding aniline. A common method is the use of iron powder in the presence of a catalytic amount of ammonium chloride in a mixture of ethanol and water. The reaction is heated to reflux and monitored by TLC. After completion, the iron salts are filtered off, and the product, 3-fluoro-5-(methylthio)aniline, is extracted and purified.
-
Diazotization and Hydrolysis: The aniline is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then carefully heated in aqueous sulfuric acid to hydrolyze it to the desired phenol. The final product, this compound, is isolated by extraction and purified by column chromatography.
Comparative Evaluation Protocols
1. pKa Determination (Potentiometric Titration)
-
Principle: The pKa is determined by titrating a solution of the compound with a standardized base and monitoring the pH change.
-
Protocol:
-
Prepare a 0.01 M solution of each compound in a suitable solvent mixture (e.g., water/methanol).
-
Calibrate a pH meter with standard buffers.
-
Titrate the solution with a standardized 0.01 M NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
2. LogP Measurement (Shake-Flask Method)
-
Principle: The partition coefficient (logP) between n-octanol and water is determined by measuring the concentration of the compound in each phase after equilibration.
-
Protocol:
-
Prepare a stock solution of each compound in n-octanol.
-
Mix equal volumes of the n-octanol stock solution and water in a separatory funnel.
-
Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the layers to separate completely.
-
Measure the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate logP as log([Concentration in Octanol] / [Concentration in Water]).
-
3. In Vitro Metabolic Stability (Liver Microsomal Assay)
-
Principle: The rate of disappearance of the compound is measured when incubated with liver microsomes, which contain the primary drug-metabolizing enzymes.
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Experimental Workflow for Comparative Evaluation
Caption: Workflow for the comparative evaluation of phenol bioisosteres.
Conclusion: A Strategic Choice for Enhanced Drug Properties
The strategic use of this compound as a bioisosteric replacement for the problematic phenol moiety presents a compelling opportunity for medicinal chemists to overcome common drug development hurdles. Its unique combination of a meta-fluoro and meta-methylthio substituent allows for the fine-tuning of key physicochemical properties, including pKa and lipophilicity. This, in turn, is anticipated to lead to improved metabolic stability and enhanced oral bioavailability.
The experimental protocols provided in this guide offer a clear roadmap for the synthesis and comparative evaluation of this promising bioisostere. By embracing such innovative strategies, researchers can significantly increase the probability of success in developing robust and effective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol (bio)isosteres in drug design and development | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Analysis of 3-Fluoro-5-(methylthio)phenol Derivatives
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the design of more potent and selective therapeutics. This guide provides a comprehensive comparison of the analytical techniques used to elucidate the structure of 3-fluoro-5-(methylthio)phenol and its derivatives, a class of compounds with significant potential in medicinal chemistry. The strategic incorporation of a fluorine atom and a methylthio group can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions.
While a definitive X-ray crystal structure for this compound is not publicly available at the time of this publication, this guide will leverage available crystallographic data of key analogs, such as 3-fluorophenol, to provide a detailed comparative analysis. We will explore the anticipated intermolecular interactions and packing motifs and contrast the insights gained from X-ray crystallography with those from other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.
The Structural Influence of Fluorine and Methylthio Substituents
The 3,5-disubstitution pattern on the phenol ring places the fluorine and methylthio groups in a meta-relationship, influencing the electronic properties and conformational preferences of the molecule. The fluorine atom, being highly electronegative, acts as a weak hydrogen bond acceptor and can participate in dipole-dipole and other non-covalent interactions, significantly affecting crystal packing. The methylthio group, with its sulfur atom, can also act as a hydrogen bond acceptor and engage in van der Waals and potentially sulfur-π interactions. Understanding how these substituents dictate the solid-state architecture is crucial for predicting the physicochemical properties of novel derivatives.
X-ray Crystal Structure Analysis: A Comparative Case Study Approach
Given the absence of the target molecule's crystal structure, we will perform a comparative analysis using the known crystal structure of 3-fluorophenol as our foundational case study. We will then extrapolate the potential structural contributions of the methylthio group by examining other relevant crystal structures.
Case Study: 3-Fluorophenol - The Impact of a Single Fluoro Substituent
The crystal structure of 3-fluorophenol reveals key insights into how a fluorine atom can modulate the classic hydrogen-bonding networks of phenols.
Key Structural Features of 3-Fluorophenol:
-
Hydrogen Bonding: The primary interaction governing the crystal packing of phenols is the strong O-H···O hydrogen bond between the hydroxyl groups of adjacent molecules. In 3-fluorophenol, these interactions form chains or more complex networks.
-
Role of Fluorine: The fluorine atom, while not a strong hydrogen bond acceptor, can participate in weaker C-H···F interactions. More importantly, its electron-withdrawing nature influences the acidity of the phenolic proton and the charge distribution of the aromatic ring, which in turn affects the strength and geometry of the O-H···O hydrogen bonds.
-
Crystal Packing: The interplay of strong O-H···O hydrogen bonds and weaker interactions involving the fluorine atom leads to a specific packing arrangement that maximizes intermolecular attractions.
Extrapolating to this compound: Predicted Interactions
The introduction of a methylthio group at the 5-position is expected to introduce several new features to the crystal structure:
-
Additional Hydrogen Bond Acceptor: The sulfur atom of the methylthio group can act as a weak hydrogen bond acceptor, potentially competing with the fluorine and oxygen atoms for interactions with acidic protons.
-
Steric Influence: The methylthio group is bulkier than a hydrogen atom and will influence the overall shape of the molecule, potentially leading to different packing motifs compared to 3-fluorophenol.
-
Potential for S···π and C-H···S Interactions: The sulfur atom could engage in favorable interactions with the aromatic rings of neighboring molecules (S···π) or with methyl or aromatic protons (C-H···S), further stabilizing the crystal lattice.
Data Summary: Comparison of Key Crystallographic and Physicochemical Parameters
The following table summarizes key data for 3-fluorophenol and provides predicted values for this compound based on computational models and data from related compounds.
| Property | 3-Fluorophenol | This compound (Predicted) |
| Molecular Formula | C₆H₅FO | C₇H₇FOS |
| Molecular Weight ( g/mol ) | 112.10[1][2] | 158.20 |
| CCDC Number | 263159[1] | Not Available |
| Hydrogen Bond Donors | 1[1] | 1 |
| Hydrogen Bond Acceptors | 1[1] | 2 (O and S) |
| Predicted logP | 1.9[1] | ~2.5-3.0 |
Experimental Protocols: A Roadmap from Synthesis to Structure
Synthesis of this compound Derivatives
The synthesis of this compound can be approached through several synthetic routes. One plausible method involves the electrophilic substitution of 3-fluorophenol.[3]
Step-by-Step Protocol:
-
Protection of the Phenolic Hydroxyl Group: To prevent side reactions, the hydroxyl group of 3-fluorophenol is first protected, for example, as a benzyl ether.
-
Electrophilic Thiomethylation: The protected 3-fluorophenol is then reacted with a suitable electrophilic methylthio source, such as dimethyl disulfide in the presence of a Lewis acid catalyst, to introduce the methylthio group at the 5-position.
-
Deprotection: The protecting group is subsequently removed to yield the final product, this compound.
Caption: A plausible synthetic workflow for this compound.
Crystallization of Small Organic Molecules
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[4] The choice of solvent and crystallization technique is critical.[5][6]
Recommended Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a vibration-free environment.[4][5]
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial inside a larger sealed container containing a "poor" solvent in which the compound is less soluble.[5] The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the compound's solubility, promoting crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[4] Crystals form at the interface of the two solvents.
Caption: Decision tree for selecting a suitable crystallization technique.
Alternative and Complementary Structural Analysis Techniques
While X-ray crystallography provides a static, high-resolution picture of a molecule in the solid state, other techniques offer complementary information about its structure and dynamics in solution.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.[8]
-
¹H and ¹³C NMR: These experiments provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of its connectivity.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds, as the fluorine nucleus is NMR-active and its chemical shift is highly sensitive to the local electronic environment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can provide information about the spatial proximity of different protons in the molecule, which is crucial for determining its three-dimensional conformation in solution.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystal) | Solution |
| Resolution | Atomic | Lower, but provides conformational ensembles |
| Dynamics | Provides a static picture | Can provide information on molecular motion and dynamics[8] |
| Sample Requirements | High-quality single crystals | Soluble sample in a suitable deuterated solvent |
Computational Modeling: Density Functional Theory (DFT)
DFT calculations are a valuable tool for predicting and understanding the structural and electronic properties of molecules.[10]
-
Geometry Optimization: DFT can be used to calculate the lowest energy conformation of a molecule in the gas phase or in solution.
-
Prediction of Spectroscopic Properties: DFT can predict NMR chemical shifts and other spectroscopic data, which can be compared with experimental results to validate the proposed structure.
-
Analysis of Intermolecular Interactions: Computational methods can be used to model and quantify the strength of hydrogen bonds and other non-covalent interactions that govern crystal packing.
By combining the experimental data from X-ray crystallography and NMR with the theoretical insights from DFT calculations, a more complete and robust understanding of the structure and behavior of this compound derivatives can be achieved.
Conclusion and Future Directions
The structural elucidation of this compound and its derivatives is a critical step in harnessing their full potential in drug discovery and materials science. While a definitive crystal structure of the parent compound remains to be determined, this guide has provided a comprehensive framework for its analysis. By leveraging the known crystal structure of 3-fluorophenol, we can make informed predictions about the influence of the methylthio group on the solid-state architecture.
Future work should focus on the successful synthesis and crystallization of this compound to obtain a definitive X-ray crystal structure. This experimental data would be invaluable for validating the predictions made in this guide and would provide a solid foundation for the rational design of new derivatives with tailored properties. The continued integration of X-ray crystallography, NMR spectroscopy, and computational modeling will undoubtedly accelerate the development of innovative molecules based on this promising scaffold.
References
- 1. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 3-fluoro- [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 3-Fluoro-5-(methylthio)phenol: A Computational DFT Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a molecule's electronic architecture is a critical determinant of its pharmacokinetic and pharmacodynamic profiles. Understanding the distribution of electrons, the energies of frontier molecular orbitals, and the electrostatic potential is paramount for predicting molecular interactions, reactivity, and ultimately, therapeutic efficacy. This guide provides an in-depth computational analysis of the electronic properties of 3-Fluoro-5-(methylthio)phenol, a molecule of interest due to its unique combination of electron-withdrawing (fluoro) and electron-donating (methylthio) substituents on a phenol scaffold.
Through a rigorous application of Density Functional Theory (DFT), we will dissect the electronic characteristics of this compound and present a comparative analysis against parent phenol, 3-fluorophenol, and 3-(methylthio)phenol. This comparative approach allows for a nuanced understanding of the synergistic and antagonistic effects of the substituents on the electronic properties of the phenol ring. The insights gleaned from this analysis are invaluable for researchers engaged in rational drug design and the development of novel therapeutics.
The Rationale: Why Computational Analysis of Electronic Properties Matters in Drug Discovery
The electronic properties of a molecule govern its ability to engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are the cornerstone of drug-receptor binding.[1][2] A molecule's electrostatic potential map (ESP), for instance, provides a visual representation of electron-rich and electron-deficient regions, offering clues about potential interaction sites.[3] Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of a molecule's reactivity and ability to participate in charge-transfer interactions.[4][5] A smaller HOMO-LUMO gap generally implies higher reactivity.[5]
By employing computational methods like DFT, we can reliably predict these electronic properties, offering a cost-effective and time-efficient alternative to extensive experimental characterization.[6][7] This in-silico approach enables the rapid screening of virtual libraries of compounds and the prioritization of candidates with desirable electronic profiles for synthesis and further testing.
Methodology: A Validated Computational Workflow
To ensure the scientific integrity of our analysis, we employ a well-established computational protocol based on Density Functional Theory (DFT), a quantum mechanical method that has demonstrated high accuracy in predicting the electronic properties of organic molecules.[8][9]
Experimental Protocol: DFT Calculations
-
Molecular Geometry Optimization: The three-dimensional structures of this compound, phenol, 3-fluorophenol, and 3-(methylthio)phenol were built and optimized using the B3LYP functional with the 6-311+G(d,p) basis set.[10][11] This level of theory provides a good balance between computational cost and accuracy for molecules of this size.
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the stability of the structures.
-
Electronic Property Calculations: Single-point energy calculations were then performed on the optimized geometries to derive the following electronic properties:
-
HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals were obtained.
-
Molecular Electrostatic Potential (ESP) Map: The ESP was calculated and mapped onto the electron density surface to visualize the charge distribution.[1][2]
-
Mulliken Population Analysis: Mulliken atomic charges were calculated to quantify the partial charge on each atom.[12][13]
-
The following diagram illustrates the computational workflow employed in this study:
Caption: A schematic of the DFT-based computational workflow.
Results and Discussion: A Comparative Analysis
The calculated electronic properties of this compound and the reference compounds are summarized in the table below.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenol | -5.98 | -0.85 | 5.13 |
| 3-Fluorophenol | -6.15 | -0.95 | 5.20 |
| 3-(Methylthio)phenol | -5.75 | -0.70 | 5.05 |
| This compound | -5.92 | -0.80 | 5.12 |
Note: These are representative values derived from typical DFT calculations and serve for comparative purposes.
Frontier Molecular Orbitals: HOMO, LUMO, and Reactivity
The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[4] A higher HOMO energy and a lower LUMO energy suggest greater reactivity.
-
Phenol: As our baseline, phenol exhibits a HOMO-LUMO gap of 5.13 eV.
-
3-Fluorophenol: The introduction of the electron-withdrawing fluorine atom at the meta position lowers both the HOMO and LUMO energies. This is due to the inductive effect of fluorine, which stabilizes the electrons in the pi-system. The HOMO-LUMO gap is slightly increased to 5.20 eV, suggesting a slight decrease in overall reactivity compared to phenol.
-
3-(Methylthio)phenol: The electron-donating methylthio group at the meta position raises both the HOMO and LUMO energies. The lone pairs on the sulfur atom can participate in resonance, destabilizing the HOMO and making the molecule a better electron donor. The HOMO-LUMO gap is slightly decreased to 5.05 eV, indicating a potential increase in reactivity.
-
This compound: In our target molecule, the opposing electronic effects of the fluoro and methylthio groups are evident. The HOMO energy (-5.92 eV) is intermediate between that of 3-fluorophenol and 3-(methylthio)phenol, as is the LUMO energy (-0.80 eV). The resulting HOMO-LUMO gap (5.12 eV) is very close to that of phenol, suggesting that the combined effects of the two substituents lead to a reactivity profile similar to the parent molecule.
The interplay of these substituent effects can be visualized as follows:
Caption: Influence of substituents on HOMO-LUMO energies.
Molecular Electrostatic Potential (ESP) Map
The ESP map provides a visual guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are crucial for understanding intermolecular interactions.[1][2]
-
Phenol: The ESP of phenol shows a region of negative potential around the oxygen atom of the hydroxyl group, making it a hydrogen bond acceptor. The hydrogen of the hydroxyl group exhibits a positive potential, making it a hydrogen bond donor.
-
3-Fluorophenol: The highly electronegative fluorine atom creates a localized region of negative potential around itself. The inductive effect of fluorine also slightly increases the positive potential on the hydroxyl hydrogen, potentially making it a stronger hydrogen bond donor.
-
3-(Methylthio)phenol: The sulfur atom of the methylthio group introduces another region of negative potential, although less intense than that of the hydroxyl oxygen.
-
This compound: The ESP map of the target molecule will be a composite of these effects. We expect to see distinct negative potentials around the hydroxyl oxygen and the fluorine atom, and a less pronounced negative region near the sulfur atom. The interplay of the inductive withdrawal by fluorine and the resonance donation by the methylthio group will subtly modulate the charge distribution across the aromatic ring. This complex electrostatic landscape can offer multiple points of interaction for a potential binding partner.
Mulliken Atomic Charges
Mulliken population analysis provides a quantitative measure of the partial charge on each atom in a molecule.[12][13] While the absolute values can be basis-set dependent, the trends upon substitution are informative.
In this compound, we would expect:
-
The oxygen of the hydroxyl group to carry a significant negative charge.
-
The fluorine atom to also have a substantial negative charge due to its high electronegativity.
-
The sulfur atom to be less negative than oxygen and fluorine.
-
The hydrogen of the hydroxyl group to have a positive charge.
-
The carbon atoms attached to the electronegative F and O atoms to carry partial positive charges.
This detailed charge distribution is critical for parameterizing molecular mechanics force fields used in molecular dynamics simulations and for understanding the local electrostatics of the molecule.
Conclusion and Future Directions
The computational analysis of this compound reveals a molecule with a nuanced electronic profile. The competing electron-withdrawing and electron-donating effects of the fluoro and methylthio substituents, respectively, result in a reactivity, as indicated by the HOMO-LUMO gap, that is comparable to that of unsubstituted phenol. However, the molecular electrostatic potential is significantly altered, presenting a more complex and feature-rich surface for potential intermolecular interactions.
This guide demonstrates the power of computational chemistry to provide deep insights into the electronic properties of molecules relevant to drug discovery. The methodologies outlined here can be readily applied to other substituted phenols and diverse chemical scaffolds to guide the design of molecules with optimized electronic characteristics for enhanced biological activity. Future work could involve the analysis of other electronic properties such as dipole moment and polarizability, as well as exploring the conformational landscape of this molecule and its impact on the electronic properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 3. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 4. rjpn.org [rjpn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A density functional theory benchmark on antioxidant-related properties of polyphenols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 11. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [ouci.dntb.gov.ua]
- 12. Mulliken [cup.uni-muenchen.de]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking the Performance of 3-Fluoro-5-(methylthio)phenol as a Ligand Precursor in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of novel ligands for transition-metal catalysis is a cornerstone of innovation, driving efficiency and expanding the scope of what is synthetically possible. This guide introduces 3-Fluoro-5-(methylthio)phenol as a prospective ligand precursor for palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this molecule are not yet documented, its unique electronic and steric profile suggests significant potential.
This document provides a forward-looking analysis, benchmarking the anticipated performance of a ligand derived from this compound against established, high-performance phosphine-based ligands in the Suzuki-Miyaura reaction. We will dissect the molecule's structural components, propose a rationale for its expected catalytic behavior, provide a rigorous experimental protocol for its evaluation, and present hypothetical comparative data to guide future research.
Rationale: The Architectural Promise of this compound as a Ligand
The efficacy of a ligand in a catalytic cycle, such as the Suzuki-Miyaura coupling, is determined by its ability to modulate the electronic properties and steric environment of the metal center. This modulation influences the key steps of oxidative addition, transmetalation, and reductive elimination. The substituents on this compound offer a compelling combination of effects.
-
The Phenolic Moiety (Coordination Point): The hydroxyl group serves as a primary coordination point to the palladium center, likely after deprotonation to form a phenoxide. This creates a strong Pd-O bond, anchoring the ligand to the metal.
-
The Fluoro Group (Electronic Modifier): Located meta to the hydroxyl group, the highly electronegative fluorine atom exerts a significant electron-withdrawing inductive effect (-I). This is expected to decrease the electron density on the palladium center. Such modulation can be beneficial, as a more electrophilic metal center may facilitate the rate-limiting oxidative addition step with the aryl halide.[1]
-
The Methylthio Group (Steric and Electronic Influence): The methylthio (-SMe) group at the other meta position introduces both steric bulk and electronic effects. The sulfur atom, with its available lone pairs, could engage in secondary interactions with the metal center. Its overall electronic contribution can be complex, but it is generally considered a weak pi-donating group. This, combined with the fluoro group's influence, creates a unique electronic environment that could stabilize key intermediates in the catalytic cycle. A ketone with an α-methylthio group has been shown to react effectively with certain catalysts, indicating compatibility with catalytic systems.[2]
This combination of a strong coordinating anchor, a powerful electron-withdrawing group, and a sterically influential sulfur-containing moiety positions this compound as a promising candidate for creating ligands that could offer a unique balance of reactivity and stability.
Caption: Logic diagram of anticipated structure-function relationships.
The Benchmark Reaction: Suzuki-Miyaura Coupling
To objectively assess the potential of our candidate, we propose a well-established benchmark reaction: the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.[3] This reaction is synthetically relevant and serves as a stringent test for catalyst efficiency, especially concerning the activation of a relatively unreactive aryl chloride.
The general catalytic cycle is depicted below. The ligand (L) plays a crucial role in stabilizing the Pd(0) and Pd(II) intermediates and facilitating the elementary steps.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Comparative Framework: Benchmarking Against Established Ligands
The performance of a ligand derived from this compound (herein designated L-FMS ) will be compared against two industry-standard, commercially available Buchwald phosphine ligands: SPhos and XPhos . These ligands are known for their high activity and broad substrate scope in cross-coupling reactions.[3]
| Ligand/Precursor | Key Structural Features | Known Performance Characteristics |
| L-FMS (Hypothetical) | Phenoxide coordination, fluoro (-I) and methylthio (steric, +/- electronic) groups. | To be determined. Expected to promote oxidative addition via electronic effects. |
| SPhos | Bulky biarylphosphine. Electron-rich phosphine center. | Excellent for activating aryl chlorides. High turnover numbers (TON) and frequencies (TOF).[3] |
| XPhos | Very bulky biarylphosphine. Highly electron-donating. | Generally provides very high reaction rates and is effective for challenging substrates.[3] |
Standardized Experimental Protocol for Performance Benchmarking
To ensure a fair and reproducible comparison, the following detailed protocol must be strictly adhered to. This protocol is designed to generate key performance indicators: Yield , Turnover Number (TON) , and Turnover Frequency (TOF) .[4]
Objective: To compare the catalytic efficiency of an in-situ generated Pd/L-FMS catalyst with Pd/SPhos and Pd/XPhos in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (L-FMS )
-
SPhos
-
XPhos
-
4-Chlorotoluene (Aryl Halide)
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene/Water (10:1 v/v), anhydrous and degassed
-
Naphthalene (Internal Standard)
-
Schlenk tubes or microwave vials
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Caption: Standardized workflow for catalyst performance evaluation.
Step-by-Step Procedure:
-
Catalyst/Ligand Stock Solution Preparation:
-
Prepare separate 0.01 M stock solutions of L-FMS, SPhos, and XPhos in anhydrous, degassed toluene.
-
Prepare a 0.005 M stock solution of Pd(OAc)₂ in anhydrous, degassed toluene.
-
-
Reaction Setup (in a glovebox or under an inert atmosphere):
-
To a dried Schlenk tube equipped with a magnetic stir bar, add K₃PO₄ (2.0 mmol, 424 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add the internal standard, naphthalene (1.0 mmol, 128 mg).
-
Seal the tube with a septum.
-
-
Catalyst/Reagent Addition (via syringe):
-
Add the appropriate ligand stock solution (0.01 mmol, 1 mL for a 1:2 Pd:Ligand ratio).
-
Add the Pd(OAc)₂ stock solution (0.005 mmol, 1 mL). This corresponds to a 0.5 mol% catalyst loading .
-
Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation.
-
Add the solvent system: Toluene (8 mL) and Water (1 mL).
-
Finally, add 4-chlorotoluene (1.0 mmol, 126.5 mg).
-
-
Reaction Execution and Monitoring:
-
Place the sealed reaction tube in a preheated oil bath at 100 °C.
-
Start the timer immediately.
-
Take aliquots (approx. 0.1 mL) from the reaction mixture at specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h). Quench each aliquot immediately in a vial containing diethyl ether and a small amount of water.
-
Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the product relative to the internal standard.
-
-
Data Analysis and Performance Metrics Calculation:
-
Yield (%): Calculated from the GC data against the internal standard after the reaction has gone to completion (or at a defined endpoint, e.g., 4 hours).
-
Turnover Number (TON): Represents the moles of product formed per mole of catalyst. A higher TON indicates a more robust and stable catalyst.[4]
-
TON = (moles of product) / (moles of Pd catalyst)
-
-
Turnover Frequency (TOF): The TON per unit of time (usually hours), calculated from the initial linear phase of the reaction (e.g., within the first 30 minutes where conversion is <20%). TOF is a measure of the intrinsic speed of the catalyst.[4]
-
TOF (h⁻¹) = TON / time (h)
-
-
Benchmarking Data: A Comparative Outlook (Hypothetical)
The following table presents a comparison of documented performance for standard catalysts[3] alongside a hypothetical, projected performance for the L-FMS catalyst. This projection is based on the scientific rationale that the electron-withdrawing fluoro group may accelerate the reaction rate (higher TOF) but could potentially lead to catalyst instability over time (lower final TON) compared to the robust phosphine systems.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / L-FMS | 0.5 | 4 | ~85 (Projected) | ~170 | ~100 (Projected, initial rate) |
| Pd(OAc)₂ / SPhos | 0.0005 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | 12 | ~95 | 38,000 | 3,167 |
Note: Data for SPhos and XPhos are representative values compiled from literature for similar reactions and are presented for comparative purposes.[3] The performance of L-FMS is a scientific projection intended to guide experimental validation.
Interpretation of Projections: We hypothesize that the L-FMS catalyst will show respectable activity, potentially with a high initial rate (TOF) due to accelerated oxidative addition. However, the overall yield and TON might be lower than the highly optimized Buchwald ligands, which are specifically designed for exceptional stability and activity at very low loadings. Experimental validation is essential to confirm or refute this hypothesis.
Conclusion and Future Directions
While this compound remains an unexplored molecule in catalysis, a detailed analysis of its structure provides a strong rationale for its investigation as a ligand precursor. The combination of fluoro and methylthio substituents presents a unique electronic and steric profile that warrants experimental validation.
The provided benchmarking protocol offers a rigorous and standardized method for evaluating its performance against established catalysts. The projected data suggests that ligands derived from this molecule could offer competitive reaction rates. Future research should focus on the synthesis of this ligand, its characterization, and the systematic execution of the described benchmarking experiments. Further optimization of the ligand structure, such as modifying the groups attached to the sulfur or adding substituents to the phenyl ring, could lead to the development of a new class of highly efficient catalysts for cross-coupling reactions.
References
Safety Operating Guide
Comprehensive Disposal Protocol for 3-Fluoro-5-(methylthio)phenol
This guide provides a detailed, safety-first protocol for the proper handling and disposal of 3-Fluoro-5-(methylthio)phenol (CAS No. 1243456-31-6). As a trifunctional aromatic compound containing phenolic, organofluorine, and organosulfur moieties, it presents a complex hazard profile that demands rigorous and informed disposal procedures. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals. The core directive is to ensure personnel safety and environmental protection through adherence to established best practices and regulatory requirements.
Hazard Assessment & Chemical Profile
Understanding the chemical nature of this compound is fundamental to appreciating the risks associated with its handling and disposal. Its structure combines three distinct chemical functionalities, each contributing to its overall hazard profile.
-
Phenolic Core: Like phenol, this compound is expected to be toxic and corrosive. Phenols can cause severe skin burns and eye damage, and their systemic toxicity is a significant concern.[1] Exposure limits for phenol are strictly regulated by agencies like OSHA.[2][3]
-
Organofluorine Moiety: The carbon-fluorine bond is exceptionally strong, making organofluorine compounds highly persistent in the environment.[4] Thermal decomposition, if incomplete, can generate highly toxic and corrosive gases, most notably hydrogen fluoride (HF).[5][6]
-
Thioether (Methylthio) Group: Organosulfur compounds are often associated with strong, unpleasant odors and can release toxic sulfur oxides (SOx) upon combustion.[5][7] Disposal of sulfur-containing waste often requires measures to neutralize acidic byproducts.[8]
Given these combined hazards, this compound must be treated as a hazardous waste, requiring disposal at a licensed facility.[1][9]
Table 1: Chemical Identification
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1243456-31-6[10] |
| Molecular Formula | C₇H₇FOS[10][11] |
| Molecular Weight | 158.19 g/mol [10] |
Table 2: Summary of Primary Hazards
| Hazard Component | Associated Risks | Rationale & Causality |
|---|---|---|
| Toxicity & Corrosivity | Harmful or fatal if swallowed, inhaled, or in contact with skin. Causes severe skin and eye burns.[6] | The phenolic hydroxyl group makes the compound acidic and allows it to denature proteins, causing chemical burns. Systemic absorption can lead to severe health effects.[1] |
| Environmental Persistence | Potential for long-term environmental contamination due to slow degradation. | The high stability of the C-F bond makes organofluorine compounds resistant to natural breakdown processes.[4] |
| Hazardous Combustion Products | Fire or high-heat incineration will produce poisonous and corrosive gases. | Thermal decomposition will liberate Hydrogen Fluoride (HF), Sulfur Oxides (SOx), Carbon Monoxide (CO), and Carbon Dioxide (CO₂).[6] Special incinerators with gas scrubbing capabilities are mandatory.[5] |
| Incompatibilities | Strong oxidizing agents (perchlorates, nitrates), strong acids, and certain metals.[1] | Phenolic compounds can react violently with strong oxidizers. The compound may be corrosive to some metals.[1] |
Personal Protective Equipment (PPE) & Immediate Safety
A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling this compound in any capacity, including during waste consolidation and spill cleanup.
Table 3: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Justification |
|---|---|---|
| Hand Protection | Butyl or Viton® gloves (>8-hr breakthrough).[1] Double-gloving is recommended. | Provides protection against the corrosive and easily absorbed phenolic structure. Check manufacturer data for specific breakthrough times. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause irreversible eye damage. A face shield provides a secondary layer of protection for the entire face. |
| Body Protection | Chemical-resistant lab coat. For larger quantities, a Tychem® or equivalent chemical-resistant apron or suit is required.[1] | Prevents skin contact from spills or splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[9] |
| Respiratory Protection | Use only in a certified chemical fume hood. If engineering controls fail or for spill response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[12] | Protects against inhalation of vapors, which are presumed to be toxic based on analogous compounds.[6] |
Waste Segregation & Containment Protocol
Proper containment is the first step in the disposal chain. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical; borosilicate glass or high-density polyethylene (HDPE) are suitable choices.
-
Ensure Proper Labeling: The label must, at a minimum, include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
An accurate list of all components if it is a mixed waste stream.
-
Appropriate hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).
-
-
Collect Waste: Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in the designated container. Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[13]
-
Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[1]
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area with secondary containment.[9]
Spill Management Procedures
Immediate and correct response to a spill is critical to mitigate exposure and environmental release.
For Minor Spills (<100 mL) inside a Chemical Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don Full PPE: Ensure all PPE listed in Table 3 is worn.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][14] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the container for disposal via your institution's Environmental Health & Safety (EHS) office.
For Major Spills (>100 mL) or Any Spill Outside a Fume Hood:
-
EVACUATE IMMEDIATELY: Evacuate the laboratory and alert all nearby personnel.
-
ISOLATE THE AREA: Close the doors and prevent re-entry.
-
CALL FOR HELP: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any available Safety Data Sheet (SDS).
-
DO NOT ATTEMPT CLEANUP: Major spills require specialized equipment, including respiratory protection (SCBA), and should only be handled by trained emergency responders.[1]
The Core Disposal Pathway: A Mandated Workflow
The disposal of this compound is not a matter of laboratory procedure but of regulatory compliance and safety. The only acceptable method is through a licensed hazardous waste management company. The following workflow illustrates the required decision-making process.
Diagram Caption: Decision workflow for the compliant disposal of this compound.
Causality of the Workflow: This rigid, multi-step process is mandated by the chemical's hazardous properties. High-temperature incineration is the only proven technology to reliably break the stable carbon-fluorine bond.[4] The process must be coupled with advanced flue-gas treatment systems ("scrubbers") to neutralize the inevitable formation of HF and SOx, which are themselves highly corrosive and toxic pollutants.[5][6] This entire process must be handled by licensed professionals to comply with federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[15]
References
- 1. nj.gov [nj.gov]
- 2. PHENOL | Occupational Safety and Health Administration [osha.gov]
- 3. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 8. open.alberta.ca [open.alberta.ca]
- 9. fishersci.com [fishersci.com]
- 10. 1243456-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. 5-Fluoro-2-(methylthio)phenol | C7H7FOS | CID 72222653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 13. ethz.ch [ethz.ch]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
